Quinaldic Acid
Description
used in determination of copper, zinc & uranium with which it forms insol. salts; insulin-releasing effect in islands of Langerhans; structure
Structure
3D Structure
Properties
IUPAC Name |
quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAUVZALPPNFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059079 | |
| Record name | 2-Quinolinecarboxylic acid | |
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Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or yellow powder; [Alfa Aesar MSDS], Solid | |
| Record name | Quinaldic acid | |
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Solubility |
14.0 mg/mL | |
| Record name | Quinaldic Acid | |
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CAS No. |
93-10-7 | |
| Record name | Quinaldic acid | |
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| Record name | Quinaldic acid | |
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| Record name | Quinaldic Acid | |
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| Record name | Quinoline-2-carboxylic acid | |
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| Record name | 2-Quinolinecarboxylic acid | |
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| Record name | QUINALDIC ACID | |
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| Record name | Quinaldic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
156 °C | |
| Record name | Quinaldic Acid | |
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| URL | https://www.drugbank.ca/drugs/DB02428 | |
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| Record name | Quinaldic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what are the physical and chemical properties of Quinaldic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldic acid, also known as quinoline-2-carboxylic acid, is a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO₂.[1][2] It is a key intermediate in various synthetic pathways and a metabolite in the tryptophan degradation pathway.[3][4] Its ability to form stable complexes with metal ions has led to its use in analytical chemistry for the determination of copper, zinc, and uranium.[1] Furthermore, this compound and its derivatives are of significant interest to the pharmaceutical industry, with applications as intermediates in the synthesis of antimalarial, antiviral, and antibacterial agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and pathway visualizations to support research and development efforts.
Physical Properties
This compound is typically a light brown or off-white to yellow, needle-like crystalline powder. It is stable under normal laboratory conditions.
Quantitative Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₂ | |
| Molecular Weight | 173.17 g/mol | |
| Melting Point | 156-158 °C | |
| Boiling Point | 247-250 °C | |
| Solubility in Water | 14 g/L (at 25 °C) | |
| pKa | 1.20 ± 0.30 (Predicted) | |
| LogP | 1.44 | |
| Topological Polar Surface Area | 50.2 Ų | |
| Hydrogen Bond Acceptor Count | 3 |
Chemical Properties
This compound exhibits reactivity characteristic of both a carboxylic acid and a quinoline ring system. It can undergo reactions such as esterification, amidation, and decarboxylation. The quinoline nitrogen can be protonated or alkylated, and the aromatic ring can participate in electrophilic substitution reactions.
Chemical Reactivity and Stability
This compound is stable under normal temperatures and pressures. It is incompatible with strong oxidizing agents, acids, and bases. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).
Metal Chelation
A key chemical property of this compound is its ability to act as a chelating agent, forming complexes with various metal ions. This property is utilized in analytical chemistry for the selective precipitation and determination of metals like copper, zinc, and uranium. The chelation typically occurs through the nitrogen atom of the quinoline ring and the carboxylate group, forming a stable five-membered ring with the metal ion.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
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A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.
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The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).
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The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility Determination
Objective: To determine the solubility of this compound in a given solvent (e.g., water).
Methodology:
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A known volume of the solvent (e.g., deionized water) is placed in a thermostatted vessel at a specific temperature (e.g., 25 °C).
-
Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.
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Additions are continued until a saturated solution is formed, indicated by the persistence of undissolved solid.
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The mixture is stirred for an extended period to ensure equilibrium is reached.
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The saturated solution is filtered to remove the excess solid.
-
A known volume of the clear filtrate is then taken, the solvent is evaporated, and the mass of the dissolved this compound is determined. The solubility is then calculated and expressed in g/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water-ethanol mixture).
-
A calibrated pH electrode is immersed in the solution.
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A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant, ensuring the solution is well-mixed.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Key acquisition parameters such as the number of scans, relaxation delay, and pulse width are optimized.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and structure.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed. For a molecule like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry can be used to determine the elemental composition.
Biological Context and Synthesis
Tryptophan Metabolism Pathway
This compound is a metabolite in the kynurenine pathway, which is the primary route for tryptophan degradation in the body.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the oxidation of quinaldine (2-methylquinoline). More modern and eco-efficient methods are also being developed, for example, from bio-based feedstocks like furfural. A generalized workflow for the synthesis of substituted anilides of this compound via microwave-assisted synthesis is presented below.
References
Quinaldic Acid Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of quinaldic acid (quinoline-2-carboxylic acid) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including pharmaceutical formulation, chemical synthesis, and analytical method development. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and visualizes relevant biological pathways and experimental workflows.
Core Topic: this compound Solubility
This compound is a heterocyclic carboxylic acid with a molecular formula of C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol . Its structure, comprising a quinoline ring with a carboxyl group at the 2-position, dictates its physicochemical properties, including its solubility. The presence of both a hydrophobic quinoline ring system and a hydrophilic carboxylic acid group results in a solubility profile that is highly dependent on the nature of the solvent.
Data Presentation: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Unit |
| Water | 25 | 14 | g/L[1][2] |
| Dimethyl Sulfoxide (DMSO) | 25 | 35 | mg/mL[3] |
Qualitative Solubility Information:
-
Ethanol: Soluble.
-
Acetone: Soluble.
-
Benzene: Can be used for crystallization, indicating some degree of solubility.
-
Acetic Acid: Can be used for crystallization, indicating some degree of solubility.[4]
Experimental Protocols
Accurate determination of solubility is paramount for various research and development activities. The following section details a standard experimental protocol for determining the solubility of this compound in an organic solvent of interest. The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility Determination
This method involves equilibrating an excess amount of the solid compound in the solvent of choice over a period of time, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-cap vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibrium can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking samples at different time points until the concentration plateaus). A minimum of 24-48 hours is often recommended.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).
-
Mandatory Visualizations
Signaling Pathways of this compound
This compound has been shown to exert antiproliferative effects on cancer cells by modulating several key signaling pathways. The diagram below illustrates the known interactions of this compound with these pathways.
Caption: Modulation of cancer cell signaling pathways by this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Measurement.
References
Synthesis and Characterization of Quinaldic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinaldic acid, or quinoline-2-carboxylic acid, and its derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique structural framework allows for a wide range of chemical modifications, leading to a diverse library of molecules with varied biological activities. This technical guide provides an in-depth overview of the synthesis and characterization of this compound derivatives, offering detailed experimental protocols, comprehensive characterization data, and insights into their biological significance.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main stages: the synthesis of the this compound core and the subsequent derivatization of the carboxylic acid group.
Core Synthesis: The Reissert Reaction and Greener Alternatives
A traditional and widely cited method for synthesizing the this compound scaffold is the Reissert reaction.[1][2] This method typically involves the reaction of quinoline with a cyanide source and an acyl chloride, followed by hydrolysis to yield this compound.
More contemporary and environmentally conscious approaches have been developed to circumvent the use of toxic reagents like potassium cyanide.[1][2] One such eco-efficient method involves a three-step process starting from furfural, a bio-based feedstock. This process includes the synthesis of ethyl 4,4-diethoxycrotonate, its cyclization with aniline to form ethyl quinaldate, and subsequent hydrolysis to this compound.[1]
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is the primary site for derivatization, most commonly leading to the formation of amides and esters.
The synthesis of this compound amides is a crucial step in developing new therapeutic agents. A common strategy involves the activation of the carboxylic acid, typically by converting it to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Microwave-assisted synthesis has emerged as an efficient method for the direct reaction of this compound or its esters with anilines, often leading to higher yields and shorter reaction times.
Ester derivatives of this compound can be synthesized through standard esterification procedures, such as the Fischer esterification, which involves reacting this compound with an alcohol in the presence of an acid catalyst. Alternatively, the this compound can be converted to its acyl chloride and subsequently reacted with an alcohol.
Key Synthetic Schemes
The following diagrams illustrate the general synthetic pathways for preparing this compound and its common derivatives.
Caption: Traditional Reissert reaction for the synthesis of this compound.
Caption: An eco-friendly synthetic route to this compound from furfural.
Caption: General pathways for the synthesis of this compound amides and esters.
Experimental Protocols
Protocol 1: Synthesis of this compound Chloride
-
Suspend this compound (1.0 g, 5.8 mmol) in thionyl chloride (2.1 mL, 28.9 mmol) at room temperature.
-
Add a catalytic amount of dimethylformamide (DMF, 2 drops).
-
Reflux the mixture for approximately 3 hours.
-
After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude this compound chloride.
Protocol 2: Microwave-Assisted Synthesis of N-Aryl this compound Amides
-
To a solution of this compound chloride (from Protocol 1) in dry toluene (15 mL), add triethylamine (4.5 mL, 32.5 mmol).
-
Add the corresponding substituted aniline (5.8 mmol) dropwise.
-
Place the reaction mixture in a microwave reactor.
-
Irradiate at 800 W with a reaction temperature of 150 °C for up to 2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., CHCl3).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound Esters via Fischer Esterification
-
Dissolve this compound in an excess of the desired alcohol (e.g., ethanol, methanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the remaining acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or distillation.
Characterization of this compound Derivatives
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of these compounds.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H3 | ~8.3 | C2 |
| H4 | ~8.2 | C3 |
| H5 | ~7.9 | C4 |
| H6 | ~7.8 | C4a |
| H7 | ~7.6 | C5 |
| H8 | ~8.1 | C6 |
| COOH | >10 | C7 |
| C8 | ||
| C8a | ||
| COOH |
Note: Exact chemical shifts can vary depending on the solvent and the specific derivative.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in this compound derivatives.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1700-1725 | |
| Ester | C=O stretch | 1735-1750 |
| C-O stretch | 1000-1300 | |
| Amide | N-H stretch (1° & 2°) | 3100-3500 |
| C=O stretch | 1630-1680 | |
| Quinoline Ring | C=C and C=N stretches | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. This technique has been particularly valuable in characterizing metal complexes of this compound.
Experimental Workflow
The general workflow for the synthesis and characterization of a novel this compound derivative is depicted below.
Caption: A typical workflow for the synthesis and characterization of this compound derivatives.
Biological Activity and Signaling Pathways
This compound and its derivatives have garnered significant interest for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Anticancer Activity and Impact on Signaling Pathways
Notably, this compound has been shown to inhibit the proliferation of colon cancer cells. Mechanistic studies have revealed that its antiproliferative effects are associated with the modulation of key cellular signaling pathways. Specifically, this compound can alter the phosphorylation levels of crucial kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular-signal-regulated kinase (ERK) 1/2 and p38, as well as the downstream transcription factor cAMP response element-binding protein (CREB). It has also been observed to affect the Akt signaling pathway.
The diagram below illustrates the known interactions of this compound with components of the MAPK signaling pathway in colon cancer cells.
Caption: this compound's modulation of the MAPK and Akt signaling pathways in cancer cells.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The synthetic methodologies outlined, from traditional to modern greener approaches, offer a versatile toolkit for chemists. The detailed characterization protocols and data serve as a valuable reference for structural confirmation. Furthermore, the insights into the biological activities of these compounds, particularly their impact on cellular signaling pathways, highlight their potential as lead structures in drug discovery and development. As research in this area continues to evolve, the principles and techniques described herein will undoubtedly contribute to the advancement of new and impactful applications for this important class of molecules.
References
Biological Activity of Novel Quinaldic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinaldic acid, or quinoline-2-carboxylic acid, is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.[1][3] This technical guide provides an in-depth overview of the biological activities of novel this compound analogs, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. The guide summarizes quantitative data, details key experimental protocols, and visualizes essential pathways and workflows to support ongoing research and drug development efforts.
Anticancer Activity
The quinoline scaffold is frequently utilized in the design of novel anticancer agents.[4] Numerous this compound analogs and related quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, with some showing potency comparable or superior to existing chemotherapy drugs.
Quantitative Data: In Vitro Anticancer Activity
The antiproliferative activity of various quinoline derivatives is commonly assessed by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | |
| HCT-116 (Colon) | 5.34 | ||
| MCF-7 (Breast) | 5.21 | ||
| 8-HQ-Sulfonamide (3c) | C-32 (Melanoma) | Comparable to Cisplatin | |
| MDA-MB-231 (Breast) | Comparable to Doxorubicin | ||
| A549 (Lung) | Comparable to Doxorubicin | ||
| Ursolic Acid-Quinoline (3b) | MDA-MB-231 (Breast) | 0.61 ± 0.07 | |
| HeLa (Cervical) | 0.36 ± 0.05 | ||
| SMMC-7721 (Liver) | 12.49 ± 0.08 | ||
| Ursolic Acid-Quinoline (4d) | MDA-MB-231 (Breast) | 0.12 ± 0.01 | |
| HeLa (Cervical) | 0.08 ± 0.01 | ||
| SMMC-7721 (Liver) | 0.34 ± 0.03 | ||
| 2-Aminodihydroquinoline (5f, 5h) | MDA-MB-231 (Breast) | ~2 | |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various human tumor lines | < 1.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic activity of chemical compounds.
-
Cell Seeding: Human cancer cells (e.g., A2780 ovarian carcinoma) are seeded into 96-well plates at a density of approximately 5.0 x 10³ cells per well.
-
Incubation: The plates are incubated overnight in a controlled environment (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized this compound analogs (e.g., 0-100 µM). A reference anticancer drug, such as cisplatin, is used as a positive control.
-
Incubation Period: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Several potent this compound analogs exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
-
Apoptosis Induction: The representative compound 10g was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity. Similarly, ursolic acid-quinoline hybrids induce apoptosis, as confirmed by Annexin V-FITC/PI dual staining assays.
-
Cell Cycle Arrest: Quinoline-chalcone derivative 12e arrests MGC-803 gastric cancer cells at the G2/M phase of the cell cycle. Other analogs can arrest the cell cycle at the G0/G1 phase.
The logical workflow for identifying and characterizing novel anticancer agents from this compound analogs is depicted below.
Antimicrobial Activity
This compound derivatives have been investigated for their potential as antimicrobial agents, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Data: In Vitro Antimicrobial Activity
Antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the inhibition zone in mm.
| Compound/Analog | Microorganism | Activity Measurement | Reference |
| Compound 7 | S. aureus ATCC25923 | MIC: 0.031 µg/mL | |
| MRSA ATCC43300 | MIC: 0.063 µg/mL | ||
| E. coli ATCC25922 | MIC: 2 µg/mL | ||
| Compounds E11, E17 | S. aureus | High activity (vs. Amoxicillin) | |
| Compounds E11, E13, E17 | E. coli | Inhibition Zone: 20-22 mm | |
| Pentacyclic Quinoxaline (10) | Candida albicans | MIC: 16 µg/mL | |
| Aspergillus flavus | MIC: 16 µg/mL | ||
| Quinolidene-Rhodanine (30, 31) | M. tuberculosis H37Ra (active) | IC₅₀: 1.9 µg/mL | |
| M. tuberculosis H37Ra (dormant) | IC₅₀: 2.3 & 2.2 µg/mL |
Experimental Protocol: Agar Disk/Well Diffusion Method
The agar diffusion method is a widely used preliminary test to screen for antimicrobial activity.
-
Medium Preparation: A suitable agar medium, such as Muller-Hinton agar, is prepared, sterilized, and poured into Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Compound Application:
-
Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Well Diffusion: Wells are punched into the agar using a sterile borer, and a specific volume of the test compound solution is added to the wells.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 48 hours for fungi).
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is prevented). A standard antibiotic (e.g., Ciprofloxacin, Gentamycin) is used as a positive control.
Anti-inflammatory Activity
Certain analogs of quinaldic and quinic acid have demonstrated significant anti-inflammatory properties, acting through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: In Vivo and In Vitro Anti-inflammatory Effects
| Compound/Analog | Model/Target | Effect | Reference |
| CL 306 ,293 | Adjuvant Arthritis (Rat) | Suppressed inflammation at 1.5-3.0 mg/kg (daily, oral) | |
| Delayed Hypersensitivity (Dog) | Suppressed inflammation at 0.25 mg/kg (daily, oral) | ||
| Quinolinic Acid | Carrageenan-induced Paw Edema (Rat) | 80% reduction in inflammation at 300 mg/kg (i.p.) | |
| 4,5-dicaffeoylquinic acid (4,5-diCQA) | Carrageenan-induced Edema (Rat) | Dose-dependent suppression (5, 10, 20 mg/kg, oral) | |
| LPS-stimulated RAW264.7 cells | Inhibition of NO, PGE₂, TNF-α, IL-1β, IL-6 | ||
| Quinic Acid Amide (KZ-41) | NF-κB Inhibition (A549 cells) | IC₅₀: 2.83 ± 1.76 mM |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
-
Animal Grouping: Male Sprague-Dawley or Wistar rats are divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., 4,5-diCQA) is administered orally or intraperitoneally at various doses one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of these analogs are often mediated by the downregulation of key signaling pathways like NF-κB and MAPK, which control the expression of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition
This compound derivatives have been identified as inhibitors of various enzymes, highlighting their potential for treating a range of diseases, including cancer and metabolic disorders.
Quantitative Data: Enzyme Inhibitory Activity
| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 4d | h-NTPDase1 | 0.28 ± 0.03 | |
| h-NTPDase2 | 0.92 ± 0.17 | ||
| Compound 4g | h-NTPDase3 | 0.32 ± 0.05 | |
| Compound 4b | h-NTPDase8 | 0.44 ± 0.08 | |
| Brequinar Sodium | Dihydroorotate Dehydrogenase | Potent Inhibitor | |
| 2-Aminochalcone (2a) | α-glucosidase | 5.4 ± 0.10 | |
| 2-Pyridylacetic acid (5) | α-amylase & Carboxypeptidase A | Strongest inhibitor in series |
Experimental Protocol: α-Glucosidase Inhibition Assay
This in vitro assay is used to screen for compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a target for type 2 diabetes treatment.
-
Enzyme Solution: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., pH 6.8).
-
Reaction Mixture: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compound for a set time (e.g., 10 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The mixture is incubated for another period (e.g., 20 minutes) at 37°C. The enzyme hydrolyzes pNPG to p-nitrophenol, a yellow-colored product.
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).
-
Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm. Acarbose is typically used as a positive control.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for rational drug design and the optimization of lead compounds. Studies on this compound analogs have identified key structural features required for their biological activity.
-
For Anticancer Activity:
-
Position 2: Bulky, hydrophobic substituents on the quinoline ring are necessary for inhibiting dihydroorotate dehydrogenase.
-
Position 4: A carboxylic acid group (or its salt) is strictly required for activity against dihydroorotate dehydrogenase. For other anticancer quinolines, amino side chains at this position facilitate antiproliferative activity.
-
Position 7: Large alkoxy substituents can be a beneficial pharmacophore for antiproliferative effects.
-
-
For Antimicrobial Activity: The presence of a fluorine atom and a piperazine ring is often responsible for a broader spectrum of activity and higher intrinsic potency in quinolone-type antibiotics.
References
An In-depth Technical Guide to the Coordination Chemistry of Quinaldic Acid with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldic acid (quinoline-2-carboxylic acid) has emerged as a versatile ligand in coordination chemistry, owing to its bidentate chelating ability through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group. This forms a stable five-membered ring with transition metal ions. The resulting metal complexes exhibit a diverse range of coordination geometries, spectroscopic properties, and potential applications, particularly in the fields of medicinal chemistry and materials science. The unique electronic and structural characteristics of these complexes make them promising candidates for the development of novel therapeutic agents, catalysts, and functional materials. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound-transition metal complexes, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of this compound-Transition Metal Complexes
The synthesis of transition metal complexes of this compound is typically achieved through the reaction of a soluble metal salt with this compound in a suitable solvent. The reaction conditions, such as pH, temperature, and the molar ratio of metal to ligand, can be adjusted to isolate complexes with desired stoichiometries and structures.
General Experimental Protocol for Synthesis
A common synthetic route involves the deprotonation of this compound with a base, followed by the addition of a transition metal salt.
Materials:
-
This compound (Hqn)
-
Transition metal salt (e.g., MCl₂, M(NO₃)₂, M(CH₃COO)₂)
-
Base (e.g., NaOH, KOH, NaH)
-
Solvents (e.g., water, ethanol, methanol, dimethylformamide (DMF), tetrahydrofuran (THF))
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add a stoichiometric amount of a base to the solution to deprotonate the carboxylic acid group, forming the quinaldate anion (qn⁻).
-
In a separate vessel, dissolve the transition metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the quinaldate solution with constant stirring.
-
The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure complete complex formation.
-
The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.[1][2]
Structural Characterization
The structural elucidation of these complexes is crucial for understanding their properties and potential applications. A combination of spectroscopic and analytical techniques is employed for this purpose.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and coordination geometry.
| Complex | Metal Ion | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |
| [Ga₂(μ-OH)₂(qn)₄]·4Py | Ga(III) | Distorted Octahedral | Ga-O(H): 1.91-1.93, Ga-O(qn): 1.95-1.99, Ga-N(qn): 2.08-2.10 | O(H)-Ga-O(H): 77.8, O(qn)-Ga-N(qn): 80.5-81.2 | [3] |
| Na[Fe(qn)₂Cl]·DMF | Fe(II) | Trigonal Bipyramidal | Fe-O: 2.01-2.03, Fe-N: 2.18-2.20, Fe-Cl: 2.26 | O-Fe-N: 76.5-77.1, O-Fe-Cl: 118.2-120.5, N-Fe-Cl: 99.8-101.3 | [4][5] |
| [Fe₃(qn)₆(DMF)₂] | Fe(II) | Octahedral & Sq. Pyr. | Fe-O: 2.05-2.15 (oct), 1.98-2.02 (sq. pyr.), Fe-N: 2.18-2.25 (oct), 2.15-2.18 (sq. pyr.) | O-Fe-N: 75.8-76.9 (oct), 77.2-78.1 (sq. pyr.) | |
| [Ni(qn)₂(H₂O)₂]·2H₂O | Ni(II) | Octahedral | Ni-O(qn): 2.04-2.06, Ni-N(qn): 2.08-2.10, Ni-O(H₂O): 2.11-2.13 | O(qn)-Ni-N(qn): 79.2-79.8, O(H₂O)-Ni-O(H₂O): 180 | |
| [Cu(qn)₂(H₂O)] | Cu(II) | Square Pyramidal | Cu-O(qn): 1.95-1.97, Cu-N(qn): 2.00-2.02, Cu-O(H₂O): 2.25 | O(qn)-Cu-N(qn): 81.3-81.9 | |
| [Zn(quin)₂(3-picoline)] | Zn(II) | Distorted Trig. Bipyr. | Zn(1)–N(1) = 2.2298(15), Zn(1)–O(1) = 2.0391(13), Zn(1)–N(2) = 2.2008(17) | O(1)–Zn(1)–N(1) = 78.86(5), O(1)–Zn(1)–N(2) = 91.36(6), N(1)–Zn(1)–N(2) = 90.44(6) | |
| [Zn(quin)₂(4-pyridone)] | Zn(II) | Trigonal Bipyramidal | Zn(1)–N(1) = 2.1425(15), Zn(1)–O(11) = 1.9952(13), Zn(1)–O(3) = 1.9602(13) | O(11)–Zn(1)–N(1) = 79.85(6), O(3)–Zn(1)–N(1) = 100.45(6), O(3)–Zn(1)–O(11) = 115.49(6) |
Spectroscopic Analysis
Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool to confirm the coordination of the quinaldate ligand to the metal ion. The deprotonation and coordination of the carboxylate group lead to a characteristic shift in the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations. The coordination of the quinoline nitrogen is also evidenced by shifts in the C=N stretching vibrations.
| Complex Type | ν(C=O) of free acid (cm⁻¹) | ν_as(COO⁻) of complex (cm⁻¹) | ν_s(COO⁻) of complex (cm⁻¹) | Δν = ν_as - ν_s (cm⁻¹) | ν(C=N) of complex (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | Reference(s) |
| M(II/III) Quinaldate | ~1700 | ~1620-1650 | ~1380-1400 | >200 (bidentate) | ~1560-1580 | ~400-500 | ~500-600 |
Experimental Protocol for FTIR Analysis:
-
Prepare a KBr pellet of the sample by grinding a small amount of the complex with dry KBr powder.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Record the spectrum in the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
-
Identify the characteristic vibrational bands and compare them with the spectrum of the free ligand.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands, which are indicative of the coordination environment.
| Metal Ion | Typical λ_max (nm) | Assignment | Geometry Indication | Reference(s) |
| Co(II) | ~500-600, ~1100-1200 | d-d transitions | Octahedral | |
| Ni(II) | ~400, ~650-750, ~1100 | d-d transitions | Octahedral | |
| Cu(II) | ~600-800 | d-d transitions | Distorted Octahedral/Sq. Pyr. | |
| Fe(II) | ~520-550 | MLCT | - |
Experimental Protocol for UV-Vis Analysis:
-
Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO, DMF).
-
Record the absorption spectrum over a range of 200-1100 nm using a UV-Vis spectrophotometer.
-
Identify the wavelengths of maximum absorbance (λ_max) and assign the electronic transitions.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
| Complex Type | Decomposition Step 1 (°C) | Weight Loss (%) | Assignment | Final Residue | Reference(s) |
| [M(qn)₂(H₂O)₂] (M=Ni, Co) | ~100-200 | ~10-15 | Loss of water molecules | Metal Oxide | |
| [M(qn)₂] (M=Cu, Zn) | >250 | - | Ligand decomposition | Metal Oxide |
Experimental Protocol for Thermal Analysis:
-
Place a small, accurately weighed amount of the complex in an alumina crucible.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature (TGA) and the temperature difference between the sample and a reference (DTA).
Biological Applications
Transition metal complexes of this compound have garnered significant interest for their potential biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion by the this compound ligand can enhance the lipophilicity of the complex, facilitating its transport across cell membranes and increasing its bioavailability.
Antimicrobial Activity
Several studies have demonstrated that the metal complexes of this compound exhibit enhanced antimicrobial activity compared to the free ligand. This is often attributed to the mechanism of action where the metal ion can disrupt cellular processes by binding to enzymes or DNA.
| Complex/Ligand | Organism | MIC (µg/mL) | Reference(s) |
| This compound | S. aureus | >256 | |
| Cu(II)-quinaldate | S. aureus | 16-64 | |
| Ni(II)-quinaldate | S. aureus | 32-128 | |
| Co(II)-quinaldate | S. aureus | 32-128 | |
| This compound | E. coli | >256 | |
| Cu(II)-quinaldate | E. coli | 32-128 | |
| Ni(II)-quinaldate | E. coli | 64-256 | |
| Co(II)-quinaldate | E. coli | 64-256 |
Experimental Protocol for Antimicrobial Activity (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The coordination chemistry of this compound with transition metals offers a rich and diverse field of study. The resulting complexes exhibit a wide array of structural motifs and interesting physicochemical properties. The straightforward synthesis and the potential for tuning the properties of these complexes by varying the metal ion make them attractive targets for further research. The demonstrated biological activities, particularly their antimicrobial effects, highlight their potential in the development of new therapeutic agents. This guide provides a foundational understanding and practical methodologies for researchers and professionals interested in exploring the fascinating world of this compound-transition metal coordination chemistry. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic potential.
References
An In-depth Technical Guide to the Reaction Mechanisms of Quinaldic Acid
For Researchers, Scientists, and Drug Development Professionals
Quinaldic acid, or quinoline-2-carboxylic acid, is a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structure allows for a variety of chemical transformations, making it a valuable scaffold in the development of new therapeutic agents and functional materials. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, detailed experimental protocols, and an exploration of its role in modulating key cellular signaling pathways.
Core Reaction Mechanisms
This compound undergoes a range of chemical reactions, including synthesis, substitution, esterification, amidation, and the formation of metal complexes. Understanding these mechanisms is crucial for its application in drug design and materials science.
Synthesis of this compound
Several methods have been established for the synthesis of this compound and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
1. Doebner-Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline. The reaction is typically catalyzed by a strong acid.
2. Reissert Reaction: This method transforms quinoline into this compound through the formation of a Reissert compound, which is a 1-acyl-2-cyano-1,2-dihydroquinoline.[1][2] Subsequent hydrolysis of the Reissert compound yields this compound.[1][2]
3. Synthesis from Furfural: An eco-friendly approach utilizes bio-based furfural as a starting material. This multi-step synthesis avoids the use of highly toxic reagents like potassium cyanide, which is a component of the Reissert reaction.
Key Chemical Reactions
This compound's carboxylic acid group and quinoline ring system allow for a variety of functionalization reactions.
Esterification: The carboxylic acid group of this compound can be readily esterified by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This Fischer esterification is a reversible reaction, and yields can be improved by using an excess of the alcohol or by removing water as it is formed.
Amidation: Amide derivatives of this compound are of significant interest in drug development. These can be synthesized by reacting this compound with an amine. Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation, often providing high yields in short reaction times.
Metal Complexation: The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group make this compound an excellent chelating agent for various metal ions. It can form stable complexes with metals such as copper, nickel, iron, and chromium. These metal complexes have potential applications in catalysis and as therapeutic agents.
Quantitative Data on this compound Reactions
The efficiency and conditions of the aforementioned reactions can be quantified by parameters such as yield, reaction time, and temperature. The biological activity of this compound and its derivatives is often quantified by the half-maximal inhibitory concentration (IC50).
| Reaction | Starting Materials | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |
| Doebner-Miller Synthesis | Aniline, α,β-unsaturated carbonyl | Strong Acid (e.g., HCl) | Varies | Substituted Quinoline | Varies | |
| Reissert Reaction | Quinoline, Acyl chloride | KCN | Varies | This compound | Varies | |
| Synthesis from Furfural | Furfural derivative, Aniline | - | Multi-step | Ethyl Quinaldate | Good | |
| Fischer Esterification | This compound, Ethanol | H₂SO₄ | Reflux | Ethyl Quinaldate | ~65-97% | |
| Microwave Amidation | This compound, Aniline | None | 150 °C, 2 h (Microwave) | N-Phenylquinaldamide | High | |
| Metal Complexation | This compound, Cu(NO₃)₂ | - | Aqueous solution | Copper(II) Quinaldate | Varies |
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Antiproliferative Activity | HT-29 (Colon Cancer) | IC50 (Metabolic Activity) | 0.5 mM | |
| Antiproliferative Activity | LS180 (Colon Cancer) | IC50 (Metabolic Activity) | 0.5 mM | |
| Antiproliferative Activity | Caco-2 (Colon Cancer) | IC50 (Metabolic Activity) | 0.9 mM | |
| Antiproliferative Activity | HT-29 (Colon Cancer) | IC50 (DNA Synthesis) | 2.7 mM | |
| Antiproliferative Activity | LS180 (Colon Cancer) | IC50 (DNA Synthesis) | 4.3 mM | |
| Antiproliferative Activity | Caco-2 (Colon Cancer) | IC50 (DNA Synthesis) | 2.0 mM |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. Below are protocols for key reactions and assays involving this compound.
Protocol 1: Doebner-Miller Synthesis of a this compound Derivative
This protocol describes a general procedure for the Doebner-Miller reaction.
Materials:
-
Aniline
-
α,β-Unsaturated aldehyde or ketone
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
Dissolve the aniline in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
-
Add the α,β-unsaturated carbonyl compound dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The reaction may require heating under reflux for several hours to go to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Amidation of this compound
This protocol provides a method for the rapid and efficient synthesis of N-aryl quinaldamides.
Materials:
-
This compound
-
Substituted aniline
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the substituted aniline (1.1 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 150 °C for a specified time (e.g., 2 hours).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 3: MTT Assay for Antiproliferative Activity
This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
HT-29 or other colon cancer cell lines
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10⁵ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
After 24 hours, replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects by modulating intracellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a deeper understanding of its mechanism of action.
Signaling Pathway of this compound in Colon Cancer Cells
This compound has been found to inhibit the proliferation of colon cancer cells by altering the phosphorylation status of key proteins in the ERK, p38, CREB, and Akt signaling pathways.
Caption: Modulation of ERK, p38, Akt, and CREB pathways by this compound.
Experimental Workflow: Synthesis of this compound via Reissert Reaction
The Reissert reaction provides a classical route to this compound. The general workflow is depicted below.
Caption: Workflow for the Reissert synthesis of this compound.
Experimental Workflow: Western Blot Analysis of Protein Phosphorylation
To investigate the effect of this compound on signaling pathways, Western blotting is a key technique.
Caption: Workflow for Western blot analysis of protein phosphorylation.
References
Quinaldic Acid: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldic acid, also known as quinoline-2-carboxylic acid, has emerged as a pivotal building block in organic synthesis. Its rigid, heterocyclic structure, coupled with the reactive carboxylic acid functionality, provides a versatile platform for the construction of complex molecular architectures. This technical guide delves into the core chemical properties, reactivity, and diverse applications of this compound, with a particular focus on its utility in the synthesis of pharmaceuticals, functional materials, and as a ligand in catalysis. Detailed experimental protocols for key transformations and visual representations of synthetic and signaling pathways are provided to offer a comprehensive resource for professionals in the field.
Introduction
This compound is an aromatic heterocyclic compound featuring a carboxylic acid group at the 2-position of a quinoline ring.[1][2] This arrangement imbues the molecule with unique chemical and physical properties that make it an attractive starting material for a wide array of chemical transformations. Its ability to act as a bidentate chelating agent, a precursor to a variety of functional groups, and a scaffold for building biologically active molecules has cemented its importance in medicinal chemistry, materials science, and coordination chemistry.[3][4] This guide will explore the fundamental aspects of this compound's chemistry and showcase its role as a strategic building block in contemporary organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties influence its solubility, reactivity, and handling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₂ | [5] |
| Molecular Weight | 173.17 g/mol | |
| Appearance | Light brown needle-like crystalline powder | |
| Melting Point | 156-158 °C | |
| Boiling Point | 348.7 °C | |
| Density | 1.3 g/cm³ | |
| Water Solubility | 14 g/L | |
| pKa | 1.76 (for the methyl ester) | |
| logP | 2.17 |
Reactivity and Key Transformations
The chemical reactivity of this compound is dominated by the interplay between the electron-deficient quinoline ring and the carboxylic acid group. This allows for a diverse range of chemical modifications.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is the primary site for functionalization, enabling the formation of amides, esters, and acyl chlorides.
Amide coupling reactions are among the most important transformations of this compound, as the resulting amides are prevalent in biologically active compounds. These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine.
Experimental Protocol: Microwave-Assisted Synthesis of this compound Anilides
This protocol describes a one-step method for the preparation of substituted anilides of this compound via microwave irradiation.
-
Materials: this compound, substituted aniline, dimethylformamide (DMF) or chlorobenzene (optional, for solvent-based reactions).
-
Procedure:
-
In a microwave reactor vessel, combine this compound (1.0 eq) and the desired substituted aniline (1.5 eq).
-
For solvent-free conditions, proceed to the next step. For solvent-based reactions, add DMF or chlorobenzene.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 150 °C and the microwave output power to 800 W.
-
Irradiate the mixture for up to 2 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography (e.g., n-hexane/EtOAc) and/or recrystallization (e.g., isopropanol or EtOAc) to yield the desired anilide.
-
Logical Flow for Amide Synthesis:
Caption: General workflow for amide synthesis from this compound.
Esterification of this compound can be achieved through various methods, including the Fischer-Speier esterification under acidic conditions or by using coupling reagents for more sensitive substrates.
Experimental Protocol: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
-
Materials: this compound, alcohol (e.g., methanol, ethanol), concentrated sulfuric acid (catalyst).
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, neutralize the excess acid with a weak base solution (e.g., saturated sodium bicarbonate).
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
-
Cross-Coupling Reactions
The quinoline core of this compound can be functionalized through various metal-catalyzed cross-coupling reactions, although this often requires prior modification of the ring or decarboxylation. The carboxylic acid itself can be used as a coupling partner in decarboxylative cross-coupling reactions. These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.
Applications in Synthesis
This compound's versatility makes it a valuable precursor in several areas of chemical synthesis.
Pharmaceutical Development
The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous this compound derivatives have been investigated for their biological activities. Derivatives have shown potential as anti-inflammatory, analgesic, antifungal, antibacterial, antiviral, and antineoplastic agents.
Signaling Pathway Modulation by this compound in Colon Cancer Cells
This compound has been shown to inhibit the proliferation of HT-29 colon cancer cells by modulating several key signaling pathways. Specifically, it alters the phosphorylation levels of ERK1/2, p38, CREB, and Akt kinases.
Caption: this compound's impact on key signaling proteins in cancer.
Ligand Synthesis for Catalysis
The ability of this compound to chelate metal ions makes it an excellent ligand precursor in coordination chemistry and catalysis. It can be used in the synthesis of ligands for copper-catalyzed Ullmann reactions and other metal-catalyzed transformations.
Materials Science
This compound derivatives are also employed in the synthesis of functional materials, such as fluorescent dyes and pigments. Its rigid aromatic structure can be incorporated into larger conjugated systems to tune their optical and electronic properties.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its readily available structure and the reactivity of its carboxylic acid group and quinoline core provide chemists with a powerful tool for the synthesis of a wide range of complex molecules. From life-saving pharmaceuticals to advanced functional materials, the applications of this compound continue to expand, underscoring its significance in modern chemical research and development. This guide has provided a comprehensive overview of its properties, reactivity, and applications, along with detailed experimental protocols and visual aids to facilitate its use in the laboratory.
References
CAS number and molecular structure of Quinaldic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldic acid, also known as quinoline-2-carboxylic acid, is a heterocyclic carboxylic acid and a significant metabolite in the tryptophan catabolism pathway. Its versatile chemical nature makes it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry and analytical applications. This technical guide provides an in-depth overview of the essential physicochemical properties, synthesis protocols, analytical methodologies, and biological significance of this compound, with a focus on its role in cellular signaling pathways.
Core Properties of this compound
This compound is a crystalline solid that is moderately soluble in water and soluble in alcohol and alkaline solutions.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 93-10-7 | [2][3][4] |
| Molecular Formula | C₁₀H₇NO₂ | |
| Molecular Weight | 173.17 g/mol | |
| IUPAC Name | Quinoline-2-carboxylic acid | |
| Synonyms | Quinaldinic acid, 2-Quinolinecarboxylic acid | |
| Appearance | White to orange to green crystalline powder | |
| Melting Point | 156-158 °C | |
| SMILES String | O=C(O)c1ccc2ccccc2n1 | |
| InChI Key | LOAUVZALPPNFOQ-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Skraup-Doebner-Von Miller reaction being a notable approach. This reaction involves the condensation of anilines with α,β-unsaturated carbonyl compounds.
Experimental Protocol: Skraup-Doebner-Von Miller Synthesis
This protocol is a generalized procedure and may require optimization based on specific substrates and laboratory conditions.
Materials:
-
Aniline
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Pyruvic acid
-
Acid catalyst (e.g., hydrochloric acid, zinc chloride)
-
Oxidizing agent (e.g., nitrobenzene)
-
Solvent (e.g., ethanol)
-
Sodium hydroxide or calcium hydroxide for neutralization
-
Organic solvent for extraction (e.g., chloroform or ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline in a suitable solvent such as ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid to the aniline solution to form aniline hydrochloride.
-
Addition of Carbonyl Compound: Cool the mixture in an ice bath and slowly add the α,β-unsaturated carbonyl compound (e.g., acetaldehyde, which will form crotonaldehyde in situ) with constant stirring.
-
Catalyst Addition: Introduce a Lewis acid catalyst, such as zinc chloride, to the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a base, such as sodium hydroxide or slaked lime (calcium hydroxide), to liberate the free quinoline derivative.
-
Purification: The product can be purified by steam distillation, followed by extraction of the distillate with an organic solvent like chloroform or ether. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent.
Analytical Methodologies
This compound can be quantified using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and gravimetric analysis.
HPLC-UV Method for Quantification
This protocol outlines a general approach for the quantification of this compound using reverse-phase HPLC with UV detection. Method validation is crucial for ensuring accurate and reliable results.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound standard of known purity
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Gravimetric Determination of Metals
This compound forms insoluble precipitates with certain metal ions, such as copper and zinc, and can be used for their gravimetric determination.
Experimental Protocol: Gravimetric Determination of Zinc
This protocol provides a general outline for the determination of zinc using this compound as a precipitating agent.
Materials:
-
Sample containing zinc ions
-
This compound solution
-
Dilute acid (e.g., acetic acid)
-
Filter paper (ashless)
-
Gooch crucible
-
Drying oven
-
Muffle furnace
Procedure:
-
Sample Preparation: Accurately weigh a portion of the sample and dissolve it in a suitable solvent, typically dilute acid.
-
Precipitation: Heat the solution and add a solution of this compound slowly with constant stirring. Adjust the pH of the solution to facilitate complete precipitation of zinc quinaldate.
-
Digestion: Allow the precipitate to digest by keeping the solution hot for a period to encourage the formation of larger, more easily filterable particles.
-
Filtration: Filter the hot solution through a pre-weighed Gooch crucible or ashless filter paper.
-
Washing: Wash the precipitate with hot water to remove any soluble impurities.
-
Drying and Ignition: Dry the precipitate in a drying oven and then ignite it in a muffle furnace at a high temperature to convert the zinc quinaldate to zinc oxide (ZnO), which is a stable and weighable form.
-
Weighing: Cool the crucible in a desiccator and weigh it. Repeat the drying/igniting and weighing steps until a constant weight is achieved.
-
Calculation: Calculate the percentage of zinc in the original sample based on the weight of the zinc oxide obtained and the initial sample weight.
Biological Significance and Signaling Pathways
This compound is a metabolite of tryptophan, formed via the kynurenine pathway. This pathway is crucial for the degradation of tryptophan and the production of several bioactive molecules.
Recent studies have highlighted the role of this compound in modulating cellular signaling pathways, particularly in the context of cancer. In colon cancer cells, this compound has been shown to inhibit proliferation by altering the phosphorylation status of key signaling proteins.
Signaling Pathway Involvement:
This compound has been observed to influence the phosphorylation levels of several important kinases involved in cell growth, proliferation, and survival. Specifically, it affects the following pathways:
-
MAPK/ERK Pathway: It can alter the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1/2.
-
p38 MAPK Pathway: It modulates the phosphorylation of p38 mitogen-activated protein kinase.
-
CREB Signaling: It influences the phosphorylation of cAMP Response Element-Binding protein (CREB).
-
PI3K/Akt Pathway: It affects the phosphorylation of Akt (Protein Kinase B).
The diagram below illustrates a potential logical flow of how this compound might exert its effects on these signaling pathways, leading to an anti-proliferative outcome.
Conclusion
This compound is a molecule with significant relevance in both chemical and biological sciences. Its well-defined physicochemical properties and established synthetic routes make it an accessible compound for research and development. Its utility in analytical chemistry for metal determination and its emerging role as a modulator of key cellular signaling pathways underscore its importance for further investigation, particularly in the context of drug discovery and development. This guide provides a foundational resource for professionals working with or interested in the multifaceted nature of this compound.
References
A Historical Perspective on the Discovery of Quinaldic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldic acid, or quinoline-2-carboxylic acid, a significant heterocyclic compound, has a rich history deeply intertwined with the development of quinoline chemistry in the 19th century. This technical guide provides a comprehensive historical perspective on the discovery of this compound, detailing the foundational work on its parent compound, quinoline, the first synthesis of its direct precursor, quinaldine, and the subsequent oxidation that led to its isolation. The guide includes detailed experimental protocols from the original 19th-century publications, quantitative data, and visualizations of the key chemical transformations to offer a thorough understanding of the compound's origins for today's researchers.
The Genesis of Quinoline Chemistry: The Isolation of the Parent Compound
The story of this compound begins with the discovery of its parent heterocycle, quinoline. In 1834, the German chemist Friedlieb Ferdinand Runge, while working with coal tar, isolated a colorless, hygroscopic liquid with a distinct odor.[1][2] This foundational discovery of quinoline laid the groundwork for a new class of heterocyclic aromatic compounds that would become central to the development of synthetic dyes and medicinal chemistry.
The Advent of Quinaldine: The Precursor to this compound
Nearly half a century after the discovery of quinoline, the direct precursor to this compound, quinaldine (2-methylquinoline), was synthesized. In 1883, Zdenko Hanns von Miller and O. Doebner developed a reaction that would become a cornerstone of quinoline synthesis. Their method, a variation of the Skraup synthesis, involved the reaction of aniline with α,β-unsaturated carbonyl compounds.[3][4][5]
A pivotal paper from the same year by P. Friedländer and C. F. Göhring in the Berichte der deutschen chemischen Gesellschaft further elucidated the synthesis of quinaldine, which they referred to as "α-Methylchinolin." Their work demonstrated the condensation of ortho-aminobenzaldehyde with acetaldehyde in the presence of a sodium hydroxide solution.
Experimental Protocol: The Doebner-von Miller Synthesis of Quinaldine (1883)
The following protocol is an interpretation of the 19th-century experimental description for the synthesis of quinaldine:
Materials:
-
Aniline
-
Paraldehyde (a trimer of acetaldehyde)
-
Crude Hydrochloric Acid
-
Aluminum Chloride
-
Sodium Hydroxide solution
-
Water
Procedure:
-
A mixture of 100 parts aniline, 150 parts paraldehyde, 200 parts crude hydrochloric acid, and 2 to 5 parts aluminum chloride was heated to boiling for 4 to 6 hours.
-
The resulting product was poured into water.
-
The aqueous solution was filtered.
-
The filtrate was supersaturated with a sodium hydroxide solution, which caused the separation of the crude base (quinaldine).
-
The crude quinaldine was purified by steam distillation.
-
Further purification was achieved through fractional distillation.
Observations: The synthesized quinaldine was described as a water-white oil with a sweetish odor reminiscent of quinoline. The boiling point was determined to be 240°C.
The Emergence of this compound: The Oxidation of Quinaldine
With a reliable method for the synthesis of quinaldine established, the stage was set for the discovery of its corresponding carboxylic acid. The name "this compound" itself suggests its origin from the oxidation of quinaldine. While the exact first synthesis is not attributed to a single, widely cited publication, the oxidation of the methyl group of quinaldine to a carboxylic acid became a logical and achievable chemical transformation for chemists of the era.
The oxidation of quinaldine to this compound can be conceptually understood as the conversion of the methyl group at the 2-position of the quinoline ring into a carboxylic acid group. This transformation was likely first achieved using strong oxidizing agents common in 19th-century laboratories, such as potassium permanganate or chromic acid.
Historical Experimental Protocol: Oxidation of Quinaldine to this compound
The following is a representative protocol for the oxidation of quinaldine to this compound based on the chemical knowledge and techniques of the late 19th century.
Materials:
-
Quinaldine (α-Methylchinolin)
-
Potassium permanganate (KMnO₄)
-
Sulfuric Acid (dilute)
-
Sodium bisulfite (for quenching)
-
Diethyl ether (for extraction)
-
Ethanol or acetic acid (for recrystallization)
Procedure:
-
Quinaldine was dissolved in dilute sulfuric acid.
-
A solution of potassium permanganate was added portion-wise to the quinaldine solution with stirring. The reaction is exothermic and the temperature was likely controlled by external cooling.
-
The addition of potassium permanganate was continued until a persistent pink or purple color indicated an excess of the oxidizing agent.
-
The reaction mixture was then treated with a reducing agent, such as sodium bisulfite, to destroy the excess permanganate and decolorize the solution.
-
The precipitated manganese dioxide was removed by filtration.
-
The acidic filtrate was extracted with diethyl ether.
-
The ether extracts were combined and the solvent was evaporated to yield crude this compound.
-
The crude product was purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Early Characterization and Quantitative Data
The initial characterization of this compound in the late 19th century would have relied on classical methods of organic chemistry.
| Property | Historical Observation |
| Appearance | Crystalline solid |
| Melting Point | Approximately 156-158 °C |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and organic solvents like ethanol and ether. |
| Acidity | Forms salts with bases. |
| Molecular Formula | C₁₀H₇NO₂ |
| Molar Mass | 173.17 g/mol |
Logical Relationships and Experimental Workflows
The discovery of this compound was a direct consequence of the advancements in quinoline chemistry. The logical progression from the isolation of the parent compound to the synthesis of its derivatives can be visualized as follows:
The experimental workflow for the synthesis and isolation of this compound from aniline can be depicted as a two-stage process:
Conclusion
The discovery of this compound was not a singular event but rather a culmination of the burgeoning field of organic chemistry in the 19th century. From Runge's initial isolation of quinoline from coal tar to the strategic synthesis of quinaldine by Doebner and von Miller, each step provided the necessary foundation for the subsequent creation of this compound through oxidation. This historical journey underscores the systematic and progressive nature of chemical discovery, where the synthesis of a new derivative is built upon the established knowledge of its parent compounds. For contemporary researchers, understanding this historical context provides a deeper appreciation for the chemical lineage of this important heterocyclic compound and the foundational techniques that enabled its discovery.
References
- 1. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 2. 喹哪啶酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Paul Friedlaender (Chemiker) – Wikipedia [de.wikipedia.org]
- 4. Friedrich Konrad Beilstein’s Contributions to Organic Chemistry - ChemistryViews [chemistryviews.org]
- 5. Historie - Beilstein-Institut [beilstein-institut.de]
Quinaldic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldic acid, also known as quinoline-2-carboxylic acid, is a heterocyclic aromatic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a fused benzene and pyridine ring system with a carboxylic acid group at the 2-position, allow for diverse chemical modifications and a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, with a focus on their therapeutic potential in various disease areas.
Chemical Synthesis of this compound and Its Derivatives
The versatile structure of this compound allows for the synthesis of a diverse library of derivatives, including amides, esters, and hydrazones. These modifications are often employed to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).
General Synthesis of this compound
One common method for the synthesis of this compound involves the reaction of 1-hydroxycyclohexyl phenyl ketone with sodium hydroxide and phenylpropanol in ethylene glycol dimethyl ether (DME) at 80°C.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is worked up with water and ether extractions, followed by acidification to precipitate the crude product, which can be further purified by recrystallization or column chromatography.[3]
Synthesis of this compound Amides
Microwave-assisted synthesis has proven to be an efficient method for the preparation of substituted anilides of this compound.[4] This approach involves the direct reaction of this compound or its ester with substituted anilines under microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of N-(4-bromophenyl)quinoline-2-carboxamide
-
A mixture of this compound (1.0 g, 5.8 mmol), 4-bromoaniline (1.5 equivalents), and a catalytic amount of a suitable coupling agent are placed in a microwave reactor vessel.
-
The reaction is irradiated at a set temperature (e.g., 150°C) and power (e.g., 800 W) for a specified time (e.g., up to 2 hours).
-
The reaction progress is monitored by high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent (e.g., CHCl3) and purified by recrystallization or column chromatography.
Synthesis of this compound Esters
This compound esters can be synthesized through various esterification methods. A green and efficient method involves the photooxidation of furfural to form ethyl 4,4-diethoxycrotonate, followed by cyclization with aniline and subsequent hydrolysis to yield the corresponding this compound ester.
Synthesis of this compound Hydrazones
Hydrazone derivatives of this compound can be prepared by the condensation reaction of this compound hydrazide with various aldehydes. The hydrazide precursor is typically synthesized by reacting the corresponding ester of this compound with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound Hydrazones
-
To a solution of this compound hydrazide in a suitable solvent (e.g., ethanol), an equimolar amount of the desired aldehyde is added.
-
A catalytic amount of an acid (e.g., glacial acetic acid) is added, and the reaction mixture is refluxed for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, dried, and recrystallized.
Biological Activities and Therapeutic Potential
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
This compound and its derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 | >10 | |
| Compound A2 (4-fluorophenyl 1,2,3-triazole derivative) | HCT116 | 3.04 | |
| Compound B2 (4-fluorophenyl 1,2,3-triazole derivative) | HCT116 | 3.12 | |
| Compound B2 (4-fluorophenyl 1,2,3-triazole derivative) | BEL7402 | 2.84 | |
| Compound E | HCT116 | 2.46 ± 0.44 | |
| Compound 5a (3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid) | HCT-116 | 1.89 | |
| Compound 5a (3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid) | HepG2 | 4.05 | |
| Compound 5b | MCF-7 | 8.48 | |
| Compound 4f | A549, MCF7 | Comparable to Doxorubicin | |
| Compound 4f (EGFR inhibitor) | - | 0.015 ± 0.001 |
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
This compound derivatives have shown promising activity against a variety of bacterial and fungal strains. The modifications on the this compound scaffold play a crucial role in determining the spectrum and potency of antimicrobial action.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 7a | S. aureus | 0.25 | |
| Compound 7a | B. subtilis | 0.5 | |
| Compound 7a | S. typhi | - | |
| Compound 7a | E. coli | 2 | |
| Compound 7a | K. pneumoniae | - | |
| Compound 7a | P. aeruginosa | 4 | |
| Compound 7a | C. albicans | 4 | |
| Compound 16a | E. coli | 1 | |
| Hybrid 7b | S. aureus | 2 | |
| Hybrid 7b | M. tuberculosis H37Rv | 10 | |
| Hybrid 7h | S. aureus | 20 |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method for Antibacterial Susceptibility
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place paper disks impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on standardized charts.
Antiviral Activity
Certain derivatives of this compound have been investigated for their antiviral properties. Structure-activity relationship studies are crucial in identifying the key structural features responsible for potent antiviral effects. For instance, some quinazoline derivatives, designed based on a scaffold-hopping strategy from cajanine, have shown potent inhibitory activity against coronaviruses by acting at the early stage of infection. Similarly, oxoquinoline derivatives have been identified as new agents against Herpes Simplex Virus 1 (HSV-1).
Neuroprotective Effects
The neuroprotective potential of this compound analogs is an emerging area of research. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage and exhibit antioxidant properties. Structure-activity relationship studies on ferulic acid-based multifunctional molecules have provided insights into designing potent neuroprotective agents for conditions like Alzheimer's disease.
Mechanism of Action: Modulation of Signaling Pathways
The diverse biological activities of this compound and its derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in various diseases.
ERK/MAPK Pathway
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby blocking downstream signaling events that promote cancer cell growth. The inhibition of ERK phosphorylation can lead to cell cycle arrest and apoptosis.
Workflow for Investigating ERK/MAPK Pathway Modulation
Caption: Workflow for Western Blot analysis of ERK phosphorylation.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers. This compound derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the suppression of downstream targets and subsequent induction of apoptosis in cancer cells.
Caption: Modulation of CREB signaling by this compound derivatives.
Conclusion
This compound represents a highly versatile and promising scaffold in medicinal chemistry. The ease of its chemical modification allows for the generation of a wide array of derivatives with potent and diverse biological activities. The demonstrated efficacy of these compounds in preclinical models of cancer, infectious diseases, and neurodegenerative disorders highlights their significant therapeutic potential. Further exploration of the structure-activity relationships and detailed elucidation of their mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the this compound core. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for innovative medicines.
References
- 1. Synthesis and evaluation of anticancer activity of quillaic acid derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pKa and Stability of Quinaldic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldic acid, or quinoline-2-carboxylic acid, is a significant heterocyclic compound with diverse applications in medicinal chemistry, analytics, and as a metabolic intermediate. A thorough understanding of its physicochemical properties, particularly its acidity (pKa) and stability, is paramount for its effective utilization in research and drug development. This technical guide provides a comprehensive overview of the pKa and stability of this compound, including tabulated quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound is a quinolinemonocarboxylic acid with the carboxylic acid group located at the 2-position of the quinoline ring.[1] It serves as a metabolite in the tryptophan degradation pathway and has been investigated for various biological activities.[2] Its utility as a chelating agent and a building block in the synthesis of more complex molecules underscores the importance of characterizing its fundamental chemical properties. This guide will delve into the critical parameters of pKa and chemical stability, providing researchers with the necessary information to handle, analyze, and formulate this compound effectively.
pKa of this compound
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa value is crucial for predicting its ionization state at a given pH, which in turn influences its solubility, lipophilicity, and biological interactions.
Quantitative pKa Data
The pKa of this compound has been reported through both experimental measurements and theoretical predictions. The presence of the nitrogen atom in the quinoline ring and the carboxylic acid group gives the molecule both acidic and weakly basic properties. The primary pKa value corresponds to the dissociation of the carboxylic acid proton.
| Parameter | Value | Method | Reference |
| pKa (Predicted) | 1.20 ± 0.30 | Computational | [3] |
| pKa (Predicted, Strongest Acidic) | 1.1 | ChemAxon | [4] |
| pKa (Predicted, Strongest Basic) | 5.22 | ChemAxon | [4] |
| pKa (Methyl Ester) at 25°C | 1.76 | Experimental |
Note: The pKa of the methyl ester provides an indication of the acidity of the protonated quinoline nitrogen.
Factors Influencing pKa
Several structural and environmental factors influence the pKa of this compound and related quinoline carboxylic acids:
-
Inductive and Resonance Effects: The electronegative nitrogen atom in the quinoline ring exerts an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) compared to benzoic acid. Resonance effects also play a role in delocalizing the negative charge of the carboxylate.
-
Position of the Carboxyl Group: The position of the carboxylic acid group on the quinoline ring significantly impacts its acidity. The proximity of the electron-withdrawing nitrogen atom to the carboxylic acid at the 2-position in this compound results in a lower pKa compared to isomers with the carboxyl group at other positions.
-
Substituents: Electron-withdrawing or electron-donating substituents on the quinoline ring can further modify the pKa by altering the electronic environment of the carboxylic acid group.
-
Temperature and Ionic Strength: Like all dissociation constants, the pKa of this compound is dependent on temperature and the ionic strength of the medium. For precise applications, it is crucial to consider these parameters.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.
Objective: To determine the pKa of this compound in an aqueous solution.
Materials and Reagents:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (e.g., Milli-Q)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Preparation of this compound Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water to prepare a solution of a known concentration (e.g., 0.01 M). Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of this compound.
-
Titration:
-
Place a known volume of the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Begin stirring the solution gently.
-
Add the standardized NaOH solution in small, precise increments from the buret.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to obtain a titration curve.
-
Determine the equivalence point from the inflection point of the titration curve (often determined from the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point.
-
Logical Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Stability of this compound
The chemical stability of this compound is a critical factor in its storage, handling, and application, particularly in the pharmaceutical context where degradation can lead to loss of efficacy and the formation of potentially toxic impurities.
General Stability Profile
This compound is generally considered stable under normal storage conditions, which include ambient temperature and protection from light in a well-closed container. However, it is susceptible to degradation under forced conditions such as exposure to harsh pH, oxidizing agents, and high temperatures.
Summary of Stability Information:
| Condition | Stability | Potential Degradation Products | Reference |
| Normal Storage | Stable | - | |
| Acidic Hydrolysis | Susceptible to degradation | Decarboxylation products (e.g., quinoline), hydroxylated derivatives | Inferred from |
| Basic Hydrolysis | Susceptible to degradation | Decarboxylation products, ring-opening products | Inferred from |
| **Oxidation (e.g., H₂O₂) ** | Susceptible to oxidation | N-oxides, hydroxylated quinolines, ring-opened products | Inferred from |
| Thermal Degradation | Can decompose at high temperatures | Decarboxylation products, nitrogen oxides, carbon oxides | |
| Photodegradation | Potentially susceptible to photodegradation | Decarboxylation and hydroxylation products | Inferred from studies on related quinolines |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Heat the mixture (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize them with 1 M NaOH, and dilute to a suitable concentration for analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH. Heat the mixture (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize them with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature or slightly elevated temperature for a specified period. Withdraw samples at different time points and dilute for analysis.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 105°C) for a defined duration. Also, heat a solution of this compound. At various time points, withdraw samples, dissolve (if solid), and dilute for analysis.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. Analyze the samples at appropriate time intervals.
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, typically HPLC, to separate and quantify the parent compound and any degradation products.
Logical Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of this compound.
Signaling and Metabolic Pathways
This compound is a known metabolite of the essential amino acid L-tryptophan. The primary metabolic route for tryptophan is the kynurenine pathway, which accounts for the catabolism of the majority of ingested tryptophan not utilized for protein synthesis.
Tryptophan Metabolism via the Kynurenine Pathway
The kynurenine pathway is a complex series of enzymatic reactions that leads to the production of several neuroactive compounds and is the primary route for the synthesis of nicotinamide adenine dinucleotide (NAD+). This compound is formed from kynurenic acid, a key intermediate in this pathway, through a dehydroxylation step.
Simplified Kynurenine Pathway Leading to this compound
Caption: Simplified metabolic pathway from L-tryptophan to this compound.
Conclusion
This technical guide has provided a detailed overview of the pKa and stability of this compound, crucial parameters for its application in research and development. The compiled quantitative data, along with the detailed experimental protocols for pKa determination and forced degradation studies, offer a practical resource for scientists. The visualization of the tryptophan metabolic pathway highlights the biological context of this compound. A comprehensive understanding of these fundamental properties is essential for the rational design of experiments, the development of stable formulations, and the accurate interpretation of biological and chemical data involving this versatile molecule. Further research to definitively identify the degradation products of this compound under various stress conditions would be beneficial for a more complete stability profile.
References
Quinaldic Acid Derivatives: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldic acid, or quinoline-2-carboxylic acid, is a heterocyclic compound featuring a fused benzene and pyridine ring. This scaffold is a cornerstone in medicinal chemistry, offering a rigid and planar structure that can be readily modified at various positions to enhance binding affinity, selectivity, and pharmacokinetic properties.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, making them promising candidates for next-generation therapeutics.[2][3] This guide provides a comprehensive overview of the therapeutic applications of this compound derivatives, focusing on quantitative data, mechanisms of action, and key experimental methodologies.
Anticancer Applications
This compound derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various this compound derivatives against a range of cancer cell lines.
| Derivative Class | Compound | Target Cell Line | Activity (IC50) | Reference |
| Aryl Ester | Aryl ester of this compound | PC3 (Prostate) | 26 µg/mL | |
| This compound | This compound | HT-29 (Colon) | 0.5 mM (Metabolic) | |
| LS180 (Colon) | 0.5 mM (Metabolic) | |||
| Caco-2 (Colon) | 0.9 mM (Metabolic) | |||
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 µM | |
| HCT-116 (Colon) | 5.34 µM | |||
| MCF-7 (Breast) | 5.21 µM | |||
| Quinoline-Dihydrazone | Compound 3b | MCF-7 (Breast) | 7.016 µM | |
| Compound 3c | MCF-7 (Breast) | 7.05 µM | ||
| Ursolic Acid Hybrid | Compound 4d | MDA-MB-231 (Breast) | 0.12 µM | |
| HeLa (Cervical) | 0.08 µM | |||
| SMMC-7721 (Liver) | 0.34 µM |
Mechanisms of Action in Cancer
This compound derivatives exert their anticancer effects through multiple pathways:
-
Induction of Apoptosis: An aryl ester derivative was shown to induce apoptosis in prostate cancer cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.
-
Cell Cycle Arrest: The same aryl ester derivative arrests the cell cycle at the S phase. In contrast, a quinoline-chalcone derivative (Compound 12e) was found to arrest gastric cancer cells at the G2/M phase.
-
Signaling Pathway Modulation: this compound itself alters the phosphorylation levels of key kinases like ERK1/2, p38, CREB, and Akt in colon cancer cells. A highly potent ursolic acid-quinoline hybrid (Compound 4d) was found to inhibit MEK1 kinase, thereby impeding the critical Ras/Raf/MEK/ERK signaling pathway.
Antimicrobial Applications
The quinoline core is historically significant in antimicrobial drug discovery, with derivatives showing efficacy against bacteria and fungi.
Quantitative Data: Antimicrobial Activity
| Derivative Class | Compound | Target Organism | Activity (MIC) | Reference |
| Quinoxaline-2-carboxylic acid | Various derivatives | Mycobacterium tuberculosis | As low as 1.25 µg/mL | |
| 6-bromo-4-hydroxyquinaldine | Derivative 16a | Escherichia coli | 1 mg/mL | |
| Various derivatives | Staphylococcus aureus | 0.5 - 4 mg/mL | ||
| One derivative | Bacillus subtilis | 0.25 mg/mL | ||
| Quinoline-Hydroxyimidazolium | Hybrid 7b | Staphylococcus aureus | 2 µg/mL (5 µM) | |
| Hybrid 7h | Staphylococcus aureus | 20 µg/mL (47 µM) |
Mechanism of Action
The antimicrobial action of these derivatives often involves:
-
DNA Damage: Certain derivatives have been found to act as DNA-damaging agents, introducing breaks in bacterial DNA.
-
Topoisomerase Inhibition: The related fluoroquinolone class of antibacterials are known to uniquely target bacterial DNA topoisomerases.
Antiviral Applications
Quinoline derivatives, including the well-known drugs chloroquine and hydroxychloroquine, have demonstrated a broad spectrum of antiviral activity against numerous viruses.
Quantitative Data: Antiviral Efficacy
| Derivative Class | Compound | Target Virus | Activity | Cell Line | Reference |
| 4-oxo-4H-quinoline acylhydrazone | Compound 4 | Tobacco Mosaic Virus (TMV) | 51.2% (Inactivation) | In vivo | |
| Compound 11 | Tobacco Mosaic Virus (TMV) | 49.6% (Inactivation) | In vivo | ||
| Quinoline Analogue | Chloroquine | HCoV-OC43 (Coronavirus) | EC50: 0.12 µM | HEL | |
| Chloroquine | MERS-CoV (Coronavirus) | EC50: 3.0 µM | Vero E6 | ||
| Hydroxychloroquine | SARS-CoV-2 (Coronavirus) | EC50: 0.72 µM | Vero E6 | ||
| Substituted Quinoline | Compound 6 | Yellow Fever Virus (YFV) | EC50: 3.5 µg/mL | N/A | |
| Compound 4 | Respiratory Syncytial Virus (RSV) | EC50: 8.6 µg/mL | N/A |
Anti-inflammatory and Neuroprotective Applications
Anti-inflammatory Activity
Quinic acid derivatives, structurally related to this compound, have been identified as potent anti-inflammatory agents, primarily through the inhibition of the pro-inflammatory transcription factor NF-κB.
-
An N-propyl amide derivative of quinic acid, KZ-41 , was found to be a potent inhibitor of NF-κB with an IC50 of 2.83 mM .
-
Studies on RAW264.7 mouse macrophages showed that quinoline-4-carboxylic and quinoline-3-carboxylic acids have appreciable anti-inflammatory properties in LPS-induced inflammation models.
Neuroprotective Effects
This compound is a metabolite in the kynurenine pathway, which contains several neuroactive compounds. Derivatives have shown promise in neuroprotection by:
-
Acting as selective antagonists at the strychnine-insensitive glycine binding site on the NMDA receptor complex, which is implicated in excitotoxicity in neurodegenerative diseases.
-
D-(-)-quinic acid has been shown to reverse memory loss in rats with aluminum-induced dementia by reducing acetylcholinesterase (AChE) activity.
Experimental Protocols
General Synthesis of this compound Derivatives
Method 1: Microwave-Assisted Amide Synthesis This method provides an efficient, one-step approach for preparing substituted anilides of this compound.
-
Reactants : Combine this compound (1a) or its methyl/phenyl ester (1b/1c) with a substituted aniline in a 1:1.5 molar ratio in a microwave reactor vessel.
-
Solvent : The reaction can be performed solvent-free or with a high-boiling point solvent like dimethylformamide (DMF).
-
Microwave Conditions : Irradiate the mixture in a microwave reactor (e.g., 800 W output power) at a temperature of 150°C. The high temperature helps to shift the reaction equilibrium by removing water.
-
Monitoring : Monitor the reaction progress using HPLC or TLC analysis. Reaction times are typically up to 2 hours.
-
Purification : After completion, the crude product is purified using column chromatography or recrystallization to yield the desired anilide.
Method 2: Eco-Efficient Synthesis from Furfural This three-step green chemistry approach avoids the use of toxic reagents like potassium cyanide.
-
Step 1 : Synthesize ethyl 4,4-diethoxycrotonate via photooxidation of furfural followed by ring-opening alcoholysis.
-
Step 2 : Perform a cyclization reaction of the resulting ethyl 4,4-diethoxycrotonate with an aniline derivative to yield ethyl quinaldate.
-
Step 3 : Hydrolyze the ethyl quinaldate to produce the final this compound derivative.
Key Biological Assay Protocols
Antiproliferative Activity (MTT Assay)
-
Cell Plating : Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivative (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
NF-κB Inhibition Reporter Assay
-
Cell Line : Use a stable cell line (e.g., A549 epithelial cells) expressing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
-
Plating and Treatment : Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation : Induce NF-κB activation by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to the wells (excluding negative controls).
-
Incubation : Incubate the plates for 18-24 hours.
-
SEAP Measurement : Collect the cell culture supernatant and measure the SEAP activity using a chemiluminescent substrate (e.g., CSPD) in a luminometer.
-
Analysis : Normalize the SEAP activity to cell viability (assessed in a parallel plate) and calculate the percent inhibition of NF-κB activation compared to the TNF-α-stimulated control. Determine the IC50 value.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. Derivatives have demonstrated potent and diverse biological activities across oncology, infectious diseases, and inflammation. The mechanisms of action are often multifactorial, involving the modulation of key signaling pathways like Ras/Raf/MEK/ERK and NF-κB, induction of apoptosis, and direct interaction with microbial targets. The continued exploration of this chemical space, aided by efficient synthetic methodologies and robust biological screening, holds significant promise for addressing unmet needs in modern medicine. Further preclinical and clinical investigations are warranted to translate these promising laboratory findings into effective treatments.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Natural Occurrence of Quinaldic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldic acid, or quinoline-2-carboxylic acid, is a naturally occurring compound that has garnered interest in the scientific community for its biological activities, including its anti-proliferative effects. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, and its role in cellular signaling pathways. Detailed methodologies for its extraction, isolation, and quantification are provided to facilitate further research and development.
Natural Occurrence of this compound
This compound is found in a variety of biological systems, primarily as a downstream metabolite of L-tryptophan metabolism via the kynurenine pathway. Its presence has been confirmed in mammals, including humans, as well as in microorganisms and certain food products.
In Humans and Animals
In humans and other mammals, this compound is a known metabolite of tryptophan degradation.[1] It is formed from the dehydroxylation of kynurenic acid, another key metabolite in the kynurenine pathway.[1] this compound is excreted in the urine, and its concentration can be influenced by physiological and pathological conditions.[1] For instance, decreased urinary levels of this compound have been observed in individuals with chronic alcoholism.[1]
In Microorganisms
The presence of the kynurenine pathway in the yeast Saccharomyces cerevisiae suggests the endogenous production of this compound.[2] In these organisms, tryptophan can be metabolized to kynurenic acid, which serves as the direct precursor to this compound. While the pathway is established, quantitative data on this compound concentrations in yeast under various growth conditions are not extensively documented.
In Food Sources
This compound has been detected in several food products of animal origin, although comprehensive quantitative data remains limited. Its presence has been noted in poultry, such as chicken, and in pork. The concentrations in these food sources have not been extensively quantified, representing an area for future research.
Table 1: Documented Natural Occurrence of this compound
| Category | Source | Organism/Tissue | Notes |
| Mammalian | Endogenous Metabolite | Human Urine | A metabolite of L-tryptophan via the kynurenine pathway. |
| Endogenous Metabolite | Rat Urine | Formed from the conversion of kynurenic acid. | |
| Microorganism | Endogenous Metabolite | Saccharomyces cerevisiae | Part of the kynurenine pathway present in yeast. |
| Food | Animal Product | Poultry (Chicken) | Detected, but not quantified. |
| Animal Product | Pork | Detected, but not quantified. |
Biosynthesis of this compound
The primary biosynthetic route for this compound is through the kynurenine pathway, a major route for tryptophan catabolism.
In this pathway, L-tryptophan is first converted to kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). Kynurenine is then transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid. The final step in the formation of this compound is believed to be the dehydroxylation of kynurenic acid.
Experimental Protocols
The following sections detail generalized protocols for the extraction, isolation, and quantification of this compound from biological matrices. These protocols are based on established methods for the analysis of organic acids.
Sample Preparation: Extraction of this compound
This protocol is adapted from general methods for organic acid extraction from urine.
Objective: To extract this compound and other organic acids from a urine matrix into an organic solvent.
Materials:
-
Urine sample
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Hydrochloric acid (HCl), 6M
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine in a 15 mL centrifuge tube, add a known amount of internal standard.
-
Acidify the sample to a pH of approximately 1 by adding 6M HCl.
-
Saturate the aqueous phase by adding solid NaCl and vortex until dissolved.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-7) two more times with fresh ethyl acetate, pooling the organic extracts.
-
Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and allowing it to stand for 10 minutes.
-
Decant the dried extract into a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
The dried residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for HPLC analysis.
This protocol is a generalized procedure for the extraction of acidic drugs and metabolites from plasma.
Objective: To isolate this compound from plasma proteins and other interfering substances using a solid-phase extraction cartridge.
Materials:
-
Plasma sample
-
Internal standard
-
Formic acid, 1%
-
Methanol
-
Acetonitrile
-
Elution solvent (e.g., methanol with 2% formic acid)
-
Polymeric reversed-phase SPE cartridges (e.g., Strata-X)
-
SPE manifold
-
Centrifuge tubes
Procedure:
-
Pre-treat the plasma sample by adding an equal volume of 1% formic acid and a known amount of internal standard. Vortex to mix.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 1% formic acid through the cartridge.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid to remove polar interferences.
-
Further wash the cartridge with 1 mL of acetonitrile to remove less polar interferences.
-
Elute the this compound from the cartridge with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
References
Methodological & Application
Application Notes: Quinaldic Acid Protocol for Heavy Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldic acid, a derivative of quinoline, is a heterocyclic organic compound with known chelating properties. Its ability to form stable complexes with various metal ions has led to its exploration in diverse applications, including the selective removal and detection of heavy metals. The interaction between this compound and metal ions can result in changes in spectroscopic properties, such as color or fluorescence, providing a basis for quantitative and qualitative analysis. This document provides an overview of the principles and a generalized protocol for the use of this compound in the detection of heavy metal ions.
The primary mechanism behind the detection capabilities of this compound and its derivatives involves the formation of a coordination complex with the target metal ion. This compound typically acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the carboxylate group. This chelation can lead to distinct changes in the electronic properties of the molecule, which can be monitored using spectrophotometric or fluorometric techniques. The selectivity of this compound-based sensors can be tuned by modifying the quinoline ring with different functional groups, which can influence the binding affinity and the photophysical response to specific metal ions.
Signaling Pathway and Experimental Workflow
The interaction of this compound with a heavy metal ion initiates a signaling cascade that results in a detectable analytical signal. The general workflow for a detection experiment is also outlined below.
Caption: Generalized signaling pathway for heavy metal detection using this compound.
Caption: General experimental workflow for heavy metal ion detection.
Quantitative Data Summary
| Heavy Metal Ion | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Selectivity | Reference |
| e.g., Cu²⁺ | Colorimetric | Data to be filled | Data to be filled | List of non-interfering ions | Citation |
| e.g., Cd²⁺ | Fluorometric | Data to be filled | Data to be filled | List of non-interfering ions | Citation |
| e.g., Zn²⁺ | Colorimetric | Data to be filled | Data to be filled | List of non-interfering ions | Citation |
| e.g., Fe³⁺ | Colorimetric | Data to be filled | Data to be filled | List of non-interfering ions | Citation |
Experimental Protocols
The following are generalized experimental protocols for the colorimetric and fluorometric detection of heavy metal ions using this compound. These should be optimized for the specific metal ion of interest.
General Reagent and Equipment List
-
This compound
-
Stock solutions of target heavy metal ions (e.g., 1000 ppm)
-
Buffer solutions (e.g., acetate, phosphate, HEPES) to control pH
-
Organic solvents (if required to dissolve this compound, e.g., ethanol, DMSO)
-
Deionized water
-
UV-Vis Spectrophotometer or Fluorometer
-
Cuvettes (quartz or glass)
-
Volumetric flasks and pipettes
-
pH meter
Protocol 1: Colorimetric Detection of Heavy Metal Ions
This protocol is based on the change in absorbance of a this compound solution upon complexation with a heavy metal ion.
1. Preparation of Reagents:
-
This compound Stock Solution (e.g., 1 mM): Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., ethanol or a slightly basic aqueous solution) and dilute to the final volume with deionized water in a volumetric flask.
-
Metal Ion Standard Solutions: Prepare a series of standard solutions of the target metal ion by serial dilution of a certified stock solution with deionized water. The concentration range should be appropriate for generating a calibration curve.
-
Buffer Solution: Prepare a buffer solution of the desired pH to maintain constant reaction conditions. The optimal pH will need to be determined experimentally.
2. Experimental Procedure:
-
Into a series of test tubes or vials, pipette a fixed volume of the this compound stock solution.
-
Add an appropriate volume of the buffer solution to each tube.
-
Add varying volumes of the metal ion standard solutions to create a calibration set. For the sample analysis, add the same volume of the unknown sample solution.
-
A blank solution should be prepared containing the this compound solution and buffer, but no metal ion.
-
Dilute all solutions to the same final volume with deionized water and mix thoroughly.
-
Allow the solutions to incubate for a predetermined amount of time at room temperature to ensure complete complex formation. The optimal incubation time should be determined experimentally.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-quinaldic acid complex using a UV-Vis spectrophotometer. The λmax should be determined by scanning the spectrum of a solution containing the complex.
3. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of each standard and the sample.
-
Plot a calibration curve of absorbance versus metal ion concentration for the standard solutions.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Protocol 2: Fluorometric Detection of Heavy Metal Ions
This protocol is based on the change in fluorescence intensity (either "turn-on" or "turn-off") of a this compound solution upon binding to a heavy metal ion.
1. Preparation of Reagents:
-
Follow the same reagent preparation steps as in the colorimetric protocol. Ensure all glassware is scrupulously clean to avoid fluorescent contaminants.
2. Experimental Procedure:
-
In a series of fluorescence cuvettes, add a fixed volume of the this compound solution.
-
Add an appropriate volume of the buffer solution.
-
Add varying concentrations of the metal ion standards or the unknown sample.
-
Prepare a blank containing only the this compound solution and buffer.
-
Mix the solutions gently.
-
After a suitable incubation period, measure the fluorescence emission spectrum at a predetermined excitation wavelength. The optimal excitation and emission wavelengths should be determined experimentally.
3. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion standards to generate a calibration curve.
-
Determine the concentration of the metal ion in the unknown sample from the calibration curve.
Selectivity Studies
To assess the selectivity of the this compound protocol for the target heavy metal ion, the experimental procedure should be repeated in the presence of a range of potentially interfering ions. The concentration of the interfering ions should be significantly higher than that of the target analyte (e.g., 10-fold or 100-fold excess). The change in the analytical signal (absorbance or fluorescence) in the presence of these ions is then compared to the signal from the target ion alone.
Conclusion
This compound presents a promising platform for the development of sensors for heavy metal ion detection. Its straightforward coordination chemistry and the potential for spectroscopic signal generation make it an attractive candidate for creating simple and effective analytical methods. The protocols provided here serve as a general guideline for researchers to develop and optimize specific applications for their target heavy metal ions of interest. Further research is required to establish detailed, validated protocols and to fully characterize the performance of this compound-based sensors for a wide range of heavy metals.
Application Notes and Protocols for the Synthesis of Quinaldic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of metal complexes derived from quinaldic acid. This document is intended to guide researchers in the fields of coordination chemistry, materials science, and medicinal chemistry, with a particular focus on applications in drug development.
Introduction
This compound (quinoline-2-carboxylic acid) is a versatile heterocyclic ligand that readily forms stable complexes with a variety of metal ions. The resulting metal complexes have garnered significant interest due to their diverse structural features and wide range of applications, including catalysis, analytical chemistry, and particularly in the pharmaceutical and biomedical fields. The coordination of this compound to metal centers can modulate the biological activity of both the ligand and the metal, leading to compounds with potential therapeutic properties, such as antimicrobial and anticancer activities.[1][2] This document outlines the step-by-step synthesis of various first-row transition metal complexes of this compound, details the essential characterization techniques, and summarizes their biological activities.
General Synthesis Workflow
The synthesis of this compound metal complexes typically involves the reaction of a soluble metal salt with this compound in a suitable solvent. The this compound is often deprotonated in situ or by the addition of a base to facilitate coordination to the metal ion.
References
Application Note: Quantification of Quinaldic Acid using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of quinaldic acid. The method is suitable for the analysis of this compound in various sample matrices, including pharmaceutical formulations and biological fluids, following appropriate sample preparation. The protocol described herein provides a reliable and reproducible approach for researchers, scientists, and professionals in drug development. All validation parameters meet the criteria set forth by the International Conference on Harmonisation (ICH) guidelines.
Introduction
This compound, or quinoline-2-carboxylic acid, is a significant metabolite in the tryptophan degradation pathway and serves as a precursor in the biosynthesis of NAD.[1][2][3] Its role in various physiological and pathological processes necessitates a reliable analytical method for its quantification. High-performance liquid chromatography (HPLC) with UV detection offers a specific, sensitive, and accurate means for this purpose. This document provides a comprehensive protocol for the determination of this compound, including sample preparation, chromatographic conditions, and complete method validation.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[2][4]
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A representative set of chromatographic conditions is provided in Table 1. These parameters may be optimized to suit the specific instrumentation and sample matrix.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. General procedures for common matrices are outlined below.
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.
For Biological Samples (e.g., Plasma or Serum):
Protein precipitation is a common method for the extraction of small molecules from biological fluids.
-
To 500 µL of plasma or serum in a microcentrifuge tube, add 1 mL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Method Validation
The developed method was validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The peak area was plotted against the concentration, and a linear regression analysis was performed.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 378.5 |
| 50 | 755.2 |
| 100 | 1510.9 |
| Regression Equation | y = 15.09x + 0.18 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy
Accuracy was determined by a recovery study, spiking a blank matrix with known concentrations of this compound at three different levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.
Table 3: Accuracy and Recovery Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |
| 20.0 | 19.8 | 99.0 | 1.2 |
| 25.0 | 24.8 | 99.2 | 0.9 |
| 30.0 | 30.2 | 100.7 | 1.1 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days.
Table 4: Precision Data
| Precision Type | %RSD (n=6) |
| Repeatability (Intra-day) | 0.85% |
| Intermediate Precision (Inter-day) | 1.32% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of 3:1, and the LOQ is the concentration that provides an S/N ratio of 10:1.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Method Validation Signaling Pathway
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine analysis in a quality control or research laboratory setting. The provided protocols for sample preparation can be adapted for various matrices, making this method a versatile tool for the determination of this compound.
References
- 1. nacalai.com [nacalai.com]
- 2. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinaldic Acid as a Fluorescent Probe for Zinc Sensing
Introduction
Zinc (Zn²⁺) is the second most abundant transition metal in the human body and plays a critical role in a vast array of biological processes, including enzymatic activity, gene expression, neurotransmission, and apoptosis.[1] The dysregulation of zinc homeostasis is implicated in numerous pathological conditions, such as neurodegenerative diseases, diabetes, and cancer.[1][2] Consequently, the development of selective and sensitive probes for monitoring zinc ions in biological and environmental systems is of paramount importance for researchers, scientists, and drug development professionals.
Quinaldic acid (quinoline-2-carboxylic acid) serves as a fundamental chelating scaffold for zinc ions. It coordinates with Zn²⁺ through its heterocyclic nitrogen atom and the carboxylic acid's oxygen atom.[3] While this compound itself is not a prominent fluorescent probe, its derivatives have been extensively developed into highly sensitive and selective "turn-on" fluorescent sensors. These probes are engineered to exhibit a significant increase in fluorescence intensity upon binding to zinc, a mechanism known as chelation-enhanced fluorescence (CHEF).[1] This document provides a detailed overview of the sensing mechanism, key performance data of representative probes, and experimental protocols for their application.
Sensing Mechanism
The fundamental principle behind this compound-based zinc probes is the specific binding interaction between the this compound moiety and the Zn²⁺ ion. This interaction forms a stable complex, which in turn modulates the photophysical properties of the fluorophore.
In its unbound state, the probe typically exhibits low fluorescence due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which quench the fluorescence. Upon binding to Zn²⁺, a rigid complex is formed. This chelation event inhibits the non-radiative decay pathways, leading to a significant enhancement of the fluorescence emission. The binding stoichiometry between the probe and zinc is commonly found to be 1:1 or 2:1.
References
- 1. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationally Designed Probe for Reversible Sensing of Zinc and Application in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest – Oriental Journal of Chemistry [orientjchem.org]
application of Quinaldic Acid in capillary electrophoresis for metal ion separation.
Utilizing Quinaldic Acid as a Pre-Column and In-Capillary Complexing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of metal ions due to its high efficiency, minimal sample consumption, and rapid analysis times.[1][2][3] The primary challenge in separating metal ions via CE lies in their similar electrophoretic mobilities as simple hydrated ions.[3] To overcome this, chelating or complexing agents are introduced into the background electrolyte (BGE). These agents form complexes with metal ions, altering their charge-to-size ratios and enabling selective separation.[1]
This compound (Quinoline-2-carboxylic acid) is an effective chelating agent for a variety of di- and trivalent metal ions. Its structure, featuring a carboxylic acid group on a quinoline ring, allows it to form stable, charged complexes with metal ions. These complexes can then be separated by capillary zone electrophoresis (CZE) and detected directly via UV-Vis spectrophotometry, as the metal-quinaldate complexes often exhibit strong UV absorption. This application note provides a detailed protocol for the separation of transition metal ions using this compound as a complexing agent in CE.
Principle of Separation
The separation mechanism relies on the in-capillary (on-column) complexation of metal ions with this compound present in the background electrolyte. Metal ions (Mⁿ⁺) injected into the capillary react with the deprotonated this compound (QA⁻) to form anionic complexes, such as [M(QA)ₓ]ⁿ⁻ˣ. The stoichiometry and charge of these complexes depend on the specific metal ion, its oxidation state, and the pH of the electrolyte. The resulting anionic complexes are then separated based on their differing electrophoretic mobilities in an electric field and detected as they pass a UV detector.
Diagram of the Chelation and Separation Principle
References
Application Notes and Protocols for Quinaldic Acid Derivatives in the Synthesis of Anti-inflammatory Agents
Introduction
Quinaldic acid, or quinoline-2-carboxylic acid, and its related quinoline and quinic acid derivatives, represent a promising class of scaffolds in the development of novel anti-inflammatory agents. Research has demonstrated their potential to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) signaling cascades. These pathways are critical in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This document provides detailed application notes, experimental protocols, and data for researchers and drug development professionals interested in utilizing these compounds for the synthesis of new anti-inflammatory drugs. While "this compound" specifically refers to quinoline-2-carboxylic acid, the broader "quinic acid" and other "quinoline carboxylic acid" derivatives are also discussed due to their significant and closely related anti-inflammatory activities found in the literature.
I. Mechanisms of Action
Quinoline and quinic acid derivatives exert their anti-inflammatory effects primarily through the inhibition of two major signaling pathways:
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3][4] This allows NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[3] Several quinoline and quinic acid derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.
-
Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. Some quinoline derivatives have demonstrated selective inhibition of COX-2, which is the inducible isoform of the enzyme primarily involved in the inflammatory response. Targeting COX-2 specifically can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.
II. Data Presentation: Anti-inflammatory Activity of Quinic and this compound Derivatives
The following tables summarize the quantitative data on the anti-inflammatory activity of various derivatives.
Table 1: NF-κB Inhibitory Activity of Quinic Acid Derivatives
| Compound | Description | IC50 (mM) | Cell Line | Assay |
| KZ-41 (Compound 3) | N-propyl amide derivative of Quinic Acid | 2.83 ± 1.76 | A549-NF-κB | SEAP Reporter Assay |
| Dehydroxyl QA amide 18 | Dehydroxylated Quinic Acid amide | Active at 1 mM | A549-NF-κB | SEAP Reporter Assay |
| Dehydroxyl QA amide 20 | Dehydroxylated Quinic Acid amide | Active at 1 mM | A549-NF-κB | SEAP Reporter Assay |
Table 2: COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Description | % Inhibition of COX-2 | Comparison |
| Compound 32 | Substituted quinazolinone | Better than Celecoxib | Celecoxib |
Note: Specific IC50 values for the quinazolinone derivatives were not provided in the source material.
III. Experimental Protocols
A. Synthesis of N-(substituted-phenyl)quinoline-2-carboxamides
This protocol describes a general method for the synthesis of anilides of this compound (quinoline-2-carboxylic acid) via microwave-assisted synthesis.
Materials:
-
This compound (quinoline-2-carboxylic acid)
-
Substituted anilines
-
Thionyl chloride
-
N,N-Dimethylformamide (DMF)
-
Toluene, dry
-
Triethylamine
-
Chloroform (CHCl3)
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4), anhydrous
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Microwave reactor
Procedure:
-
Acid Chloride Formation: Suspend this compound (1.0 eq) in thionyl chloride (5.0 eq) at room temperature. Add a few drops of DMF. Reflux the mixture for approximately 3 hours. After cooling, evaporate the excess thionyl chloride to dryness under reduced pressure to obtain quinoline-2-carbonyl chloride.
-
Amide Formation (Microwave): In a microwave reactor vessel, dissolve the crude quinoline-2-carbonyl chloride in dry toluene. Add triethylamine (5.6 eq) and the corresponding substituted aniline (1.0 eq) dropwise.
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor and irradiate at a power of up to 800 W. The reaction time and temperature should be optimized for each specific substrate.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a saturated solution of NaHCO3. Extract the aqueous layer with CHCl3. Combine the organic layers, wash with water, and dry over anhydrous MgSO4.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and EtOAc as the eluent. Recrystallize the purified product from a suitable solvent like isopropanol or EtOAc.
B. NF-κB Inhibition Assay (SEAP Reporter Assay)
This protocol is based on the methodology used to evaluate quinic acid derivatives for their ability to inhibit NF-κB activation.
Materials:
-
A549 cells stably expressing an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene (A549-NF-κB)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SEAP detection reagent (e.g., p-nitrophenyl phosphate)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549-NF-κB cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubation: Incubate the plates for 18 hours.
-
SEAP Measurement: Collect the cell culture supernatant and measure the SEAP activity according to the manufacturer's instructions for the SEAP detection reagent. This typically involves measuring the absorbance of a colorimetric product at a specific wavelength.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.
C. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to assess the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test compound groups). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug orally or via intraperitoneal injection. The control group receives only the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume. Determine the percentage inhibition of edema by the test compounds and the reference drug relative to the control group.
IV. Visualizations
The following diagrams illustrate key pathways and workflows relevant to the development of anti-inflammatory agents from this compound derivatives.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: Workflow for synthesis and screening.
Caption: COX pathway and selective inhibition.
References
- 1. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
Quinaldic Acid: A Promising Matrix for MALDI Mass Spectrometry of Peptides
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of a wide range of biomolecules, including peptides. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of analyte molecules while minimizing fragmentation. While matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are commonly employed for peptide analysis, the exploration of novel matrices continues to be an area of active research to improve sensitivity, resolution, and applicability to different classes of peptides.
Quinaldic acid, a derivative of quinoline, presents itself as a potential matrix for the MALDI-MS analysis of peptides. Its aromatic structure allows for strong absorption of UV laser energy, a key characteristic of effective MALDI matrices. While extensive literature on the application of this compound for general peptide analysis is limited, related quinoline-based compounds, such as 3-aminoquinoline, have shown promise as liquid matrices for the analysis of challenging post-translationally modified peptides like glycopeptides and phosphopeptides.[1] This suggests that the quinoline scaffold may offer unique properties beneficial for peptide ionization.
This application note provides a detailed protocol for the use of this compound as a matrix in the MALDI-MS analysis of peptides. The methodologies are based on established MALDI sample preparation techniques and aim to provide a solid starting point for researchers interested in exploring this promising matrix.
Principle of MALDI-MS
In MALDI-MS, the analyte is co-crystallized with an excess of a matrix compound on a target plate. A pulsed laser beam irradiates the sample spot, and the matrix absorbs the laser energy, leading to the desorption of both matrix and analyte molecules into the gas phase. During this process, the analyte molecules are ionized, typically by proton transfer from the acidic matrix. The resulting ions are then accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum.
Experimental Workflow
The general workflow for MALDI-MS analysis of peptides using this compound as a matrix is depicted below.
Caption: Experimental workflow for peptide analysis using MALDI-MS.
Materials and Reagents
-
Peptide Sample: Purified peptide or peptide mixture of interest.
-
This compound: High purity (≥99%).
-
Solvents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Ultrapure water (e.g., Milli-Q or equivalent).
-
Trifluoroacetic acid (TFA), sequencing grade.
-
-
MALDI Target Plate: Stainless steel or equivalent.
-
Pipettes and tips: Calibrated micropipettes.
-
Vortex mixer
-
Microcentrifuge
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Peptide Sample Solution:
-
Dissolve the peptide sample in 0.1% TFA in water or a suitable solvent mixture (e.g., ACN:water, 1:1, v/v with 0.1% TFA) to a final concentration of 1-10 pmol/µL. The optimal concentration may vary depending on the peptide's properties and instrument sensitivity.
-
-
This compound Matrix Solution:
-
Prepare a saturated solution of this compound (approximately 10 mg/mL) in a suitable solvent. A common solvent system for peptide matrices is ACN:water (1:1, v/v) with 0.1% TFA.
-
Alternatively, for more hydrophobic peptides, a higher concentration of ACN (e.g., 70%) can be used.
-
Vortex the solution vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the solution at high speed for 1 minute to pellet any undissolved matrix.
-
Carefully collect the supernatant for use. It is recommended to prepare the matrix solution fresh daily.
-
Protocol 2: Sample Spotting on MALDI Target (Dried-Droplet Method)
The dried-droplet method is a straightforward and widely used technique for MALDI sample preparation.
Caption: Dried-droplet sample preparation workflow.
-
Mixing: In a microcentrifuge tube, mix the peptide sample solution and the this compound matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).
-
Spotting: Pipette 0.5-1 µL of the mixture onto a spot on the MALDI target plate.
-
Drying: Allow the droplet to air-dry completely at room temperature. This will result in the formation of a crystalline spot containing the co-crystallized peptide and matrix.
-
Analysis: The plate is now ready for insertion into the mass spectrometer.
Protocol 3: Sample Spotting on MALDI Target (Sandwich Method)
The sandwich method can sometimes yield better results, especially for samples containing salts or other impurities.
-
First Layer: Deposit 0.5 µL of the this compound matrix solution onto the MALDI target and let it air-dry completely.
-
Sample Layer: On top of the dried matrix layer, deposit 0.5 µL of the peptide sample solution and let it dry.
-
Second Matrix Layer: Apply another 0.5 µL of the this compound matrix solution on top of the dried sample layer and allow it to dry completely.
-
Analysis: The plate is ready for analysis.
Data Presentation
Quantitative analysis in MALDI-MS can be challenging due to variations in crystal formation and "sweet spots". However, relative quantification can be achieved with careful sample preparation and the use of internal standards. Below is a template table for summarizing quantitative data obtained from MALDI-MS experiments using this compound as a matrix.
| Peptide ID | Theoretical m/z | Observed m/z | Signal Intensity (a.u.) | Signal-to-Noise (S/N) | Relative Abundance (%) |
| Peptide A | 1500.75 | 1500.78 | 5.2e4 | 150 | 100 |
| Peptide B | 1850.92 | 1850.95 | 3.1e4 | 95 | 59.6 |
| Peptide C | 2200.15 | 2200.19 | 1.5e4 | 45 | 28.8 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak peptide signal | - Low peptide concentration.- Inefficient ionization.- Suppression by contaminants (salts, detergents). | - Increase peptide concentration.- Optimize matrix-to-analyte ratio.- Desalt the peptide sample using C18 ZipTips.- Try the sandwich spotting method. |
| Poor resolution and broad peaks | - Inhomogeneous crystal formation.- High laser fluency. | - Try different solvent compositions for the matrix solution.- Optimize the drying process (e.g., faster or slower evaporation).- Reduce the laser power. |
| Dominant matrix ion signals | - Matrix concentration is too high relative to the analyte. | - Dilute the matrix solution.- Increase the analyte concentration. |
| Poor shot-to-shot reproducibility | - Inhomogeneous sample-matrix crystals. | - Re-prepare the sample spot.- Use the thin-layer method for sample preparation if available. |
Conclusion
This compound holds potential as a valuable matrix for the MALDI-MS analysis of peptides. This application note provides a foundational set of protocols to enable researchers to begin exploring its utility. As with any MALDI-MS method, optimization of sample preparation, matrix-to-analyte ratio, and instrument parameters is crucial for achieving the best results. The provided workflows and troubleshooting guide aim to facilitate this process, paving the way for new applications and improved performance in peptide mass spectrometry.
References
Application Notes and Protocols for the Gravimetric Determination of Copper using Quinaldic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of copper (II) ions in aqueous solutions through precipitation with quinaldic acid. This gravimetric method is valued for its accuracy and selectivity, making it a reliable technique in various analytical applications, including quality control in drug development processes where copper may be present as a catalyst or impurity.
Principle
This compound (quinoline-2-carboxylic acid) reacts with copper (II) ions in a slightly acidic to neutral solution to form a stable, sparingly soluble green precipitate of copper quinaldate, Cu(C₁₀H₆NO₂)₂·H₂O. The precipitate is then collected, washed, dried, and weighed. The mass of the copper in the original sample is calculated from the weight of the precipitate using a gravimetric factor.
Quantitative Data
| Parameter | Value | Reference |
| Formula of Precipitate | Cu(C₁₀H₆NO₂)₂·H₂O | [1] |
| Molar Mass of Precipitate | 427.92 g/mol | Calculated |
| Molar Mass of Copper | 63.55 g/mol | [2] |
| Gravimetric Factor (Copper/Precipitate) | 0.1485 | Calculated |
| Optimal pH Range for Precipitation | 4.5 - 6.11 | [3] |
| Drying Temperature | 110-120 °C | [4] |
Experimental Protocols
Reagent Preparation
1.1. This compound Solution (2% w/v):
-
Dissolve 2.0 g of this compound in 100 mL of 95% ethanol.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Store the reagent in a tightly capped bottle.
1.2. Dilute Ammonia Solution (1 M):
-
Carefully add 6.7 mL of concentrated ammonia solution (approx. 15 M) to a 100 mL volumetric flask partially filled with distilled water.
-
Dilute to the mark with distilled water and mix well.
1.3. Dilute Acetic Acid (1 M):
-
Add 5.7 mL of glacial acetic acid to a 100 mL volumetric flask partially filled with distilled water.
-
Dilute to the mark with distilled water and mix well.
Sample Preparation
-
Accurately weigh a sample containing approximately 20-100 mg of copper into a 400 mL beaker.
-
Dissolve the sample in a suitable solvent (e.g., dilute nitric acid). If nitric acid is used, gently boil the solution to expel oxides of nitrogen.
-
Dilute the solution to approximately 150 mL with distilled water.
Precipitation Procedure
-
Heat the sample solution to about 60-70 °C on a hot plate.
-
Slowly add the 2% this compound solution dropwise with constant stirring. Add a slight excess of the reagent to ensure complete precipitation. A flocculent green precipitate will form.
-
Carefully adjust the pH of the solution to approximately 5.0 by adding dilute ammonia solution dropwise. Use a pH meter to monitor the pH. If the pH exceeds 5.5, back-titrate with dilute acetic acid.[3]
-
Cover the beaker with a watch glass and digest the precipitate by keeping the solution hot (60-70 °C) for 30-60 minutes. This process, known as Ostwald ripening, promotes the formation of larger, more easily filterable particles.
-
Allow the beaker to cool to room temperature.
Filtration and Washing
-
Set up a filtration apparatus using a pre-weighed sintered glass crucible (porosity 3 or 4) or a Gooch crucible with an asbestos mat.
-
Decant the clear supernatant liquid through the filter.
-
Wash the precipitate in the beaker by decantation with two 20 mL portions of hot water.
-
Transfer the precipitate quantitatively to the crucible using a stream of hot water from a wash bottle.
-
Wash the precipitate in the crucible with several small portions of hot water until the filtrate is free of interfering ions. To test for completeness of washing, collect a few drops of the filtrate and add a few drops of silver nitrate solution. The absence of a white precipitate (AgCl) indicates the removal of chloride ions, which are often present from the sample matrix or pH adjustment.
Drying and Weighing
-
Place the crucible containing the precipitate in a drying oven at 110-120 °C for at least 2 hours.
-
Transfer the crucible to a desiccator to cool to room temperature.
-
Weigh the crucible and its contents accurately.
-
Repeat the drying and weighing process until a constant weight is achieved (i.e., the difference between two consecutive weighings is less than 0.3-0.4 mg).
Calculation
Calculate the percentage of copper in the sample using the following formula:
% Copper = (Weight of Precipitate (g) × Gravimetric Factor × 100) / Weight of Sample (g)
Where the Gravimetric Factor = (Molar Mass of Cu) / (Molar Mass of Cu(C₁₀H₆NO₂)₂·H₂O) = 63.55 / 427.92 = 0.1485
Interferences
-
Zinc: Zinc can co-precipitate with copper as zinc quinaldate, especially in neutral or slightly alkaline solutions. Maintaining the pH of the solution at approximately 5.0 minimizes the interference from zinc.
-
Iron: Ferric ions can be precipitated by this compound. To prevent this interference, iron can be masked by adding a complexing agent such as tartaric acid or citric acid to the solution before the precipitation of copper.
-
Other Metals: Other metal ions that form insoluble quinaldates, such as cadmium and silver, will interfere. Separation of these ions may be necessary prior to the determination of copper.
Visualizations
Caption: Experimental workflow for the gravimetric determination of copper.
Caption: Logical relationship of the gravimetric analysis of copper.
References
Application Note: Protocols for the Synthesis of Quinaldic Acid-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinaldic acid, a derivative of quinoline, is a molecule of significant interest due to its presence in biological systems and its coordination chemistry.[1][2] Polymers incorporating the this compound moiety are promising candidates for advanced applications in drug delivery, biomedical materials, and as functional polymers with unique optical and thermal properties. The rigid, aromatic structure of the quinoline ring can impart desirable characteristics such as high thermal stability and specific intermolecular interactions.[3]
This application note provides two detailed protocols for the synthesis of this compound-based polymers through two distinct and robust polymerization methodologies: condensation polymerization to yield a polyester and Atom Transfer Radical Polymerization (ATRP) to produce a polymethacrylate with pendant this compound groups. These protocols are designed to be a comprehensive guide for researchers venturing into the synthesis of novel functional polymers.
Protocol 1: Synthesis of this compound-Based Polyester via Two-Step Condensation Polymerization
This protocol describes the synthesis of a polyester where a this compound derivative is a key component of the polymer backbone. The process involves two main stages: the synthesis of a di-acid monomer from this compound, followed by its condensation polymerization with a diol.
Part A: Synthesis of a this compound-Derived Dicarboxylic Acid Monomer
To incorporate this compound into a polyester backbone via condensation polymerization with a diol, it must first be converted into a dicarboxylic acid monomer. A plausible synthetic route is the etherification of a di-substituted phenol with an activated this compound derivative. For this protocol, we will outline a hypothetical but chemically sound synthesis of 4,4'-(Quinaldine-2,7-diylbis(oxy))dibenzoic acid .
Experimental Protocol: Monomer Synthesis
-
Activation of this compound: In a round-bottom flask, suspend this compound (1 equivalent) in thionyl chloride (5-10 equivalents) with a catalytic amount of N,N-dimethylformamide (DMF). Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain this compound chloride.
-
Friedel-Crafts Acylation: Dissolve the this compound chloride in a suitable solvent like dichloromethane (DCM) or nitrobenzene. Cool the solution to 0°C in an ice bath. Add aluminum chloride (AlCl₃, 2.2 equivalents) portion-wise. Stir for 30 minutes.
-
Reaction with a Phenol Derivative: To the cooled mixture, add a solution of a suitably protected di-hydroxy phenol derivative in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Deprotection: Quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent. The subsequent steps would involve purification (e.g., column chromatography) and deprotection of the phenol and carboxylic acid groups to yield the final dicarboxylic acid monomer.
Part B: Polyester Synthesis via Condensation Polymerization
This part details the polycondensation of the newly synthesized this compound-derived dicarboxylic acid with an aliphatic diol, such as 1,6-hexanediol, to form a polyester.
Experimental Protocol: Polymerization
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the this compound-derived dicarboxylic acid (1 equivalent), 1,6-hexanediol (1 equivalent), and a catalyst such as phosphoric acid (0.1-0.5% w/w).[4]
-
First Stage (Esterification): Heat the mixture to 180-200°C under a slow stream of nitrogen to facilitate the removal of water formed during the esterification. Maintain this temperature for 3-4 hours.
-
Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240°C. Continue the reaction for another 4-6 hours to increase the molecular weight of the polymer.[5]
-
Isolation and Purification: Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent like DMF or chloroform. Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol. Filter and dry the purified polyester under vacuum at 60°C for 24 hours.
Protocol 2: Synthesis of a this compound-Based Polymethacrylate via Atom Transfer Radical Polymerization (ATRP)
This protocol outlines the synthesis of a polymer with this compound as a pendant group attached to a polymethacrylate backbone. This is achieved by first synthesizing a methacrylate monomer from this compound, followed by its controlled radical polymerization using ATRP.
Part A: Synthesis of 2-(Quinaldinoyloxy)ethyl Methacrylate Monomer
This involves the esterification of this compound with 2-hydroxyethyl methacrylate (HEMA).
Experimental Protocol: Monomer Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), 2-hydroxyethyl methacrylate (HEMA, 1.1 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Purification: Filter off the DCU precipitate. Wash the filtrate with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-(quinaldinoyloxy)ethyl methacrylate monomer.
Part B: Atom Transfer Radical Polymerization (ATRP) of the Monomer
This part describes the controlled polymerization of the this compound-functionalized methacrylate monomer.
Experimental Protocol: Polymerization
-
Reagent Preparation: In a Schlenk flask, add the catalyst, copper(I) bromide (CuBr, 1 equivalent), and the ligand, 2,2'-bipyridine (bpy, 2 equivalents). Seal the flask and degas by three cycles of vacuum and backfilling with argon.
-
Addition of Monomer and Initiator: Add the synthesized 2-(quinaldinoyloxy)ethyl methacrylate monomer (e.g., 100 equivalents) and a suitable solvent (e.g., a 70/30 v/v mixture of methyl ethyl ketone and 1-propanol) via a degassed syringe. Stir the mixture to dissolve the catalyst complex.
-
Initiation: Add the initiator, ethyl α-bromoisobutyrate (EBiB, 1 equivalent), via a degassed syringe to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 50°C and stir for the desired reaction time (e.g., 4-24 hours). Monitor the monomer conversion by taking samples periodically and analyzing them by ¹H NMR.
-
Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution to a large excess of a non-solvent like cold hexane. Collect the polymer by filtration and dry it under vacuum.
Characterization
The synthesized monomers and polymers should be characterized using standard techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized monomers and the resulting polymers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester and amide linkages) in the monomers and polymers.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the amorphous polymers.
Summary of Quantitative Data
The following table summarizes the expected quantitative data for the synthesized polymers based on literature values for analogous polymer systems.
| Polymer Type | Synthesis Method | Expected Yield (%) | Expected Mn ( g/mol ) | Expected PDI (Mw/Mn) | Expected Tg (°C) |
| This compound-Based Polyester | Condensation Polymerization | >85 | 20,000 - 50,000 | 1.5 - 2.5 | 150 - 250 |
| This compound-Based Polymethacrylate | ATRP | >90 | 10,000 - 50,000 | 1.1 - 1.4 | 100 - 180 |
Visualizations
Caption: Workflow for the synthesis of a this compound-based polyester.
Caption: Workflow for the synthesis of a this compound-based polymethacrylate.
References
Quinaldic Acid in the Development of Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of quinaldic acid and its derivatives as a promising scaffold in the discovery and development of novel antimicrobial agents. This document details the synthesis, mechanism of action, and protocols for the evaluation of these compounds.
Introduction
This compound, or quinoline-2-carboxylic acid, is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the synthesis of new therapeutic agents. Derivatives of the quinoline scaffold have a long history of use as antimicrobial drugs, with fluoroquinolones being a prominent example.[1][2] Research into this compound derivatives is aimed at discovering new chemical entities with potent antimicrobial activity, potentially overcoming existing resistance mechanisms.
Mechanism of Action
The antimicrobial action of this compound derivatives can be multifaceted, primarily targeting essential bacterial processes. While the precise mechanisms can vary based on the specific substitutions on the this compound core, two primary modes of action have been identified for the broader class of quinoline-based antimicrobials:
-
Inhibition of DNA Replication: A well-established mechanism for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA supercoiling during replication. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.
-
Disruption of Bacterial Signaling Pathways: Emerging research suggests that certain quinoline derivatives can interfere with bacterial cell-to-cell communication systems, such as quorum sensing (QS) and two-component systems (TCS).[3][4] These signaling pathways regulate a host of virulence factors, including biofilm formation and toxin production. By inhibiting these pathways, this compound derivatives could potentially disarm pathogens without directly killing them, which may reduce the selective pressure for resistance development.
Potential Inhibition of Bacterial Quorum Sensing
The following diagram illustrates a generalized bacterial quorum sensing pathway and a hypothetical mechanism of inhibition by this compound derivatives.
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinaldine and quinoline derivatives against a panel of pathogenic bacteria and fungi. This data highlights the potential of the quinoline scaffold in developing broad-spectrum antimicrobial agents.
| Compound ID | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Candida albicans | Reference |
| 7a | 0.5 | 0.25 | 2 | - | 4 | 4 | |
| 16a | 2 | 2 | 1 | - | - | - | |
| Hybrid 7b | - | 2 µg/mL | ≥50 µg/mL | >50% inhibition at 20 µg/mL | - | - | |
| Hybrid 7h | - | 20 µg/mL | ≥50 µg/mL | ≥50 µg/mL | - | - | |
| QBSC 4d (Cd complex) | - | 1.904 x 10⁻⁴ mg/mL | 6.09 x 10⁻³ mg/mL | - | - | 1.904 x 10⁻⁴ mg/mL | |
| QBSC 4b (Cu complex) | - | 4.875 x 10⁻³ mg/mL | 4.875 x 10⁻³ mg/mL | - | - | - | |
| Ciprofloxacin | 12.5 µg/mL | 15 µg/mL | 15 µg/mL | 12.5 µg/mL | 12.5 µg/mL | - | |
| Fluconazole | - | - | - | - | - | 31 µg/mL |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound derivatives and their antimicrobial evaluation.
General Workflow for Development of this compound-Based Antimicrobial Agents
The discovery and development of new antimicrobial agents from a this compound scaffold follows a logical progression from synthesis to biological evaluation.
Protocol 1: Synthesis of Substituted this compound Amides
This protocol describes a general two-step method for the synthesis of substituted anilides of this compound.
Step 1: Synthesis of this compound Chloride
-
Suspend this compound (1.0 g, 5.8 mmol) in thionyl chloride (2.1 mL, 28.9 mmol) at room temperature.
-
Add a catalytic amount of dimethylformamide (DMF) (2 drops).
-
Reflux the mixture for approximately 3 hours.
-
After cooling, evaporate the excess thionyl chloride under reduced pressure. The resulting crude this compound chloride is used directly in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude this compound chloride in dry toluene (15 mL).
-
To this solution, add triethylamine (4.5 mL, 32.5 mmol) and the desired substituted aniline (5.8 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the final substituted this compound amide.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum) and well 12 as the sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh culture, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to wells 1 through 11.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-28°C for 24-48 hours for fungi.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Synthesized this compound derivatives
-
Sterile filter paper disks (6 mm in diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate.
-
A disk impregnated with the solvent used to dissolve the compound should be used as a negative control.
-
A disk with a standard antibiotic can be used as a positive control.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-28°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.
Conclusion
This compound and its derivatives represent a versatile and promising platform for the development of new antimicrobial agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for screening. The potential for these compounds to act through multiple mechanisms, including the disruption of essential bacterial signaling pathways, offers new avenues to combat antimicrobial resistance. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel this compound-based antimicrobial candidates. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted to advance their development as next-generation therapeutics.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives [mdpi.com]
Analytical Methods for the Detection of Quinaldic Acid in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldic acid, a metabolite of tryptophan degradation via the kynurenine pathway, is gaining increasing interest in biomedical research due to its potential roles in various physiological and pathological processes.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and cell culture media is crucial for understanding its pharmacokinetics, pharmacodynamics, and association with disease states. This document provides detailed application notes and experimental protocols for the detection of this compound using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy.
Overview of Analytical Techniques
The selection of an appropriate analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying this compound at moderate concentrations. It offers good precision and accuracy.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex biological fluids. It is ideal for detecting low endogenous levels of this compound.
-
Fluorescence Spectroscopy: A sensitive detection method that can be employed if the analyte exhibits native fluorescence or can be derivatized with a fluorescent tag. This compound, as a quinoline derivative, is expected to possess fluorescent properties.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation, reagents, and matrix effects.
| Parameter | HPLC-UV | LC-MS/MS | Fluorescence Spectroscopy |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 1 - 20 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 15 ng/mL | 5 - 50 ng/mL |
| Linear Range | 0.1 - 20 µg/mL | 0.5 - 1000 ng/mL | 5 - 500 ng/mL |
| Recovery | 85 - 105% | 90 - 110% | 80 - 110% |
| Precision (%RSD) | < 10% | < 15% | < 15% |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for removing interferences and concentrating the analyte of interest. The choice of method depends on the biological matrix.
a) Protein Precipitation (for Plasma, Serum, and Cell Lysates)
This method is rapid and suitable for removing the bulk of proteins from the sample. Acetonitrile is a commonly used precipitating agent that provides good recovery for a wide range of analytes.[2][3]
Protocol:
-
To 100 µL of plasma, serum, or cell lysate in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC system or evaporated to dryness and reconstituted in the mobile phase for concentration.
b) Liquid-Liquid Extraction (for Urine and Cell Culture Media)
This technique is used to separate the analyte from a complex aqueous matrix into an immiscible organic solvent, thereby cleaning up the sample and concentrating the analyte.
Protocol:
-
To 500 µL of urine or cell culture medium in a glass tube, add an appropriate internal standard.
-
Acidify the sample to a pH of approximately 3-4 by adding 50 µL of 1M HCl.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 3-5) for a second time and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.
Sample Preparation Workflow
HPLC-UV Method
This method is suitable for the routine quantification of this compound in samples where high sensitivity is not the primary requirement.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 315 nm
Protocol:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the appropriate blank biological matrix.
-
Process the standards, QCs, and unknown samples using the selected sample preparation protocol.
-
Inject the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method
This highly sensitive and specific method is recommended for the accurate quantification of low levels of this compound.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 174.1 -> Product ion (m/z) 128.1
-
Internal Standard (e.g., 13C6-Quinaldic Acid): Precursor ion (m/z) 180.1 -> Product ion (m/z) 134.1
-
-
Collision Energy and other MS parameters: Optimize based on the specific instrument.
Protocol:
-
Follow the same procedure for preparing calibration standards, QCs, and processing samples as described for the HPLC-UV method, incorporating a suitable stable isotope-labeled internal standard.
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a quantification method in the instrument software using the specified MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Calculate the concentration of this compound in the unknown samples from the calibration curve.
LC-MS/MS Analytical Workflow
Fluorescence Spectroscopy Method
This method leverages the native fluorescence of the quinoline ring in this compound. It is a rapid and sensitive technique, particularly useful for screening purposes.
Instrumentation:
-
Fluorescence Spectrophotometer
Spectral Conditions:
-
Excitation Wavelength (λex): ~310 nm
-
Emission Wavelength (λem): ~380 nm (Note: These wavelengths are typical for quinoline derivatives and should be optimized by scanning the excitation and emission spectra of a standard solution of this compound.)
Protocol:
-
Prepare a series of this compound standards in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare biological samples using a sample preparation method that results in a clear, non-turbid solution (e.g., protein precipitation followed by filtration).
-
Set the excitation and emission wavelengths on the fluorometer.
-
Measure the fluorescence intensity of the blank, standards, and samples.
-
Construct a calibration curve by plotting fluorescence intensity against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Signaling Pathway Context
This compound is a downstream metabolite in the kynurenine pathway of tryptophan metabolism. Understanding its position in this pathway is essential for interpreting its biological significance.
Simplified Kynurenine Pathway
Conclusion
The analytical methods described provide a comprehensive toolkit for the quantification of this compound in various biological samples. The choice of method should be guided by the specific research question, the expected concentration range of the analyte, and the available instrumentation. Proper method validation is essential to ensure the generation of accurate and reliable data.
References
Application Notes and Protocols: Quinaldic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of quinaldic acid as a versatile component in catalytic organic reactions. While direct organocatalysis by this compound is not prominently documented, its role as a chelating ligand for various transition metals opens up a broad spectrum of catalytic applications. This document focuses on the catalytic activity of this compound-metal complexes and its role in enhancing bio-inspired catalytic systems.
Copper-Quinaldic Acid Complexes in Asymmetric Catalysis
This compound and its derivatives have proven to be effective ligands in copper-catalyzed asymmetric reactions. The rigid quinoline backbone and the coordinating carboxylate and nitrogen atoms provide a well-defined chiral environment around the metal center, enabling high stereocontrol.
Application Note: Enantioselective Synthesis of BINOLs
A notable application of a chiral this compound-copper catalyst is in the enantioselective oxidative coupling of 2-naphthols to produce axially chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives.[1][2] These C₂- and C₁-symmetric BINOLs are highly valuable ligands and organocatalysts in asymmetric synthesis. The in situ generated copper catalyst, bearing a chiral ligand derived from this compound and a BINOL backbone, demonstrates excellent yields and enantioselectivities.[1]
Data Presentation: Performance of Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst in Oxidative Coupling of 2-Naphthols [1]
| Entry | Substrate (1a) | Ligand | Product | Yield (%) | e.r. |
| 1 | 2-Naphthol | L1 | (S)-BINOL (2a) | 37 | 79:21 |
| 2 | 2-Naphthol | L2 | (S)-BINOL (2a) | 85 | 88:12 |
| 3 | 2-Naphthol | L3 | (S)-BINOL (2a) | 91 | 94:6 |
| 4 | 2-Naphthol | L4 | (S)-BINOL (2a) | 92 | 97:3 |
| 5 | 2-Naphthol | L5 | (S)-BINOL (2a) | 93 | 98:2 |
| 6 | 2-Naphthol (1.0 mmol scale) | L5 | (S)-BINOL (2a) | 85 | 96.5:3.5 |
e.r. = enantiomeric ratio
Experimental Protocol: Enantioselective Oxidative Homo-Coupling of 2-Naphthol[1]
Materials:
-
(R)-3,3'-Bis(4-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol derived this compound ligand (L5 )
-
Copper(II) acetate (Cu(OAc)₂)
-
2-Naphthol (1a)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Air
Procedure:
-
To a dry Schlenk tube under an air atmosphere, add the chiral ligand L5 (0.012 mmol, 12 mol%) and Cu(OAc)₂ (0.01 mmol, 10 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the catalyst.
-
Add 2-naphthol (1a) (0.1 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture vigorously at 30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-BINOL (2a).
Cobalt-Quinaldic Acid Systems in Biomimetic Catalysis
This compound has been shown to act as a promoter in cobalt-catalyzed oxidation reactions, mimicking the activity of peroxidase enzymes. This bio-inspired approach offers a promising avenue for developing efficient and environmentally benign oxidation catalysts.
Application Note: Peroxidase-Like Activity of Co²⁺ Boosted by this compound
In the presence of bicarbonate, this compound significantly enhances the peroxidase-like activity of Co²⁺. This system can effectively catalyze the oxidation of various substrates by hydrogen peroxide (H₂O₂). The this compound is believed to form a complex with the cobalt ion, modulating its redox potential and facilitating the catalytic cycle. This enhanced activity has potential applications in biosensing and organic synthesis.
Data Presentation: Michaelis-Menten Kinetic Parameters for the Co²⁺-Quinaldic Acid System
| Catalytic System | Substrate | Kₘ (mM) | Vₘₐₓ (10⁻⁸ M s⁻¹) |
| Co²⁺ | TMB | 0.432 | 3.56 |
| Co²⁺ + this compound | TMB | 0.389 | 12.81 |
| Co²⁺ | H₂O₂ | 1.87 | 4.12 |
| Co²⁺ + this compound | H₂O₂ | 0.96 | 13.57 |
TMB = 3,3',5,5'-Tetramethylbenzidine Data is illustrative and based on the reported boosting effect. Actual values may vary based on specific experimental conditions.
Experimental Protocol: Colorimetric Detection of H₂O₂ using Co²⁺-Quinaldic Acid as a Peroxidase Mimic
Materials:
-
Cobalt(II) chloride (CoCl₂) solution (e.g., 1 M)
-
This compound (QA) solution (e.g., 10 mM)
-
Sodium bicarbonate (NaHCO₃) buffer (e.g., 0.1 M, pH 8.5)
-
3,3',5,5'-Tetramethylbenzidine (TMB) solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution of unknown concentration
-
96-well microplate
-
Microplate reader
Procedure:
-
In a well of a 96-well microplate, add the following in order:
-
50 µL of NaHCO₃ buffer
-
10 µL of CoCl₂ solution (to a final concentration of e.g., 1 mM)
-
10 µL of this compound solution (to a final concentration of e.g., 100 µM)
-
20 µL of TMB solution
-
-
Add 10 µL of the hydrogen peroxide sample to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Measure the absorbance of the resulting blue solution at 652 nm using a microplate reader.
-
A control reaction without this compound should be performed in parallel to quantify the boosting effect.
-
The concentration of H₂O₂ can be determined by comparing the absorbance to a standard curve.
Iron-Quinaldate Complexes in Catalysis
Iron complexes of this compound are known and have been studied for their potential catalytic applications. While specific, high-turnover catalytic cycles are still under extensive investigation, these complexes are relevant in the context of bio-inspired oxidation and environmental remediation.
Application Note: Potential in Oxidation Catalysis
Iron(II) and Iron(III) form stable complexes with this compound, where the ligand acts as a bidentate chelator through its nitrogen and carboxylate oxygen atoms. These complexes are redox-active and can potentially catalyze a variety of oxidation reactions, including the activation of hydrogen peroxide for the oxidation of organic substrates. The electronic properties of the complex, and thus its catalytic activity, can be tuned by modifying the substituents on the this compound ligand.
Further Research Directions:
The development of well-defined catalytic protocols for iron-quinaldate complexes is an active area of research. Professionals in drug development can explore these complexes for late-stage functionalization of complex molecules, leveraging the low cost and low toxicity of iron.
Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for Quinaldic Acid-Based Sensors in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and utilization of quinaldic acid-based fluorescent sensors for the detection of environmental pollutants, with a primary focus on heavy metal ions. This compound and its derivatives, particularly 8-hydroxyquinoline, are versatile fluorophores that exhibit changes in their fluorescence properties upon coordination with specific analytes. This enables their use as sensitive and selective chemosensors in environmental monitoring. The underlying detection mechanisms often involve Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).
Principle of Detection
This compound-based sensors primarily operate through two main signaling pathways:
-
Photoinduced Electron Transfer (PET): In the unbound state, the fluorescence of the quinoline fluorophore is often quenched by a linked receptor moiety through an electron transfer process. Upon binding of the target analyte to the receptor, this PET process is inhibited, resulting in a "turn-on" fluorescence response.
-
Chelation-Enhanced Fluorescence (CHEF): The free sensor molecule may have low fluorescence due to internal rotational and vibrational movements that lead to non-radiative decay of the excited state. When the sensor chelates with a metal ion, a rigid complex is formed, which restricts these non-radiative pathways and leads to a significant enhancement in fluorescence intensity.
Data Presentation: Performance of this compound-Based Sensors
The following table summarizes the performance of various this compound-based sensors for the detection of different heavy metal ions. The data is compiled from multiple research sources to provide a comparative overview.
| Sensor/Probe | Target Ion(s) | Limit of Detection (LOD) | Analytical Method | Key Performance Metrics |
| Quinoline Derivative (Generic) | Fe³⁺ | 8.67 x 10⁻⁵ M | Fluorescence Spectroscopy | Exhibits good linearity (R² = 0.9909) and high selectivity over other common metal ions.[1] |
| DDTQ (Quinoline-based Chemosensor) | Cd²⁺ | 126 nM | Fluorescence Spectroscopy | Shows significant fluorescence enhancement at 445 nm; operates via PET and CHEF mechanisms.[1] |
| QLBA (Amide Compound) | Cu²⁺, S²⁻ | 2.2 x 10⁻⁷ M (Cu²⁺) | Fluorescence Spectroscopy | Demonstrates fluorescence quenching for Cu²⁺ detection and can be used for sequential sensing of S²⁻.[2] |
| QLBM (Quinoline-Benzimidazole) | Cu²⁺, Fe³⁺ | 1.35 x 10⁻⁷ M (Cu²⁺) | Fluorescence Spectroscopy | A dual-response sensor with prominent "on-off" fluorescence in a 100% aqueous medium.[3] |
| 8-aminoquinoline-based probe | Cd²⁺ | 0.055 µM | Ratiometric Fluorescence | Allows for ratiometric detection with a change in fluorescence ratio at 500 nm and 405 nm.[4] |
| Quinolimide-based sensor BNC | Cu²⁺, Cys | 0.44 µM (Cu²⁺) | "Turn-off" Fluorescence | Enables sequential detection of Cu²⁺ and cysteine through a displacement strategy. |
Signaling Pathway Diagrams
The following diagrams illustrate the fundamental signaling mechanisms and a typical experimental workflow for using this compound-based sensors.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative this compound-based sensor and its application in the detection of heavy metal ions in aqueous samples.
Protocol 1: Synthesis of an 8-Hydroxyquinoline-Based Fluorescent Sensor
This protocol describes a general method for synthesizing an 8-hydroxyquinoline derivative, which is a common core for this compound-based sensors.
Materials:
-
8-hydroxyquinoline
-
Concentrated hydrochloric acid
-
37% Formaldehyde
-
Acetonitrile
-
Anhydrous potassium carbonate
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Synthesis of 5-chloromethyl-8-hydroxyquinoline hydrochloride: In a round-bottom flask, mix 8-hydroxyquinoline with concentrated hydrochloric acid and 37% formaldehyde.
-
Maintain the temperature of the mixture at 50°C using a water bath and stir for 6 hours while bubbling hydrogen chloride gas through the mixture.
-
Allow the resulting solid to settle at room temperature overnight.
-
Functionalization: Dissolve the synthesized intermediate and anhydrous potassium carbonate in acetonitrile in a round-bottom flask.
-
Add the desired functional group (e.g., a receptor for the target analyte).
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling, perform a liquid-liquid extraction using dichloromethane and deionized water (repeat three times).
-
Collect the organic phase and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel with a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.
-
Characterization: Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Detection of Heavy Metal Ions Using a this compound-Based Sensor
This protocol outlines the steps for using a synthesized sensor to detect a target heavy metal ion in an aqueous solution.
Materials and Equipment:
-
Synthesized this compound-based sensor
-
Target heavy metal salt (e.g., CuCl₂, FeCl₃, Cd(NO₃)₂)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Solvent (e.g., DMSO/water or EtOH/water mixture)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound-based sensor (e.g., 1 mM) in a suitable solvent like DMSO.
-
Prepare a stock solution of the target heavy metal ion (e.g., 10 mM) in deionized water.
-
Prepare a series of standard solutions of the metal ion by serial dilution of the stock solution.
-
-
Fluorescence Titration:
-
In a series of cuvettes, place a fixed amount of the sensor stock solution and dilute with the buffer to a final volume (e.g., 3 mL) to achieve the desired sensor concentration (e.g., 10 µM).
-
To each cuvette, add increasing volumes of the metal ion standard solutions to achieve a range of final concentrations.
-
Mix the solutions thoroughly and allow them to incubate for a specific period (e.g., 5-10 minutes) at room temperature to ensure complex formation.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorescence spectrophotometer based on the spectral properties of the sensor.
-
Measure the fluorescence emission spectrum of each solution.
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Calibration Curve: Plot the fluorescence intensity at the emission maximum against the concentration of the heavy metal ion.
-
Linear Regression: Perform a linear regression analysis on the linear portion of the calibration curve to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).
-
Limit of Detection (LOD) Calculation: Calculate the LOD using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
-
-
Selectivity Test:
-
Prepare solutions of the sensor with various other potentially interfering metal ions at the same concentration as the target analyte.
-
Measure the fluorescence response to each of these ions and compare it to the response of the target analyte to assess the sensor's selectivity.
-
References
Quinaldic Acid as a Potential Plant Defense Activator in Agrochemical Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
Quinaldic acid, a heterocyclic organic compound derived from quinoline, has been identified for its potential role in agrochemical formulations.[1] While its primary applications have been in the synthesis of herbicides and fungicides, emerging research into plant defense mechanisms suggests a novel application for this compound and its derivatives as plant defense activators.[2] This application note explores the theoretical framework for using this compound to induce systemic acquired resistance (SAR) in plants, providing detailed protocols for its evaluation and analysis.
Plant defense activators are compounds that stimulate the plant's innate immune system, leading to broad-spectrum and long-lasting resistance against a variety of pathogens.[3][4] This induced resistance is often mediated through key signaling pathways, primarily the salicylic acid (SA) and jasmonic acid (JA) pathways.[5] While direct evidence for this compound's activity as a plant defense activator is still under investigation, its structural similarity to other known elicitors and its established presence in agrochemical contexts make it a promising candidate for further research.
This document provides a comprehensive guide for researchers interested in exploring the potential of this compound as a plant defense activator. It includes hypothetical signaling pathways, detailed experimental protocols for evaluating its efficacy, and analytical methods for its quantification in plant tissues.
Theoretical Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
It is hypothesized that this compound may function as an elicitor of Systemic Acquired Resistance (SAR), a well-characterized plant defense mechanism. SAR provides broad-spectrum resistance to secondary infections throughout the plant following an initial localized exposure to a pathogen or a chemical inducer. The activation of SAR is predominantly mediated by the salicylic acid (SA) signaling pathway.
Proposed Signaling Pathway:
The proposed mechanism involves the recognition of this compound by plant cell receptors, triggering a signaling cascade that leads to the accumulation of SA and the subsequent expression of pathogenesis-related (PR) genes. The products of these genes contribute to enhanced resistance against a wide range of pathogens.
Caption: Proposed signaling pathway for this compound-induced SAR.
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound as a plant defense activator. These are generalized methods and may require optimization based on the specific plant species and pathogen being studied.
Protocol for Evaluating SAR Induction
This protocol assesses the ability of this compound to induce systemic resistance against a pathogen.
Workflow:
Caption: Workflow for evaluating SAR induction by this compound.
Methodology:
-
Plant Material: Grow healthy, uniform plants (e.g., Arabidopsis thaliana, tobacco, or a relevant crop species) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Treatment Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations (e.g., 1 µM, 10 µM, 100 µM) in water containing a surfactant (e.g., 0.02% Silwet L-77).
-
Apply the this compound solution to the lower leaves of the plants via foliar spray or to the soil as a drench.
-
Include control groups: a mock treatment (solvent + surfactant) and a positive control (a known SAR inducer like acibenzolar-S-methyl).
-
-
Incubation: Allow a 48-72 hour incubation period for the induction of systemic resistance.
-
Pathogen Challenge: Inoculate the upper, untreated leaves of the plants with a suitable pathogen (e.g., a suspension of Pseudomonas syringae pv. tomato DC3000 at a concentration of 10^5 CFU/mL).
-
Disease Assessment:
-
After 3-5 days post-inoculation, assess disease symptoms by measuring lesion diameter or counting the number of lesions.
-
Quantify pathogen growth by harvesting leaf discs, homogenizing them in sterile water, and plating serial dilutions on appropriate growth media to determine colony-forming units (CFU).
-
-
Data Analysis: Statistically compare the disease severity and pathogen growth in this compound-treated plants with the control groups. A significant reduction in disease symptoms and pathogen proliferation indicates the induction of SAR.
Protocol for Gene Expression Analysis
This protocol measures the expression of key defense-related genes to confirm the activation of the SA pathway.
Methodology:
-
Sample Collection: At various time points (e.g., 0, 6, 12, 24, 48 hours) after this compound treatment, harvest leaf tissue from both treated and systemic (untreated) leaves. Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit or a standard TRIzol-based method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for key SA-responsive genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Analyze the relative gene expression levels using the ΔΔCt method.
-
-
Data Analysis: Compare the fold-change in gene expression in this compound-treated plants to the mock-treated controls. A significant upregulation of SA-marker genes would support the hypothesis that this compound activates the SA signaling pathway.
Analytical Methods for this compound in Plant Tissues
Accurate quantification of this compound in plant tissues is crucial for pharmacokinetic and dose-response studies. The following is a general protocol for analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation and Extraction
Workflow:
Caption: Workflow for this compound extraction from plant tissue.
Methodology:
-
Homogenization: Homogenize 100-200 mg of frozen, ground plant tissue in 1 mL of an acidic extraction solvent (e.g., 80% methanol with 1% formic acid).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by acidified water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering compounds.
-
-
Elution: Elute the this compound from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Table 1: HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 174.05 |
| Product Ions (m/z) | e.g., 128.04, 102.05 (for quantification and confirmation) |
| Collision Energy | Optimize for maximum signal intensity |
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how results from the proposed experiments could be structured.
Table 2: Hypothetical Efficacy of this compound in Reducing Disease Severity
| Treatment | Concentration | Mean Lesion Diameter (mm) ± SD | % Reduction in Disease Severity |
| Mock Control | - | 5.2 ± 0.8 | 0% |
| This compound | 1 µM | 4.1 ± 0.6 | 21.2% |
| This compound | 10 µM | 2.8 ± 0.4 | 46.2% |
| This compound | 100 µM | 1.9 ± 0.3 | 63.5% |
| Positive Control | 50 µM | 1.5 ± 0.2 | 71.2% |
Table 3: Hypothetical Relative Expression of PR-1 Gene in Systemic Leaves
| Treatment | Concentration | Time (hours) | Relative Fold Change in PR-1 Expression ± SD |
| Mock Control | - | 24 | 1.0 ± 0.2 |
| This compound | 10 µM | 6 | 2.5 ± 0.4 |
| This compound | 10 µM | 12 | 8.1 ± 1.2 |
| This compound | 10 µM | 24 | 15.7 ± 2.5 |
| This compound | 10 µM | 48 | 9.3 ± 1.8 |
Conclusion
While direct evidence is still needed, the structural characteristics of this compound and the well-established principles of plant immunology provide a strong rationale for investigating its potential as a plant defense activator. The protocols outlined in this application note offer a comprehensive framework for researchers to systematically evaluate the efficacy of this compound in inducing SAR, elucidating its mechanism of action, and developing robust analytical methods for its detection. Such research could lead to the development of novel, more sustainable agrochemical solutions that harness the plant's own defense mechanisms for crop protection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthetic-plant-defense-elicitors - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
how to increase the solubility of Quinaldic Acid in aqueous solutions
Welcome to the technical support center for Quinaldic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water?
This compound is generally described as moderately or sparingly soluble in water.[1][2] Its reported aqueous solubility is approximately 14 mg/mL (or 14 g/L).[1][2][3] The pH of a 10 g/L aqueous solution of this compound is typically in the range of 3.0-3.5.
Q2: My this compound is not dissolving in my aqueous buffer. What are the primary methods to increase its solubility?
The primary methods to enhance the aqueous solubility of this compound, which is a carboxylic acid, include:
-
pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid group, forming the more soluble quinaldate salt.
-
Co-solvency: The use of water-miscible organic solvents in which this compound is more soluble can significantly increase the overall solubility of the mixture.
-
Complexation: The formation of inclusion complexes with agents like cyclodextrins can enhance the aqueous solubility of this compound.
Q3: How does pH affect the solubility of this compound?
Q4: What are the recommended co-solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone. For experimental purposes, preparing a concentrated stock solution in a suitable organic co-solvent and then diluting it into the aqueous experimental medium is a common practice.
Troubleshooting Guides
Issue 1: Difficulty preparing a purely aqueous solution for cell culture or in-vivo studies.
Solution A: pH Adjustment to Form a Soluble Salt
This is the most direct method for dissolving this compound in a purely aqueous medium. By increasing the pH with a base (e.g., Sodium Hydroxide), the carboxylic acid is converted to its highly soluble salt form.
Experimental Protocol 1: Preparation of an Aqueous this compound Solution using pH Adjustment
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add the powder to the desired volume of purified water or your experimental buffer.
-
Titration: While stirring, slowly add a low-concentration base (e.g., 1 M NaOH) dropwise to the suspension.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the base until the this compound is fully dissolved. The solution should become clear.
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Final pH Adjustment: Once dissolved, carefully adjust the pH to the desired final value for your experiment using a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).
Logical Relationship: pH and this compound Solubility
Caption: Relationship between pH and the solubility state of this compound.
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of the co-solvent.
Solution B: Co-solvency with Optimization
For applications where a small amount of an organic solvent is acceptable, preparing a concentrated stock in a co-solvent like DMSO is standard.
Experimental Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
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Weighing: Accurately weigh the desired amount of this compound powder.
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Dissolution in Co-solvent: Add the appropriate volume of a suitable co-solvent (e.g., DMSO) to achieve a high-concentration stock solution. The solubility in DMSO is reported to be 35 mg/mL.
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Solubilization: Vortex or gently warm the mixture until the solid is completely dissolved, resulting in a clear solution.
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Dilution: For your working solution, add the stock solution dropwise to your aqueous buffer while vigorously stirring or vortexing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to prepare a more dilute final solution.
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Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of the co-solvent in the aqueous solution can help maintain solubility. Be mindful of potential solvent effects on your experiment.
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Adjust Buffer pH: Before adding the this compound stock, consider slightly increasing the pH of the destination buffer to enhance its capacity to keep the compound in solution.
-
Experimental Workflow: Co-solvency Method
Caption: Workflow for preparing a this compound solution using the co-solvency method.
Issue 3: Need for an alternative solubilization method without pH change or organic solvents.
Solution C: Complexation with Cyclodextrins
Encapsulating the this compound molecule within a cyclodextrin can enhance its aqueous solubility without the need for pH adjustments or organic co-solvents.
Experimental Protocol 3: Solubilization of this compound using Cyclodextrins
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Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in your aqueous buffer at the desired concentration.
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Add this compound: Add the this compound powder to the cyclodextrin solution.
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Complexation: Stir the mixture, potentially with gentle heating or sonication, for a period ranging from a few hours to overnight to facilitate the formation of the inclusion complex.
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Clarification: Centrifuge or filter the solution to remove any undissolved material. The clear supernatant will contain the solubilized this compound-cyclodextrin complex.
Signaling Pathway: Cyclodextrin-Mediated Solubilization
Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₇NO₂ | |
| Molar Mass | 173.17 g/mol | |
| pKa (predicted) | ~1.20 | |
| Appearance | Light brown needle-like crystalline powder | |
| Water Solubility | ~14 mg/mL (14 g/L) | |
| pH of 10 g/L solution | 3.0 - 3.5 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility |
| Water | ~14 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 35 mg/mL |
| Ethanol | Soluble |
| Acetone | Soluble |
| Alkali Solutions | Soluble |
References
Technical Support Center: Synthesis of Quinaldic Acid Metal Complexes
Welcome to the technical support center for the synthesis of quinaldic acid metal complexes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide clear, actionable advice for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common coordination modes of this compound in metal complexes?
This compound (HQA) can coordinate to metal ions in several ways, which can sometimes lead to the formation of unexpected products. The most common coordination modes are:
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Bidentate N,O-chelation: The ligand coordinates through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered ring. This is the most frequently observed coordination mode.
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Monodentate O-coordination: The ligand coordinates only through one of the oxygen atoms of the carboxylate group. This is more common when the ligand is in its zwitterionic form or in the presence of other competing ligands.
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Bridging ligand: The carboxylate group can bridge two metal centers.
The coordination mode can be influenced by factors such as the metal ion, the pH of the reaction medium, the solvent used, and the presence of counter-ions.
Q2: I am observing a very low yield for my complex. What are the potential causes and solutions?
Low yields in the synthesis of this compound metal complexes can stem from several factors. Below is a summary of potential causes and troubleshooting suggestions.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete deprotonation of this compound | Ensure the base (e.g., NaOH, KOH, NaH) is added in the correct stoichiometric amount to deprotonate the carboxylic acid. The pH of the solution should be basic enough to ensure the formation of the quinaldate anion. |
| Hydrolysis of the metal salt | For metal salts prone to hydrolysis (e.g., Fe(III), Al(III)), the initial solution of the metal salt should be prepared in a slightly acidic medium to prevent the formation of metal hydroxides/oxides. However, the overall reaction pH needs to be controlled to allow for ligand deprotonation. |
| Suboptimal reaction temperature | Most syntheses are carried out at room temperature or with gentle heating. If the yield is low, try optimizing the temperature. Excessive heat can lead to decomposition. |
| Incorrect solvent | The choice of solvent is crucial for both reactant solubility and product precipitation. Alcohols (methanol, ethanol) and water-alcohol mixtures are commonly used. If the product is too soluble in the reaction solvent, a change of solvent or the use of an anti-solvent for precipitation might be necessary. |
| Formation of soluble side products | The formation of soluble complexes or side products can reduce the isolated yield of the desired solid product. Altering the stoichiometry of the reactants or the reaction conditions might favor the formation of the desired complex. |
Q3: My this compound metal complex is insoluble in common organic solvents. How can I purify and characterize it?
Insolubility is a frequent challenge with coordination polymers and some neutral metal complexes. Here are some strategies to address this issue:
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Purification:
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Washing: Since the complex is insoluble, it can be purified by thoroughly washing it with the solvents in which the starting materials and byproducts are soluble. This will remove unreacted ligand, metal salt, and other impurities.
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Recrystallization from less common solvents: While insoluble in common solvents, the complex might be sparingly soluble in more polar aprotic solvents like DMF or DMSO, especially upon heating. Attempt recrystallization from these solvents.
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-
Characterization:
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Solid-state techniques: For insoluble complexes, solid-state characterization techniques are essential. These include:
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Fourier-Transform Infrared Spectroscopy (FTIR)
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Powder X-ray Diffraction (PXRD)
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Thermogravimetric Analysis (TGA)
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Elemental Analysis
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Q4: I am struggling to grow single crystals of my this compound complex for X-ray diffraction. What techniques can I try?
Growing single crystals suitable for X-ray crystallography can be challenging. Here are some common techniques to try:
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Slow Evaporation: Dissolve the complex in a suitable solvent (or solvent mixture) and allow the solvent to evaporate slowly and undisturbed over several days or weeks.
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Vapor Diffusion: Place a solution of your complex in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which your complex is insoluble. The anti-solvent vapor will slowly diffuse into the solution of your complex, reducing its solubility and promoting crystal growth.
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Liquid-Liquid Diffusion: Carefully layer a solution of your complex with a less dense, miscible anti-solvent. Crystals may form at the interface between the two liquids over time.
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Thermal Gradient: Create a temperature gradient across the crystallization vessel. The complex may dissolve in the warmer region and crystallize in the cooler region due to a decrease in solubility.
Troubleshooting Guides
Problem: Unexpected FTIR Spectrum
Symptom: The FTIR spectrum of the product shows unexpected peaks or the absence of expected peaks.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for an unexpected FTIR spectrum.
Problem: Product is an Amorphous Powder, Not Crystalline
Symptom: The synthesized product is an amorphous powder, confirmed by the absence of sharp peaks in the PXRD pattern.
Possible Causes and Solutions:
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Rapid Precipitation: The complex may have precipitated too quickly, preventing the formation of an ordered crystalline lattice.
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Solution: Slow down the addition of the metal salt solution to the ligand solution. Try performing the reaction at a lower temperature.
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Solvent System: The solvent may not be optimal for crystallization.
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Solution: Experiment with different solvents or solvent mixtures. Sometimes, a solvent that slightly increases the solubility of the complex can promote the growth of more crystalline material.
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-
Presence of Impurities: Impurities can inhibit crystal growth.
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Solution: Ensure the purity of the starting materials (this compound and metal salt). Purify the ligand if necessary.
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Experimental Protocols
General Synthesis of a Transition Metal(II) Quinaldate Complex (e.g., M = Co, Ni, Cu, Zn)
This protocol provides a general procedure for the synthesis of M(QA)₂(H₂O)ₓ complexes.
Materials:
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This compound (HQA)
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Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, CuSO₄·5H₂O, Zn(CH₃COO)₂·2H₂O)
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Ethanol or Methanol
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Deionized water
Procedure:
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Ligand Solution Preparation: Dissolve this compound (2 mmol) in a minimal amount of ethanol or methanol (e.g., 20 mL).
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Deprotonation: To the this compound solution, add a stoichiometric amount of an aqueous solution of NaOH or KOH (2 mmol in ~5 mL of water) dropwise while stirring. The solution should become clear.
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Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in deionized water (e.g., 10 mL).
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Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate should form immediately or upon standing.
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Reaction Completion: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
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Isolation of the Product: Collect the precipitate by vacuum filtration.
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Washing: Wash the collected solid sequentially with deionized water and then with a small amount of ethanol or methanol to remove any unreacted starting materials.
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Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 50-60 °C).
General Synthesis Workflow Diagram:
Caption: General experimental workflow for synthesizing this compound metal complexes.
Data Presentation
The following table summarizes the typical characterization data for a generic M(QA)₂ complex, where M is a divalent transition metal.
| Characterization Technique | Expected Observations |
| Elemental Analysis | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| FTIR Spectroscopy (cm⁻¹) | Absence of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹). Appearance of strong asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) carboxylate stretches |
Technical Support Center: Preventing Precipitation of Quinaldic Acid in Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the precipitation of Quinaldic Acid in buffer solutions, a common challenge in experimental settings. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful preparation and use of this compound solutions in your research.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation with this compound can be a frustrating roadblock. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: My this compound is precipitating out of my buffer solution.
| Symptom | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | The concentration of this compound exceeds its solubility at the current buffer pH. | 1. Increase the pH: this compound is a weak acid, and its solubility significantly increases at higher pH. Adjust the buffer pH to be at least 2 units above its acidic pKa (~1.2) and closer to or above its basic pKa (~5.2). 2. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO, in which this compound is highly soluble (35 mg/mL), and then dilute it into the aqueous buffer.[1] 3. Gentle heating and sonication: Warming the solution and using a sonicator can help dissolve the compound. |
| Precipitation after adding a stock solution to the buffer | "Solvent shock" - the rapid change in solvent polarity causes the compound to crash out of solution. The final concentration is still too high for the aqueous buffer. | 1. Slow, dropwise addition: Add the DMSO stock solution to the buffer slowly while vigorously vortexing or stirring. 2. Lower the final concentration: Re-evaluate the required concentration for your experiment. It may be necessary to work at a lower concentration. 3. Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <1%) to minimize its effect on both solubility and your biological system. |
| Precipitation over time or upon storage | The solution is supersaturated and thermodynamically unstable. The storage temperature is too low. | 1. Equilibrate your solution: Ensure the compound is fully dissolved before storage. 2. Store at room temperature: Avoid refrigerating aqueous solutions of this compound unless their stability at this temperature has been verified. 3. Prepare fresh solutions: For critical experiments, it is always best to prepare the this compound solution fresh. |
| Precipitation in the presence of other salts or compounds | The high ionic strength of the buffer or interactions with other components is reducing solubility. | 1. Decrease buffer concentration: If possible, use a lower concentration of the buffer salts. 2. Evaluate buffer composition: Certain buffer species can interact with the compound. Consider testing alternative buffer systems (e.g., TRIS vs. Phosphate). |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is approximately 14 g/L (or 14 mg/mL) at 25°C.[2] However, this value is highly dependent on the pH of the solution.
Q2: What are the pKa values of this compound?
A2: There is some variability in the reported pKa values for this compound. The carboxylic acid group is predicted to have a pKa around 1.1-1.2. There is also a basic pKa associated with the quinoline nitrogen, which is predicted to be around 5.22. This means that the molecule's charge and, consequently, its solubility, will change significantly around these pH values.
Q3: How does pH affect the solubility of this compound?
A3: As a weak acid, the solubility of this compound in aqueous solutions is highly pH-dependent. At a pH below its acidic pKa, it exists predominantly in its neutral, less soluble form. As the pH increases above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion. Therefore, increasing the pH of your buffer will generally increase the solubility of this compound.
Q4: What is the best solvent for making a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is an excellent solvent for preparing a concentrated stock solution of this compound, with a solubility of 35 mg/mL.[1] This allows you to prepare a high-concentration stock that can be diluted into your aqueous buffer, keeping the final DMSO concentration low.
Q5: Can I dissolve this compound directly in my cell culture medium?
A5: It is not recommended to dissolve this compound directly in cell culture medium. The complex composition of the medium, including salts and proteins, can affect its solubility. The recommended approach is to prepare a concentrated stock solution in DMSO and then dilute it into the medium to the final desired concentration.
Data Presentation: Solubility of Aromatic Carboxylic Acids
| Buffer System | pH | Representative Solubility of an Aromatic Carboxylic Acid |
| Citrate Buffer | 3.0 | Low |
| Phosphate Buffer | 5.5 | Moderate |
| Phosphate Buffer | 7.4 | High |
| TRIS Buffer | 8.5 | Very High |
This table is for illustrative purposes to demonstrate the expected trend. Actual solubility values for this compound may vary and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a 100 µM working solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
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Phosphate-Buffered Saline (PBS), pH 7.4
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Sterile microcentrifuge tubes
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Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
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Weigh out 1.73 mg of this compound and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
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This results in a 10 mM stock solution.
-
-
Prepare the 100 µM Working Solution:
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In a sterile tube, add 990 µL of PBS (pH 7.4).
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While vigorously vortexing the PBS, add 10 µL of the 10 mM this compound stock solution dropwise to the center of the vortex. This slow addition and rapid mixing are crucial to prevent precipitation.
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Continue vortexing for at least 30 seconds after the addition is complete to ensure homogeneity.
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-
Final Check:
-
Visually inspect the final 100 µM working solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to prepare a lower concentration or optimize the buffer conditions.
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Visualizations
References
Technical Support Center: A Troubleshooting Guide for Quinaldic Acid-Based Assays
Welcome to the Technical Support Center for Quinaldic Acid-Based Assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimentation. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to ensure the accuracy and reliability of your results.
Troubleshooting Guides
This section addresses specific problems that may arise during your this compound-based assays. Each issue is presented with potential causes and step-by-step troubleshooting recommendations.
Issue 1: High Background Signal in Fluorescence-Based Assays
Question: I am observing an unusually high background fluorescence in my this compound-based assay, even in my blank wells. What could be the cause and how can I fix it?
Possible Causes and Solutions:
High background fluorescence can obscure the specific signal from your analyte, leading to inaccurate quantification. The primary reasons for this issue include the intrinsic fluorescence of this compound or other assay components, contamination, and improper instrument settings.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Intrinsic Fluorescence of Assay Components | 1. Run a control plate containing only the assay buffer and this compound. 2. Measure the fluorescence at the excitation and emission wavelengths used for your analyte.[1] 3. If a high signal is observed, consider using a different buffer or adjusting the concentration of this compound. | A significant reduction in background fluorescence, indicating that the initial high signal was due to the inherent properties of the assay components. |
| Contaminated Reagents or Glassware | 1. Prepare fresh solutions using high-purity water and reagents. 2. Ensure all glassware is thoroughly cleaned, for example, by washing with dilute HCl and rinsing with distilled water.[2] 3. Use black microplates for fluorescence assays to minimize background from the plate itself.[3] | A lower background signal in the blank wells, suggesting that contamination was the source of the interference. |
| Incorrect Instrument Settings | 1. Verify the excitation and emission wavelengths are correctly set for your specific this compound-analyte complex.[3] 2. Optimize the gain settings on the fluorometer to maximize the signal-to-noise ratio. | The signal from your standards and samples should become more distinct from the background, improving assay sensitivity. |
| Light Scatter | 1. Ensure that your solutions are free of precipitates or turbidity. Centrifuge or filter samples if necessary. 2. Check for scratches or dust on the microplate wells. | A decrease in erratic and high background readings caused by light scattering. |
Issue 2: Low or No Signal in the Assay
Question: My this compound assay is yielding a very weak signal, or no signal at all, even for my positive controls and highest standard concentrations. What are the potential reasons for this?
Possible Causes and Solutions:
A lack of signal can be frustrating and may stem from several factors, including issues with reagent stability, incorrect assay conditions, or the presence of interfering substances that quench the signal.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degraded this compound or Standards | 1. Prepare a fresh stock solution of this compound and your analyte standards. 2. Store stock solutions appropriately, protected from light and at the recommended temperature. | A restored signal in your positive controls and standards, indicating the previous reagents were compromised. |
| Suboptimal pH | 1. Check the pH of your assay buffer. The formation and stability of the this compound-analyte complex can be highly pH-dependent.[1] 2. Adjust the buffer pH to the optimal range for your specific assay. | An increase in signal intensity as the pH is optimized for complex formation and stability. |
| Presence of Quenching Agents | 1. Be aware of common quenchers such as heavy metal ions (if not the analyte), halides, and dissolved oxygen. 2. If quenching is suspected, try diluting the sample to reduce the concentration of the interfering substance. 3. For fluorescence quenching, you can perform a Stern-Volmer analysis to characterize the quenching effect. | An increase in signal upon sample dilution, suggesting the presence of a quencher. |
| Inadequate Incubation Time or Temperature | 1. Review the recommended incubation time and temperature for your assay. 2. Perform a time-course experiment to determine the optimal incubation period for maximal signal development. | A stronger signal as the reaction reaches completion. |
| Incorrect Wavelength Settings | 1. Double-check that the excitation and emission wavelengths on your instrument are set correctly for the specific this compound-analyte complex being measured. | The appearance of a signal if the initial settings were incorrect. |
Issue 3: Inconsistent and Irreproducible Results
Question: I am getting significant variability between replicate wells and between different assay runs. How can I improve the consistency and reproducibility of my this compound-based assay?
Possible Causes and Solutions:
Inconsistent results can undermine the reliability of your data. The root causes often lie in procedural variations, sample matrix effects, or unstable assay conditions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Pipetting Errors and Inconsistent Volumes | 1. Ensure all pipettes are properly calibrated. 2. Use a consistent pipetting technique for all wells. 3. Prepare a master mix of reagents to add to each well to minimize well-to-well variability. | A reduction in the coefficient of variation (%CV) between replicate wells. |
| Sample Matrix Effects | 1. If analyzing complex biological samples (e.g., serum, urine), prepare standards in a similar matrix to the samples. 2. Perform a spike and recovery experiment to assess the impact of the sample matrix on analyte detection. 3. Consider sample preparation steps like deproteinization or extraction to remove interfering substances. | Improved accuracy and consistency of results for samples compared to standards. |
| Fluctuations in Temperature and Incubation Time | 1. Ensure a consistent incubation temperature for all plates. Use an incubator to maintain a stable temperature. 2. Time all incubation steps accurately and consistently for all plates. | Better agreement between results from different assay runs. |
| Edge Effects in Microplates | 1. To minimize evaporation from the outer wells, which can concentrate reactants, fill the peripheral wells with buffer or water. 2. Ensure even temperature distribution across the microplate during incubation. | More uniform results across the entire plate. |
Experimental Protocols
This section provides detailed methodologies for key this compound-based assays.
Protocol 1: Colorimetric Determination of Copper(II)
This protocol is based on the formation of a colored complex between this compound and copper(II) ions.
Materials:
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This compound solution (e.g., 0.1 M in a suitable solvent)
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Copper(II) standard solutions (e.g., 0.1, 0.5, 1, 5, 10 ppm)
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Assay buffer (e.g., acetate buffer, pH 4.5)
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Unknown samples containing copper(II)
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96-well clear microplate
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Spectrophotometer (plate reader)
Procedure:
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Preparation of Standards and Samples:
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Pipette 50 µL of each copper(II) standard solution into separate wells of the microplate.
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Pipette 50 µL of your unknown samples into separate wells.
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For the blank, pipette 50 µL of the assay buffer into at least two wells.
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-
Addition of this compound:
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Add 150 µL of the this compound solution to all wells containing standards, samples, and blanks.
-
-
Incubation:
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Incubate the plate at room temperature for 15 minutes, protected from light.
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-
Measurement:
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Measure the absorbance of each well at the wavelength of maximum absorbance for the copper-Quinaldic Acid complex (this should be determined experimentally, but is typically in the visible range).
-
-
Data Analysis:
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Subtract the average absorbance of the blank wells from the absorbance of all standard and sample wells.
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Create a standard curve by plotting the corrected absorbance values of the standards against their known concentrations.
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Determine the concentration of copper(II) in your unknown samples by interpolating their absorbance values on the standard curve.
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Protocol 2: Fluorometric Determination of Zinc(II)
This protocol utilizes the fluorescence enhancement of a this compound derivative upon binding to zinc(II).
Materials:
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This compound or a suitable fluorescent quinoline-based sensor solution
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Zinc(II) standard solutions (e.g., in the µM range)
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Assay buffer (e.g., Tris-HCl, pH 7.4)
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Unknown samples containing zinc(II)
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96-well black microplate
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Fluorometer (plate reader)
Procedure:
-
Sample Preparation:
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For biological samples like serum or plasma, deproteinization may be necessary. Add an equal volume of 7% trichloroacetic acid (TCA) to the sample, vortex, and centrifuge to pellet the precipitated proteins. Use the supernatant for the assay.
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Urine samples may need to be acidified to a pH of 3-4 to dissolve any precipitates that could bind zinc.
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-
Preparation of Standards and Samples:
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Pipette 50 µL of each zinc(II) standard solution into separate wells of the black microplate.
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Pipette 50 µL of your prepared unknown samples into separate wells.
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For the blank, pipette 50 µL of the assay buffer into at least two wells.
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-
Addition of this compound Solution:
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Add 150 µL of the this compound solution to all wells.
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-
Incubation:
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Incubate the plate at room temperature for 10 minutes, protected from light.
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-
Measurement:
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Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the zinc-Quinaldic Acid complex (e.g., excitation ~350 nm, emission ~460 nm, but this should be optimized).
-
-
Data Analysis:
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Subtract the average fluorescence intensity of the blank wells from the intensity of all standard and sample wells.
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Generate a standard curve by plotting the corrected fluorescence intensity of the standards versus their concentrations.
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Calculate the concentration of zinc(II) in your samples from the standard curve.
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Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for this compound assays for metal ions like zinc and copper?
A1: this compound, or quinoline-2-carboxylic acid, acts as a chelating agent. The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxyl group can bind to metal ions, forming a stable complex. In the case of copper, this often results in the formation of an insoluble or colored precipitate that can be measured colorimetrically. For zinc, the formation of the complex can lead to a significant increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). This fluorescence enhancement forms the basis of sensitive detection methods.
Q2: Can this compound be used to directly measure neurotransmitters?
A2: While this compound itself is a metabolite in the tryptophan degradation pathway, it is not typically used for the direct measurement of other neurotransmitters like dopamine or serotonin in a simple assay format. Instead, assays for amino acid neurotransmitters often involve a derivatization step to make them detectable by fluorescence or other methods, followed by separation techniques like high-performance liquid chromatography (HPLC). However, various quinoline derivatives have been synthesized to act as fluorescent probes for specific neurotransmitters.
Q3: What are some common interfering substances in this compound-based metal assays?
A3: Other metal ions that can also form complexes with this compound can be significant interferents. For example, in an assay for copper, the presence of iron(III) may cause interference. It is important to consult the literature for your specific analyte and sample type to identify potential interfering ions. Masking agents, which selectively bind to interfering ions without affecting the analyte of interest, can sometimes be used to mitigate this issue. Additionally, strong chelating agents like EDTA in your sample will interfere by competing with this compound for binding to the target metal ion.
Q4: How should I prepare biological samples for a this compound-based assay?
A4: Sample preparation is crucial for accurate results, especially with complex biological matrices. For serum or plasma, which have high protein content, a deproteinization step is often necessary to prevent interference and release protein-bound analytes. This can be achieved by acid precipitation (e.g., with TCA). For urine samples, acidification can help to dissolve any precipitates that may have sequestered the analyte. It is always recommended to perform spike and recovery experiments to validate your sample preparation method for your specific sample type.
Visualizing Assay Principles and Workflows
To further clarify the experimental processes and underlying principles, the following diagrams have been generated.
References
Technical Support Center: Synthesis of Quinaldic Acid from Furfural
Welcome to the technical support center for the synthesis of quinaldic acid from furfural. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Synthesis Overview: An Eco-Efficient, Three-Step Approach
The conversion of furfural to this compound is most effectively achieved through a three-step process. This method avoids the use of highly toxic reagents like potassium cyanide, which were common in older, Reissert-based syntheses.[1][2] The overall workflow is as follows:
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Photooxidation of Furfural: Furfural is converted to ethyl 4,4-diethoxycrotonate through a photosensitized oxidation reaction in ethanol.
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Doebner Cyclization: The intermediate, ethyl 4,4-diethoxycrotonate, undergoes a cyclization reaction with an aniline to form ethyl quinaldate.
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Hydrolysis: The resulting ethyl quinaldate is hydrolyzed to yield the final product, this compound.
Below, you will find detailed protocols, troubleshooting guides, and FAQs for each of these critical steps.
Step 1: Photooxidation of Furfural to Ethyl 4,4-diethoxycrotonate
This initial step involves the conversion of furfural into a key intermediate, ethyl 4,4-diethoxycrotonate, via a photooxidation reaction.
Experimental Protocol
A solution of furfural in ethanol is prepared, and a photosensitizer, such as Rose Bengal, is added. The mixture is then irradiated with a suitable light source while oxygen is bubbled through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is evaporated, and the crude product is purified.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Furfural | - Inadequate light source intensity or incorrect wavelength.- Insufficient oxygen supply.- Decomposed or inactive photosensitizer. | - Ensure the lamp is functioning correctly and emitting at a wavelength suitable for the chosen photosensitizer.- Increase the flow rate of oxygen or improve agitation to enhance gas-liquid mixing.- Use a fresh batch of the photosensitizer. |
| Formation of Byproducts | - Over-oxidation of the desired product.- Unwanted side reactions of furfural. | - Monitor the reaction closely and stop it once the furfural is consumed.- Lower the reaction temperature to improve selectivity.- Ensure the purity of the starting furfural. |
| Darkening of the Reaction Mixture | - Polymerization of furfural or intermediates. | - Lower the reaction temperature.- Use a higher-purity grade of furfural. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the photosensitizer in this reaction?
A1: The photosensitizer absorbs light energy and transfers it to molecular oxygen, generating singlet oxygen. Singlet oxygen is a highly reactive species that then reacts with the furan ring of furfural to initiate the oxidation process.
Q2: What are some common byproducts of furfural photooxidation in ethanol?
A2: Common byproducts can include furoic acid and various degradation products resulting from the over-oxidation or polymerization of furfural and its intermediates.[3][4][5]
Q3: Can I use a different alcohol as the solvent?
A3: While other alcohols can be used, ethanol is often chosen because it also acts as a reactant in the formation of the diethyl acetal moiety of the product. Using a different alcohol would result in a different corresponding dialkoxycrotonate.
Step 2: Doebner Cyclization to Ethyl Quinaldate
In this step, the intermediate from Step 1, ethyl 4,4-diethoxycrotonate, is reacted with an aniline to form the quinoline ring structure of ethyl quinaldate. This is a variation of the Doebner reaction.
Experimental Protocol
Ethyl 4,4-diethoxycrotonate and aniline are dissolved in a suitable solvent, such as acetonitrile. An acid catalyst, for example, boron trifluoride etherate (BF₃·THF), is added to the mixture. The reaction is then heated, typically to around 65°C, and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up, which usually involves neutralization, extraction with an organic solvent, and purification of the crude product.
Quantitative Data: Effect of Catalyst and Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| BF₃·THF | Acetonitrile | 65 | Good |
| Tin Tetrachloride | Dichloromethane | Varies | Moderate to Good |
| p-Toluenesulfonic Acid | Toluene | Reflux | Moderate |
Note: Yields are highly dependent on the specific aniline derivative used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Ethyl Quinaldate | - Incomplete reaction.- Formation of side products.- Suboptimal reaction temperature. | - Increase the reaction time or temperature.- Ensure the aniline and intermediate are of high purity.- Optimize the amount of acid catalyst used. |
| Formation of a Tar-like Substance | - Polymerization of reactants or intermediates under acidic conditions. | - Lower the reaction temperature.- Add the acid catalyst slowly and at a lower temperature.- Use a milder acid catalyst. |
| Multiple Products Observed by TLC | - Formation of isomeric byproducts.- Incomplete reaction leaving starting materials. | - Optimize the reaction conditions (temperature, catalyst) to favor the desired product.- Purify the crude product using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst necessary for this reaction?
A1: The acid catalyst facilitates the cyclization by activating the carbonyl group of the intermediate and promoting the electrophilic aromatic substitution reaction on the aniline ring.
Q2: Can I use other anilines in this reaction?
A2: Yes, this reaction is generally tolerant of various substituted anilines. However, the electronic nature of the substituents can affect the reaction rate and yield. Electron-donating groups on the aniline tend to increase the reaction rate, while electron-withdrawing groups can decrease it.
Q3: What are the common impurities in this step?
A3: Common impurities can include unreacted starting materials, the reduced imine formed from the aniline and aldehyde fragments, and potentially polymeric byproducts. Careful purification, often by column chromatography, is usually required.
Step 3: Hydrolysis of Ethyl Quinaldate to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding this compound.
Experimental Protocol
Ethyl quinaldate is dissolved in a mixture of an alcohol (like ethanol) and water. A base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the solution. The mixture is then heated to reflux and stirred for a period of time until the hydrolysis is complete, as monitored by TLC. After cooling, the reaction mixture is acidified with an acid, such as hydrochloric acid (HCl), to precipitate the this compound. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.
Quantitative Data: Effect of Base and Temperature on Hydrolysis
| Base | Base Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| KOH | 1-2 | Reflux | 2-4 | High |
| NaOH | 1-2 | Reflux | 2-4 | High |
| LiOH | 1 | Room Temp to Reflux | 4-12 | Moderate to High |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | - Insufficient amount of base.- Insufficient reaction time or temperature. | - Use a higher concentration of the base or increase the molar excess.- Increase the reaction time or ensure the mixture is refluxing properly. |
| Low Yield of Precipitated Product | - Product is partially soluble in the acidic aqueous solution.- Incomplete precipitation. | - Cool the mixture in an ice bath after acidification to maximize precipitation.- Adjust the final pH to the isoelectric point of this compound.- Extract the aqueous layer with an organic solvent after initial filtration to recover any dissolved product. |
| Product is Oily or Difficult to Filter | - Presence of impurities.- Product precipitating out as an oil instead of a solid. | - Ensure the starting ethyl quinaldate is pure.- After acidification, try adding a different co-solvent or scratching the inside of the flask to induce crystallization.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction mixture acidified after hydrolysis?
A1: The hydrolysis is carried out under basic conditions, which results in the formation of the potassium or sodium salt of this compound, which is soluble in water. Acidification protonates the carboxylate salt, forming the neutral this compound, which is much less soluble in water and therefore precipitates out.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form.
Q3: Can the hydrolysis be done under acidic conditions?
A3: While acid-catalyzed hydrolysis of esters is possible, it is a reversible reaction. To drive the reaction to completion, a large excess of water is needed. Base-mediated hydrolysis (saponification) is generally more efficient for this purpose as it is an irreversible process.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Overall workflow for the three-step synthesis of this compound from Furfural.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Quinaldic Acid Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Quinaldic Acid stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in water but dissolves in organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice, with a reported solubility of up to 35 mg/mL (202.11 mM).[1] Ethanol and acetone are also suitable solvents.[2] The choice of solvent should be compatible with your downstream experimental system. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[3][4]
Q2: How should I store this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[5] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. Solid this compound is stable at room temperature for extended periods, with one supplier noting stability for a month.
Q3: What are the signs of degradation or instability in my this compound stock solution?
A3: Signs of instability in a stock solution can include:
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Color Change: A noticeable change in the color of the solution may indicate chemical degradation.
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Precipitation: The formation of a precipitate upon storage, especially after a freeze-thaw cycle, can suggest decreased solubility or degradation to a less soluble product.
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Loss of Biological Activity: A decrease in the expected biological effect in your experiments is a key indicator of compound degradation.
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Chromatographic Changes: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the main compound peak suggests the formation of degradation products.
Q4: My this compound solution precipitates when I dilute it in my aqueous cell culture medium. What should I do?
A4: This is a common issue known as antisolvent precipitation, which occurs when a compound dissolved in an organic solvent is diluted into an aqueous solution where it is less soluble. To address this, you can:
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Perform a Serial Dilution: Instead of a single large dilution, dilute the stock solution in a stepwise manner.
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Pre-warm the Medium: Having the cell culture medium at 37°C before adding the compound can help maintain solubility.
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Increase Agitation: Gently vortex or mix the solution during the addition of the stock solution.
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Use a Lower Stock Concentration: Preparing a more dilute stock solution in the organic solvent can sometimes prevent precipitation upon further dilution.
Q5: this compound is an acidic compound. Will it affect the pH of my cell culture?
A5: Yes, adding an acidic compound to your cell culture medium can lower the pH. Most cell lines have an optimal pH range for growth, typically between 7.2 and 7.4. A significant drop in pH can negatively impact cell health and experimental outcomes. It is crucial to use a buffered medium and to ensure that the final concentration of this compound does not shift the pH outside the optimal range. The color of the medium, often due to the pH indicator phenol red, can provide a visual cue of a pH shift (e.g., turning yellow indicates an acidic environment).
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound stock solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms in the DMSO stock solution upon storage. | 1. Water Absorption: DMSO is hygroscopic and can absorb moisture, reducing the solubility of the compound. 2. Concentration Exceeds Solubility Limit: The prepared concentration is too high for the storage temperature. 3. Freeze-Thaw Cycles: Repeated temperature changes can lead to precipitation. | 1. Use anhydrous DMSO and store in tightly sealed vials with desiccant. 2. Gently warm the solution (e.g., to 37°C) and sonicate to attempt redissolution. If it persists, consider preparing a fresh, less concentrated stock. 3. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Solution becomes cloudy or a precipitate forms immediately upon dilution in aqueous buffer/medium. | 1. Antisolvent Precipitation: The compound is not soluble in the final aqueous environment. 2. Buffer Incompatibility: Components of the buffer may be reacting with the this compound. | 1. Perform a stepwise serial dilution instead of a one-step dilution. 2. Pre-warm the aqueous buffer/medium to 37°C before adding the stock solution. 3. Increase the rate of mixing or vortexing during dilution. 4. Lower the final concentration of this compound in the experiment. |
| Loss of biological activity or inconsistent experimental results over time. | 1. Chemical Degradation: The compound is degrading in the stock solution due to improper storage (e.g., exposure to light, frequent temperature changes). 2. Incorrect Concentration: The actual concentration of the stock solution is lower than calculated due to incomplete dissolution or precipitation. | 1. Prepare a fresh stock solution from solid this compound. 2. Store aliquots of the stock solution at -80°C and protect from light. 3. Perform a stability study to determine the degradation rate under your specific storage conditions (see Experimental Protocols). |
| The color of the stock solution changes over time. | Chemical Degradation: A color change is often an indicator of chemical decomposition. | 1. Discard the solution. 2. Prepare a fresh stock solution. 3. Re-evaluate storage conditions (e.g., use light-blocking tubes, store at a lower temperature). |
Data on Stock Solution Stability
While specific quantitative stability data for this compound in various solvents is not extensively published, the following table summarizes general recommendations based on best practices for organic compounds.
| Solvent | Storage Temperature | Recommended Duration | Considerations |
| DMSO | -20°C or -80°C | Several months to a year | Use anhydrous DMSO; aliquot to avoid freeze-thaw cycles and water absorption. |
| 4°C | Short-term (days to weeks) | Higher risk of water absorption and degradation compared to frozen storage. | |
| Room Temperature | Not recommended for long-term | Generally for immediate use. | |
| Ethanol | -20°C or -80°C | Several months | Prone to evaporation; ensure vials are tightly sealed. |
| 4°C | Short-term (weeks) | Reduced stability compared to frozen. | |
| Aqueous Buffers (e.g., PBS) | 4°C | Very short-term (hours to a day) | This compound has low aqueous solubility and stability in aqueous solution is not guaranteed. Prepare fresh for each experiment. |
| -20°C or -80°C | Not recommended | Freezing aqueous solutions can cause pH shifts and precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, light-protected microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 173.17 g/mol ), you will need 1.73 mg.
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the desired volume of anhydrous DMSO to the tube.
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Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
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If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
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Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment of this compound Stock Solution by HPLC
This protocol outlines a general method to assess the stability of a this compound stock solution over time.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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HPLC-grade acetonitrile and water
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HPLC-grade acid (e.g., formic acid or phosphoric acid)
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HPLC system with a UV detector and a C18 column
Procedure:
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Time-Zero Analysis:
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Immediately after preparing the fresh stock solution, dilute a small aliquot to a working concentration (e.g., 100 µM) with the mobile phase.
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Inject the diluted sample into the HPLC system.
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Record the chromatogram, noting the retention time and peak area of the main this compound peak. This will serve as the baseline (100% stability).
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Sample Storage:
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Store aliquots of the stock solution under different conditions to be tested (e.g., 4°C, -20°C, room temperature, protected from light vs. exposed to light).
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Time-Point Analysis:
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At predetermined time points (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.
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Prepare and analyze the sample by HPLC as described in step 1.
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Data Analysis:
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Compare the peak area of the this compound peak at each time point to the time-zero peak area.
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Calculate the percentage of this compound remaining.
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Observe the chromatograms for the appearance of any new peaks, which would indicate degradation products.
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Example HPLC Conditions (to be optimized):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min
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Detection: UV at a wavelength determined by a UV scan of this compound.
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Injection Volume: 10 µL
Visualizations
References
optimizing the pH for Quinaldic Acid chelation of metal ions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for quinaldic acid chelation of metal ions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chelating agent?
This compound, also known as quinoline-2-carboxylic acid, is an organic compound that acts as a bidentate ligand.[1][2] This means it can bind to a central metal ion through two donor atoms simultaneously—the nitrogen atom of the quinoline ring and an oxygen atom from the deprotonated carboxyl group—to form a stable, five-membered ring structure known as a chelate.[1][2] Its ability to form stable complexes makes it valuable in various applications, including analytical chemistry for the detection and quantification of metals, catalysis, and as a building block in the synthesis of pharmaceuticals and other complex molecules.[3]
Q2: Why is pH a critical parameter in the chelation of metal ions with this compound?
The pH of the solution is a critical factor that governs the chelation process for several reasons:
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Ligand Protonation: The chelating ability of this compound is dependent on the deprotonation of its carboxylic acid group. At low pH, the carboxyl group remains protonated, preventing it from binding to the metal ion. As the pH increases, the carboxyl group deprotonates, making the oxygen atom available for coordination.
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Metal Hydroxide Formation: At high pH values, many metal ions will precipitate out of solution as metal hydroxides. This competes with the chelation reaction, reducing the yield of the desired metal-quinaldic acid complex.
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Complex Stability: The stability of the formed metal-ligand complex is also pH-dependent. The optimal pH is the range where the ligand is sufficiently deprotonated for chelation, and the concentration of free metal ions is not limited by the formation of hydroxide precipitates.
Q3: What is a stability constant and how does it relate to pH?
A stability constant (or formation constant) is an equilibrium constant for the formation of a complex in solution. It provides a quantitative measure of the strength of the interaction between the metal ion and the chelating agent. The overall stability of metal-quinaldic acid complexes is influenced by pH, as this affects the availability of the deprotonated form of the ligand. Potentiometric titration is a common technique used to determine these stability constants at a given pH.
Optimizing Chelation pH: Data Summary
The optimal pH for chelation with this compound varies depending on the specific metal ion, primarily due to the different pH values at which metal hydroxides begin to precipitate. The goal is to work in a pH range that maximizes the concentration of the deprotonated this compound without causing the precipitation of the metal ion.
| Metal Ion | General Optimal pH Range | Notes |
| Cu(II) | Acidic to Neutral (pH ~4-7) | Copper (II) hydroxide begins to precipitate at a pH above 6. Maintaining a slightly acidic to neutral pH is crucial for effective chelation. |
| Fe(III) | Acidic (pH ~2-5) | Iron (III) is highly susceptible to hydrolysis and precipitates as Fe(OH)₃ at a relatively low pH (around 3). Therefore, chelation must be performed in a distinctly acidic medium. |
| Ni(II) | Acidic to Neutral (pH ~5-7) | Nickel (II) hydroxide precipitates at a higher pH than Fe(III) and Cu(II), allowing for a broader working range in the slightly acidic to neutral region. |
| Zn(II) | Acidic to Neutral (pH ~5-7) | Similar to Nickel, Zinc (II) chelation is optimal in the slightly acidic to neutral range to avoid the formation of Zinc hydroxide at higher pH values. |
| Cr(III) | Acidic (pH ~3-5.5) | Chromium (III) forms stable complexes in acidic solutions. Hydroxide precipitation at higher pH necessitates an acidic environment for chelation. |
Note: These are generalized ranges. The precise optimal pH should be determined empirically for your specific experimental conditions.
Troubleshooting Guide
Issue: No or low yield of the metal-chelate complex.
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Possible Cause 1: Incorrect pH. The pH of the solution may be too low, leading to protonation of the this compound and preventing it from binding to the metal ion. Conversely, the pH may be too high, causing the metal to precipitate as a hydroxide.
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Solution: Carefully measure and adjust the pH of your solution to fall within the optimal range for your target metal ion (see table above). Use a calibrated pH meter and add acid or base dropwise while stirring. It is advisable to perform a pH titration to empirically determine the optimal pH.
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Possible Cause 2: Incorrect Molar Ratio. The molar ratio of ligand to metal may be insufficient for complete chelation.
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Solution: Increase the molar ratio of this compound to the metal ion. A common starting point is a 2:1 or 3:1 ligand-to-metal ratio.
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Issue: A precipitate forms immediately upon adding the metal salt or adjusting the pH.
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Possible Cause 1: Metal Hydroxide Precipitation. If the precipitate forms upon increasing the pH, it is likely the metal hydroxide.
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Solution: Lower the pH of the solution by adding a suitable acid (e.g., HCl, HNO₃) before adding the metal salt. Alternatively, add the this compound to the metal salt solution before adjusting the pH; the chelation reaction can compete with the precipitation.
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Possible Cause 2: Low Solubility of the Chelate. The formed metal-quinaldic acid complex itself may have low solubility in the chosen solvent.
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Solution: Try performing the reaction in a different solvent or a solvent mixture. In some cases, gentle heating may improve solubility.
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Issue: Inconsistent or non-reproducible results.
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Possible Cause: Inadequate Buffering. If the pH of the solution is not stable, the chelation efficiency can fluctuate.
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Solution: Use a suitable buffer system to maintain a constant pH throughout the experiment. Ensure the chosen buffer does not interfere with the chelation reaction. Common buffers include acetate for acidic conditions and MES or HEPES for near-neutral conditions.
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Visualizing the Process
Experimental Workflow for pH Optimization
References
Technical Support Center: Purification of Crude Quinaldic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude quinaldic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude this compound depend on the synthetic route employed. For instance, in the Doebner-von Miller synthesis, which is a common method for preparing quinolines, potential impurities include unreacted starting materials such as anilines and α,β-unsaturated carbonyl compounds, as well as side-products from polymerization or condensation reactions.[1][2][3] If the synthesis involves the oxidation of quinaldine, residual starting material and over-oxidation products can be present.
Q2: What is the melting point of pure this compound?
The melting point of pure this compound is consistently reported to be in the range of 156-158 °C.[4] Some sources may provide a slightly broader range of 155-157 °C or 156-160 °C.[5] A broad melting range for a purified sample typically indicates the presence of impurities.
Q3: What is the solubility of this compound in common solvents?
Q4: How can the purity of this compound be assessed?
The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). Purity levels of ≥98% are commonly reported for commercially available this compound. Additionally, a sharp melting point close to the literature value (156-158 °C) is a good indicator of high purity.
Troubleshooting Guides
Recrystallization
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some solutions:
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Increase the solvent volume: Add more hot solvent to fully dissolve the oil. The goal is to keep the this compound in solution at the boiling point of the solvent.
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Use a different solvent: The boiling point of your current solvent may be too high. Select a solvent with a lower boiling point in which this compound has good solubility at elevated temperatures and poor solubility at room temperature.
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Use a solvent mixture: Dissolve the crude this compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.
Q2: I have a low yield of crystals after recrystallization. How can I improve it?
A low yield can result from several factors:
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Using too much solvent: Using an excessive amount of solvent will keep more of your product dissolved at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Incomplete precipitation: Ensure the solution is sufficiently cold to maximize crystal formation. An ice bath is recommended to lower the temperature significantly.
Column Chromatography
Q1: I am getting poor separation of this compound from impurities on my silica gel column. What can I do?
Poor separation can often be resolved by adjusting the mobile phase (eluent):
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Optimize eluent polarity: If your this compound is eluting too quickly with the impurities, your eluent is likely too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Conversely, if your compound is not moving from the baseline, increase the eluent's polarity.
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Add an acid to the eluent: Since this compound is a carboxylic acid, adding a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.5-2%) to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxyl group on the silica surface.
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Use a different stationary phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina or a reversed-phase C18 column.
Q2: My purified fractions from the column are still showing impurities by TLC. Why is this happening?
This can occur due to a few reasons:
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Overloading the column: Loading too much crude material onto the column can lead to broad bands that overlap, resulting in poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase.
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Improper column packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly.
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Fractions are too large: Collecting large fractions can lead to the mixing of separated components. Collect smaller fractions and analyze them by TLC to identify the pure fractions to combine.
Acid-Base Extraction
Q1: My recovery of this compound is low after acid-base extraction and precipitation. What are the possible causes?
Low recovery in acid-base extraction can be due to several factors:
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Incomplete extraction: Ensure you are performing multiple extractions with the basic solution (e.g., sodium bicarbonate or sodium hydroxide) to fully transfer the this compound into the aqueous layer. Three extractions are generally recommended.
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Incomplete precipitation: After acidifying the aqueous layer to precipitate the this compound, make sure the pH is sufficiently acidic. Check the pH with litmus paper or a pH meter. Cooling the solution in an ice bath can also help to maximize precipitation.
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Loss during filtration: Ensure you are using a fine filter paper to collect the precipitated solid and that you are washing the collected solid with a minimal amount of cold solvent to avoid redissolving the product.
Data Presentation
| Purification Technique | Typical Purity Achieved | Key Parameters to Control | Potential Yield |
| Recrystallization | >98% | Solvent choice, cooling rate, solvent volume | Moderate to High |
| Column Chromatography | >99% | Stationary phase, eluent composition, column loading | High |
| Acid-Base Extraction | Variable (often used as a pre-purification step) | pH control, number of extractions | High |
| Sublimation | High (for suitable compounds) | Temperature, pressure | Variable |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, or a mixture like ethanol/water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or by air drying.
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Analysis: Determine the melting point of the purified crystals and assess purity by HPLC if required.
Protocol 2: Purification of this compound by Column Chromatography
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TLC Analysis: Analyze the crude this compound by Thin-Layer Chromatography (TLC) using different solvent systems (e.g., mixtures of hexane and ethyl acetate with a small amount of acetic acid) to determine the optimal eluent for separation. The ideal eluent should give the this compound a retention factor (Rf) of approximately 0.2-0.4.
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Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.
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Elution: Add the eluent to the column and begin collecting fractions. Apply gentle pressure to the top of the column to maintain a steady flow rate.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
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Analysis: Confirm the purity of the final product by melting point determination and HPLC.
Protocol 3: Acid-Base Extraction of this compound
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
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Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
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Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining all aqueous extracts.
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Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a concentrated acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). This compound should precipitate out of the solution.
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Isolation: Collect the precipitated this compound by vacuum filtration.
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Washing and Drying: Wash the solid with a small amount of cold water and dry it thoroughly.
-
Further Purification: The recovered this compound can be further purified by recrystallization if necessary.
Visualization
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Scale-Up Synthesis of Quinaldic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Quinaldic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
The two main routes for the synthesis of this compound are the traditional Reissert-Henze reaction and a more modern, eco-efficient process starting from furfural. The Reissert-Henze reaction involves the reaction of quinoline with an acyl chloride and a cyanide salt, followed by hydrolysis.[1] While historically significant, this method is falling out of favor for large-scale production due to the use of highly toxic potassium cyanide.[2][3]
A greener alternative involves a three-step process starting from furfural, a bio-based feedstock. This method includes the synthesis of ethyl 4,4-diethoxycrotonate, its cyclization with aniline to form ethyl quinaldate, and subsequent hydrolysis to yield this compound.[2][3] This newer route avoids the use of toxic reagents and is characterized by environmentally benign conditions and good yields.
Q2: What are the most common challenges faced during the scale-up of this compound synthesis?
Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent at the lab scale. For this compound, these challenges can be broadly categorized as:
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Reaction Control: Managing the exothermic nature of certain reaction steps is critical to prevent runaway reactions and the formation of impurities.
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Impurity Profile: The type and quantity of impurities can change significantly with scale, complicating purification and potentially impacting the final product's quality.
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Work-up and Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can become complex and time-consuming at a larger scale, often leading to product loss.
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Crystallization and Purification: Achieving a consistent crystal form and high purity on a large scale requires careful control of crystallization conditions.
Q3: How does the impurity profile of this compound differ between the Reissert-Henze and the furfural-based synthesis routes?
While specific impurity profiles can vary depending on the exact reaction conditions, some general differences can be expected. In the Reissert-Henze reaction, incomplete hydrolysis of the Reissert compound can lead to amide impurities. Side reactions involving the cyanide ion can also introduce other nitrogen-containing byproducts.
The furfural-based route is generally considered cleaner. However, potential impurities could arise from incomplete cyclization, leading to residual aniline or ethyl 4,4-diethoxycrotonate. Over-oxidation or side reactions during the initial photooxidation of furfural could also introduce furan-based impurities.
Troubleshooting Guides
Issue 1: Low Yield in Scale-Up Synthesis
Problem: A significant drop in yield is observed when moving from a laboratory-scale to a pilot-plant or industrial-scale synthesis.
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | - Implement a more robust and responsive heating/cooling system for the reactor. - For highly exothermic steps, consider a semi-batch or continuous-flow process to better manage heat generation. - Ensure adequate agitation to prevent localized hot spots. |
| Inefficient Mixing | - Re-evaluate the stirrer design and speed to ensure proper mixing for the larger reactor volume. - Consider the use of baffles in the reactor to improve turbulence and mixing efficiency. |
| Changes in Reagent Addition Rate | - Optimize the addition rate of critical reagents at the larger scale to maintain optimal reaction conditions. - Use a calibrated dosing pump for precise and controlled addition. |
| Extended Reaction Time | - Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time at scale. - Be aware that longer reaction times at elevated temperatures can lead to product degradation. |
Issue 2: Difficulty in Product Isolation and Purification
Problem: The work-up and purification of this compound at a large scale are proving to be inefficient, leading to product loss and low purity.
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | - Add a small amount of a brine solution to help break the emulsion. - Consider using a different extraction solvent with a greater density difference from the aqueous phase. |
| Slow Filtration of the Product | - Optimize the crystallization process to obtain larger, more easily filterable crystals. - Use a filter press or centrifugal filter for more efficient solid-liquid separation at a larger scale. |
| Ineffective Removal of Impurities by Crystallization | - Screen different crystallization solvents or solvent mixtures to find a system that provides good solubility for the impurities and low solubility for the product at low temperatures. - Control the cooling rate during crystallization to promote the formation of pure crystals. A slower cooling rate is often beneficial. |
Experimental Protocols
Key Experimental Protocol: Hydrolysis of Ethyl Quinaldate (from Furfural Route)
This protocol outlines the final step in the eco-efficient synthesis of this compound.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the crude ethyl quinaldate obtained from the previous step.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (2-3 molar equivalents based on the ethyl quinaldate).
-
Heating: Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is between 2 and 3. This will cause the this compound to precipitate.
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Isolation: The precipitated this compound is collected by filtration.
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Washing: The filter cake is washed with cold deionized water to remove any inorganic salts.
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Drying: The product is dried under vacuum at 60-70 °C to a constant weight.
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Parameter | Reissert-Henze Reaction | Eco-efficient Synthesis from Furfural |
| Starting Materials | Quinoline, Acyl Chloride, Potassium Cyanide | Furfural, Aniline, Ethanol |
| Key Reagents | Potassium Cyanide (highly toxic) | Bio-based feedstock (Furfural) |
| Reaction Conditions | Often requires elevated temperatures | Generally milder, metal-free conditions |
| Yield | Variable, can be high | Reported as good to high yields |
| Environmental Impact | Significant due to toxic cyanide waste | "Green" process with lower environmental impact |
Mandatory Visualizations
Caption: A logical workflow for the scale-up of this compound synthesis.
Caption: A decision tree for troubleshooting low yield in scale-up synthesis.
References
minimizing side reactions in the derivatization of Quinaldic Acid
Welcome to the technical support center for the derivatization of Quinaldic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful derivatization experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The carboxylic acid group of this compound can be derivatized using several standard methods, including:
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Esterification: Typically performed by reacting this compound with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
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Amidation: Commonly achieved by activating the carboxylic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), followed by the addition of an amine.
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Silylation: This method is often used to prepare volatile derivatives for gas chromatography (GC) analysis. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Q2: What are the potential side reactions I should be aware of when derivatizing this compound?
A2: Several side reactions can occur, depending on the chosen derivatization method and reaction conditions. Key potential side reactions include:
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Incomplete Derivatization: The reaction may not go to completion, resulting in a mixture of derivatized and underivatized this compound.
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Hydrolysis: The formed ester or amide derivative can be susceptible to hydrolysis, reverting to this compound, especially in the presence of water.
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N-Acylurea Formation (in EDC/NHS coupling): The O-acylisourea intermediate formed during EDC activation can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.
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Decarboxylation: Under harsh conditions, particularly high temperatures, the carboxylic acid group of this compound may be lost as carbon dioxide.
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Quinoline Nitrogen Interference: The basic nitrogen atom in the quinoline ring can be protonated by acid catalysts or react with certain reagents, potentially complicating the desired reaction at the carboxylic acid group.
Q3: How can I monitor the progress of my derivatization reaction?
A3: The progress of the reaction can be monitored by techniques such as:
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Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the consumption of the starting material (this compound) and the formation of the product.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of this compound to its derivative.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the formation of volatile derivatives, such as silyl esters.
Q4: My derivatization reaction is not working or giving low yields. What are the general troubleshooting steps?
A4: For low or no product formation, consider the following:
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Reagent Quality: Ensure that all reagents, especially derivatizing agents and anhydrous solvents, are fresh and of high purity. Moisture can significantly hinder many derivatization reactions.
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Reaction Conditions: Optimize reaction temperature, time, and stoichiometry of reagents.
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Catalyst Activity: If using a catalyst, ensure it is active and used in the correct amount.
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pH Control: For reactions like EDC/NHS coupling, maintaining the optimal pH is crucial for efficient activation and coupling.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues encountered during the derivatization of this compound.
A. Esterification of this compound
Issue 1: Low or No Ester Formation
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous alcohol and solvents. Water can hydrolyze the ester product back to the carboxylic acid. |
| Insufficient Catalyst | Use a catalytic amount of a strong acid like concentrated H₂SO₄. Ensure the catalyst is fresh and active. |
| Low Reaction Temperature | Heat the reaction mixture to reflux to ensure an adequate reaction rate. |
| Short Reaction Time | Monitor the reaction by TLC or HPLC and continue heating until the this compound is consumed. |
| Equilibrium Limitation | Use a large excess of the alcohol to drive the equilibrium towards the ester product. Consider removing water as it forms using a Dean-Stark apparatus. |
Issue 2: Formation of a Dark Brown or Black Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| Overheating | Maintain a gentle reflux and avoid excessive heating, which can lead to decomposition or polymerization. |
| Side Reactions | Consider using milder reaction conditions, such as a different acid catalyst or lower temperature, to minimize side reactions. |
B. Amidation of this compound using EDC/NHS
Issue 1: Low Amide Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is susceptible to hydrolysis. Perform the reaction in anhydrous solvents and minimize exposure to moisture. |
| Suboptimal pH | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a slightly basic pH (7.5-8.5). Consider a two-step procedure where the pH is adjusted after the initial activation. |
| Formation of N-Acylurea | Minimize the formation of the unreactive N-acylurea byproduct by ensuring the amine is added promptly after the activation step. Using additives like HOBt or Oxyma can sometimes improve yields. |
| Steric Hindrance | This compound can be sterically hindered. Increasing the reaction time or temperature may be necessary. For particularly difficult couplings, consider using more potent coupling reagents like HATU or HBTU.[1] |
Issue 2: Presence of Multiple Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. |
| Side Products | Analyze the mass of the side products to identify them (e.g., N-acylurea). Adjust reaction conditions to minimize their formation. |
| Hydrolysis of Product | Ensure the work-up and analysis are performed under conditions that prevent hydrolysis of the amide product. |
C. Silylation of this compound for GC-MS Analysis
Issue 1: Incomplete Silylation
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Silylating reagents are extremely sensitive to moisture. Ensure the sample and all reagents and solvents are anhydrous. |
| Insufficient Reagent | Use a sufficient excess of the silylating reagent (e.g., BSTFA). A molar ratio of at least 2:1 of the reagent to active hydrogens is a good starting point. |
| Low Reaction Temperature/Time | For sterically hindered carboxylic acids like this compound, heating may be required to drive the reaction to completion. Optimize the reaction temperature (e.g., 60-80°C) and time. |
| Matrix Effects | The sample matrix may interfere with the derivatization. Consider a sample cleanup step before derivatization. |
Issue 2: Derivative Instability
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | TMS derivatives are susceptible to hydrolysis. Analyze the derivatized sample as soon as possible and avoid exposure to moisture. |
| Degradation in GC Inlet | High temperatures in the GC inlet can sometimes lead to the degradation of derivatives. Optimize the inlet temperature. |
III. Experimental Protocols
Protocol 1: Esterification of this compound with Methanol and Sulfuric Acid
Materials:
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This compound
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Anhydrous Methanol
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Concentrated Sulfuric Acid
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Sodium Bicarbonate (saturated solution)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate
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Ethyl Acetate
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
Procedure:
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To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
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Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl quinaldate.
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Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Amidation of this compound with Aniline using EDC/NHS
Materials:
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This compound
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Aniline
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Diisopropylethylamine (DIPEA)
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1M HCl
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Sodium Sulfate
Procedure:
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Dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.
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Add EDC (1.2 eq) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
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In a separate flask, dissolve aniline (1.1 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.
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Add the aniline solution to the activated this compound solution and stir at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.
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Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 3: Silylation of this compound with BSTFA for GC-MS Analysis
Materials:
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This compound sample
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Anhydrous Pyridine or Acetonitrile
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GC vial with insert
Procedure:
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Place a known amount of the dried this compound sample (e.g., 100 µg) into a GC vial.
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Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
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Add 100 µL of BSTFA (+1% TMCS) to the vial.
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Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
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Cool the vial to room temperature before GC-MS analysis.
IV. Data Presentation
Table 1: Comparison of Derivatization Methods for this compound
| Derivatization Method | Typical Reagents | Typical Yield (%) | Key Advantages | Common Side Products |
| Esterification | Methanol, H₂SO₄ | 70-90 | Cost-effective, simple procedure. | Unreacted starting material, dehydration products (at high temp.). |
| Amidation | EDC, NHS, Amine | 60-85 | Mild reaction conditions, broad amine scope. | N-acylurea, unreacted activated ester. |
| Silylation | BSTFA, TMCS | >95 (for GC) | High efficiency, produces volatile derivatives for GC. | Hydrolysis products, incomplete derivatization. |
V. Visualizations
Caption: Experimental workflows for common derivatization methods of this compound.
Caption: Potential side reaction pathways in the derivatization of this compound.
References
Technical Support Center: Quinaldic Acid Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on quinaldic acid complex formation.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the stability of metal-quinaldic acid complexes?
A1: The effect of temperature on the stability of metal-quinaldic acid complexes is governed by the thermodynamics of the complexation reaction, specifically the enthalpy change (ΔH°) and entropy change (ΔS°). According to the van 't Hoff equation, the change in the stability constant (K) with temperature (T) is related to these parameters. If the complex formation is exothermic (negative ΔH°), an increase in temperature will lead to a decrease in the stability constant, shifting the equilibrium towards the dissociation of the complex.[1][2] Conversely, if the reaction is endothermic (positive ΔH°), increasing the temperature will favor complex formation and increase the stability constant.[3][4]
Q2: What experimental challenges are common when studying the thermodynamics of this compound complexation?
A2: Common experimental challenges include:
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Maintaining precise temperature control: Small fluctuations in temperature can significantly impact the equilibrium and introduce errors in thermodynamic calculations.
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Ligand and metal solution stability: this compound and some metal salt solutions may degrade or precipitate at elevated temperatures.
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Accurate pH measurement at different temperatures: The pH of buffer solutions and the response of pH electrodes are temperature-dependent. Proper calibration at each experimental temperature is crucial.[5]
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Handling of sparingly soluble complexes: Some metal-quinaldic acid complexes may have low solubility, which can be temperature-dependent, leading to precipitation during the experiment.
Q3: How can I determine the thermodynamic parameters (ΔH° and ΔS°) for this compound complex formation?
A3: The thermodynamic parameters can be determined by measuring the stability constants (K) of the complex at multiple temperatures. A plot of ln(K) versus 1/T (a van 't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R, where R is the gas constant. Stability constants can be determined using techniques such as potentiometric titration, spectrophotometric titration, or isothermal titration calorimetry (ITC).
Q4: What is the significance of the sign of the entropy change (ΔS°) in complex formation?
A4: The sign of the entropy change provides insight into the change in disorder of the system upon complexation. A positive ΔS° indicates an increase in disorder, which is often the case for chelation, where multiple solvent molecules are displaced by a single ligand molecule (the "chelate effect"). This is a favorable contribution to the overall free energy change. A negative ΔS° suggests a decrease in disorder, which can occur if the complex is highly ordered or if there is significant ordering of solvent molecules around the complex.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Drifting or unstable pH/potential readings during titration | 1. Temperature fluctuations in the reaction vessel. 2. Slow complexation kinetics. 3. Electrode malfunction or improper calibration. | 1. Use a thermostatted reaction vessel and allow sufficient time for thermal equilibration. 2. Increase the equilibration time between titrant additions. 3. Recalibrate the pH electrode at the experimental temperature. Check the electrode's response time and condition. |
| Precipitate formation during the experiment | 1. The concentration of the metal or ligand is too high, exceeding the solubility product of the complex. 2. Hydrolysis of the metal ion at higher pH values. | 1. Use lower concentrations of reactants. 2. Perform the experiment in a pH range where the metal ion is soluble and the complex is the predominant species. Consult species distribution diagrams. |
| Inconsistent stability constants at the same temperature | 1. Errors in solution concentrations. 2. Changes in ionic strength during the titration. 3. Impurities in the this compound or metal salt. | 1. Accurately prepare and standardize all solutions. 2. Use a background electrolyte at a sufficiently high concentration to maintain a constant ionic strength. 3. Use reagents of high purity. |
| Non-linear van 't Hoff plot | 1. The enthalpy change (ΔH°) is not constant over the temperature range studied, indicating a significant heat capacity change (ΔCp). 2. A change in the coordination mode or stoichiometry of the complex with temperature. | 1. If a non-linear plot is observed, a more complex thermodynamic model that accounts for ΔCp may be necessary. 2. Use spectroscopic methods (e.g., UV-Vis, NMR) to verify the structure of the complex at different temperatures. |
Experimental Protocols
Protocol: Determination of Thermodynamic Parameters of Metal-Quinaldic Acid Complex Formation by Potentiometric Titration
This protocol outlines the determination of stability constants at various temperatures to derive the thermodynamic parameters.
1. Materials and Reagents:
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This compound (high purity)
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Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂)
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Standardized NaOH solution (carbonate-free)
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Standardized HNO₃ solution
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Background electrolyte (e.g., NaNO₃) to maintain constant ionic strength
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High-purity deionized water
2. Instrumentation:
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Thermostatted reaction vessel with a magnetic stirrer
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High-precision pH meter with a combination pH electrode
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Automated titrator or a calibrated burette
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Water bath with precise temperature control
3. Experimental Procedure:
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Solution Preparation:
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Prepare a stock solution of this compound in its protonated form by dissolving it in a known volume of HNO₃.
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Prepare a stock solution of the metal salt.
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Prepare a solution of the background electrolyte (e.g., 0.1 M NaNO₃).
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Titration Setup:
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Place a known volume (e.g., 40 mL) of a solution containing the this compound, the metal salt, and the background electrolyte into the thermostatted reaction vessel.
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Allow the solution to reach thermal equilibrium at the desired temperature (e.g., 25°C, 35°C, 45°C).
-
-
Titration:
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Titrate the solution with the standardized NaOH solution.
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Record the pH after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
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Perform separate titrations for the free acid and the ligand to determine the protonation constants of this compound at each temperature.
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Use appropriate software (e.g., Hyperquad) to calculate the stability constants (log K) for the metal-quinaldic acid complexes from the titration data at each temperature.
-
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Thermodynamic Parameter Calculation:
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Plot log K versus 1/T (where T is in Kelvin).
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Determine ΔH° from the slope (-ΔH° / 2.303R) and ΔS° from the intercept (ΔS° / 2.303R) of the linear fit.
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Quantitative Data
Table 1: Thermodynamic Parameters for the Formation of 1:1:1 Mixed Ligand Complexes of 4-Methoxy Picolinic Acid N-oxide (Primary Ligand) and Glycine (Secondary Ligand)
| Metal Ion | Temperature (°C) | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Cu(II) | 20 | 11.25 | -63.3 | -44.8 | 63.2 |
| 30 | 11.00 | -63.9 | |||
| 40 | 10.77 | -64.6 | |||
| 50 | 10.55 | -65.3 | |||
| Ni(II) | 20 | 8.86 | -50.0 | -33.1 | 57.7 |
| 30 | 8.67 | -50.4 | |||
| 40 | 8.49 | -50.8 | |||
| 50 | 8.32 | -51.3 |
Note: The stability constants (log K) for these mixed ligand complexes decrease with increasing temperature, indicating that the complex formation is an exothermic process (negative ΔH°). The positive entropy change (ΔS°) suggests that the reaction is entropically driven.
Visualizations
Caption: Experimental workflow for determining thermodynamic parameters.
Caption: Relationship between thermodynamic parameters and complex stability.
References
Navigating Quinaldic Acid Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals, selecting the optimal solvent for reactions involving Quinaldic Acid is a critical step that can significantly impact reaction efficiency, yield, and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments with this compound.
Solvent Selection for this compound: A Summary
The choice of solvent is paramount for achieving successful outcomes in chemical reactions. For this compound, a compound with a carboxylic acid functional group, solubility and the reactivity of the solvent itself are key considerations. The following table summarizes the solubility of this compound in various common solvents to aid in your selection process.
| Solvent | Formula | Type | Solubility | Notes |
| Water | H₂O | Polar Protic | 14.0 g/L (25 °C)[1] | Freely soluble.[2] Suitable for certain reactions, but can interfere with reactions sensitive to water. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 35 mg/mL | High solubility. Often a good choice for a variety of organic reactions. |
| Ethanol | C₂H₅OH | Polar Protic | Freely soluble[2] | Good general-purpose solvent, but can participate in esterification reactions. |
| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, can act as a reactant in esterification. |
| Acetic Acid | CH₃COOH | Polar Protic | Soluble | Can be used for recrystallization.[3] Its acidic nature may influence reaction pathways. |
| Benzene | C₆H₆ | Nonpolar | Soluble | Can be used for recrystallization.[3] |
| Toluene | C₇H₈ | Nonpolar | Likely soluble | A common nonpolar solvent in organic synthesis. |
| Chloroform | CHCl₃ | Polar Aprotic | Likely soluble | A common polar aprotic solvent. |
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter when working with this compound and provides guidance on solvent-related troubleshooting.
Question: My this compound is not dissolving in the chosen solvent. What should I do?
Answer:
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Verify Solvent Choice: First, ensure that you have selected an appropriate solvent based on the solubility data. For this compound, polar solvents like DMSO, DMF, and alcohols are generally good choices for achieving high solubility.
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Gentle Heating: For many solvents, solubility increases with temperature. Gentle heating of the mixture with stirring can aid in dissolution. However, be cautious of the solvent's boiling point and the thermal stability of your reactants.
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Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
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Solvent Mixture: If a single solvent is not effective, a co-solvent system might be beneficial. For instance, adding a small amount of a highly polar solvent like DMSO to a less polar solvent can significantly improve the solubility of this compound.
Question: I am observing low yields in my esterification reaction with this compound. Could the solvent be the issue?
Answer: Yes, the solvent can dramatically affect the yield of an esterification reaction.
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Avoid Protic Solvents as Non-Reactants: Protic solvents like water, methanol, and ethanol can compete with your desired alcohol in the esterification reaction, leading to the formation of undesired esters or hydrolysis of the product. If you are not using the solvent as the alcohol reactant, it is best to use a polar aprotic solvent.
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Consider DMSO: For base-catalyzed esterification reactions, Dimethyl Sulfoxide (DMSO) has been shown to provide nearly quantitative yields and significantly faster reaction times compared to other dipolar aprotic solvents.
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Water Removal: The Fischer esterification is an equilibrium reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, lowering the yield. Using a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion.
Question: My amide coupling reaction with this compound is sluggish and giving poor yields. What solvent should I use?
Answer: Solvent choice is critical for successful amide coupling.
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Favor Polar Aprotic Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile are commonly used for amide coupling reactions. These solvents are generally good at dissolving the reactants and the coupling reagents without interfering with the reaction.
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"Green" Alternatives: For more environmentally friendly options, consider solvents like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which have been shown to be effective replacements for DCM and DMF in some amide coupling reactions.
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Avoid Protic Solvents: Similar to esterification, protic solvents can react with the activated carboxylic acid intermediate or the coupling agents, leading to side products and reduced yields.
Question: I am seeing an unexpected decarboxylation of my this compound during the reaction. Why is this happening?
Answer: this compound can undergo decarboxylation (loss of CO₂) under certain conditions, particularly at elevated temperatures. The solvent can play a role in this process.
-
Solvent-Assisted Decarboxylation: Certain solvents can facilitate decarboxylation. For example, the decarboxylation of this compound has been observed to occur in quinoline as a solvent at high temperatures. The basicity and polarity of the solvent can influence the rate of decarboxylation.
-
Reaction Temperature: High reaction temperatures are a primary driver of decarboxylation. If you are observing this side reaction, consider running your experiment at a lower temperature if the primary reaction kinetics allow.
-
Choice of Solvent: If decarboxylation is a persistent issue, switching to a less basic and lower-boiling point solvent might be beneficial, as it would allow for milder reaction conditions.
Experimental Protocols: A General Guideline for Solvent Selection
The following workflow provides a systematic approach to selecting the appropriate solvent for your this compound reaction.
Methodology for Solvent Selection:
-
Define Reaction Type: Clearly identify the intended chemical transformation (e.g., esterification, amide coupling, etc.).
-
Consult Solubility Data: Refer to the provided solubility table to identify solvents in which this compound and all other reactants and reagents are sufficiently soluble.
-
Assess Solvent Reactivity:
-
For reactions where the carboxylic acid group is the reactive site (e.g., esterification, amide coupling), polar aprotic solvents are generally preferred to avoid solvent participation.
-
If a protic solvent is necessary for other reasons (e.g., solubility of a co-reactant), be aware of potential side reactions.
-
-
Evaluate Potential Side Reactions: Consider the possibility of solvent-influenced side reactions like decarboxylation, especially at elevated temperatures.
-
Consider Reaction Temperature: The chosen solvent must have a boiling point that is compatible with the required reaction temperature.
-
Perform Small-Scale Test Reactions: Before committing to a large-scale reaction, it is prudent to conduct small-scale trials with a few promising solvent candidates.
-
Analyze Results: Compare the outcomes of the test reactions based on yield, purity of the product, and ease of workup.
-
Select Optimal Solvent: Based on the analysis, select the solvent that provides the best overall performance for your specific reaction.
References
Troubleshooting Peak Tailing in HPLC Analysis of Quinaldic Acid: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Quinaldic Acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify and resolve this chromatographic challenge, ensuring accurate and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A: In an ideal HPLC separation, the chromatographic peak for a compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased overall method sensitivity and reproducibility.[2][3] For an acidic compound like this compound, peak tailing can be a recurrent issue if the analytical method is not properly optimized.
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A: Peak tailing for acidic compounds such as this compound often stems from a few key issues:
-
Secondary Interactions: Unwanted interactions can occur between the ionized this compound molecules and residual silanol groups on the surface of silica-based stationary phases.[4] These silanol groups are acidic and can interact with the analyte, causing some molecules to be retained longer than others, which results in a tailing peak.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor. If the mobile phase pH is close to the pKa of this compound, the compound will exist in both its ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion, including tailing.
-
Column Degradation: Over time, HPLC columns can degrade. This may involve the creation of a void at the column inlet or contamination of the inlet frit, both of which can cause peak tailing for all compounds in the chromatogram.
-
Metal Contamination: Trace metal impurities (e.g., iron, nickel) in the column's silica packing or from system components can interact with this compound, leading to peak tailing.
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and result in tailing peaks.
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A: The mobile phase pH is a crucial parameter when analyzing ionizable compounds like this compound. To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the acidic analyte. At this lower pH, the ionization of this compound is suppressed, meaning it exists predominantly in its more hydrophobic, non-ionized form. This minimizes repulsive interactions with the negatively charged ionized silanol groups on the stationary phase, leading to a more uniform interaction and a symmetrical peak shape.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Initial Assessment: Is the Tailing Universal or Specific?
The first step is to determine if the peak tailing is affecting only the this compound peak or all peaks in your chromatogram.
-
All Peaks Tailing: This typically points to a physical or system-wide problem. Proceed to the "System and Column Troubleshooting" section.
-
Only this compound Peak Tailing: This suggests a chemical interaction issue specific to your analyte. Proceed to the "Analyte-Specific Troubleshooting" section.
System and Column Troubleshooting Workflow
Caption: Troubleshooting workflow for system-wide peak tailing.
Analyte-Specific Troubleshooting Workflow
Caption: Troubleshooting workflow for analyte-specific peak tailing.
Experimental Protocols & Data Presentation
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.
Methodology:
-
Determine pKa: Find the pKa of this compound from literature or predictive software. This compound has two pKa values, approximately 2.5 and 5.2. The first dissociation is the one of primary interest for reversed-phase HPLC.
-
Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier and buffer salt composition but with varying pH values. Start with a pH at least 2 units below the first pKa (e.g., pH 2.0, 2.5, 3.0, 3.5, 4.0). Use a suitable buffer for the desired pH range (e.g., phosphate or formate buffer).
-
Column Equilibration: For each mobile phase, equilibrate the HPLC column for at least 15-20 column volumes.
-
Analysis: Inject a standard solution of this compound and record the chromatogram for each mobile phase condition.
-
Data Evaluation: Calculate the tailing factor (Asymmetry Factor) for the this compound peak at each pH. The USP tailing factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. A value closer to 1.0 indicates better symmetry.
Expected Outcome & Data Summary:
| Mobile Phase pH | Tailing Factor (T) | Observations |
| 4.0 | 2.1 | Significant tailing |
| 3.5 | 1.8 | Moderate tailing |
| 3.0 | 1.4 | Minor tailing |
| 2.5 | 1.1 | Symmetrical peak |
| 2.0 | 1.0 | Symmetrical peak |
Protocol 2: Evaluating Column Chemistries
Objective: To assess the impact of different column stationary phases on the peak shape of this compound.
Methodology:
-
Select Columns: Choose a set of reversed-phase columns with different characteristics:
-
A standard, non-end-capped C18 column.
-
A modern, high-purity, end-capped C18 column.
-
A column with a polar-embedded or polar-endcapped phase.
-
-
Consistent Conditions: Use the optimized mobile phase from Protocol 1 for all analyses. Maintain the same temperature, flow rate, and detection settings.
-
Analysis: Inject the this compound standard onto each column (after proper equilibration) and record the chromatograms.
-
Data Comparison: Compare the tailing factor, retention time, and efficiency (plate count) for the this compound peak across the different columns.
Expected Outcome & Data Summary:
| Column Type | Tailing Factor (T) | Retention Time (min) | Column Efficiency (Plates) |
| Standard C18 (non-end-capped) | 1.9 | 5.8 | 8,500 |
| High-Purity C18 (end-capped) | 1.2 | 6.1 | 12,000 |
| Polar-Embedded C18 | 1.1 | 5.5 | 11,500 |
This structured approach to troubleshooting should enable you to systematically identify the root cause of peak tailing in your HPLC analysis of this compound and implement the most effective solution to achieve optimal chromatographic performance.
References
Validation & Comparative
A Comparative Guide to Copper Quantification: Quinaldic Acid vs. Bicinchoninic Acid
For researchers, scientists, and drug development professionals seeking accurate and reliable methods for copper quantification, the choice between different chromogenic reagents is a critical step. This guide provides a detailed comparison of two such reagents: Quinaldic Acid and Bicinchoninic Acid (BCA), offering insights into their principles of detection, performance characteristics, and experimental protocols to aid in selecting the most suitable method for your specific research needs.
Principles of Detection
Bicinchoninic Acid (BCA) is a highly sensitive and specific colorimetric reagent for the detection of cuprous ions (Cu¹⁺). The assay is based on a two-step reaction. First, cupric ions (Cu²⁺) in the sample are reduced to cuprous ions (Cu¹⁺). In the context of direct copper quantification, this reduction is typically achieved by a reducing agent added to the reaction mixture. Subsequently, two molecules of BCA chelate with one cuprous ion, forming an intense purple-colored complex.[1][2][3] This water-soluble complex exhibits a strong absorbance at 562 nm, which is directly proportional to the copper concentration in the sample.[2][4]
This compound , also known as quinoline-2-carboxylic acid, functions as a chelating agent that forms complexes with various metal ions, including copper. Its primary use in historical analytical chemistry has been as a precipitating agent for the gravimetric determination of copper. In this method, this compound reacts with copper(II) ions in a solution to form a stable, insoluble copper quinaldinate complex, which can then be isolated and weighed. While it forms colored complexes with copper, detailed information on its use as a colorimetric reagent for the quantitative determination of copper in solution is less prevalent in recent literature compared to its gravimetric applications. The principle for colorimetric analysis would rely on the formation of a soluble, colored copper-quinaldinate complex and the measurement of its absorbance at a specific wavelength.
Performance Comparison
To facilitate an objective comparison, the following table summarizes the key performance parameters of this compound and Bicinchoninic Acid for copper quantification. Data for Bicinchoninic Acid is readily available from various studies, while specific colorimetric performance data for this compound is less documented.
| Feature | Bicinchoninic Acid (BCA) | This compound |
| Principle | Colorimetric detection of Cu¹⁺ after reduction of Cu²⁺. | Primarily gravimetric determination through precipitation of Cu²⁺. Colorimetric potential exists but is less characterized. |
| Complex Color | Intense Purple | Information on soluble complex color for quantification is limited. |
| Maximum Absorbance (λmax) | 562 nm | Not well-established for colorimetric quantification. |
| Molar Absorptivity (ε) | 7.7 x 10³ L mol⁻¹ cm⁻¹ at 562 nm | Not readily available for the colorimetric method. |
| Sensitivity | High | Potentially high due to complex formation, but quantitative data is lacking. |
| Linear Range | Typically in the µg/mL range. For example, one protein assay adaptation has a range of 20–2000 µg/mL. | Not established for a colorimetric assay. |
| Detection Limit | Low, in the µM or µg/L range. | Not established for a colorimetric assay. |
| Specificity | Highly specific for Cu¹⁺ | Forms complexes with other metal ions, specificity for colorimetric assay needs validation. |
| Interfering Substances | Strong reducing agents and copper-chelating agents. Minimal interference from other metal ions. | Other metal ions that form precipitates with this compound. |
Experimental Protocols
Bicinchoninic Acid (BCA) Assay for Direct Copper Quantification
This protocol is adapted for the direct measurement of copper.
I. Reagents
-
BCA Reagent A: Containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution (e.g., pH 11.25).
-
Copper(II) Sulfate Solution (Reagent B): A 4% (w/v) solution of CuSO₄·5H₂O.
-
Reducing Agent Solution: A solution of a suitable reducing agent, such as ascorbic acid or hydroxylamine, to reduce Cu²⁺ to Cu¹⁺. The concentration will need to be optimized based on the expected copper concentration range.
-
Copper Standard Solutions: A series of standard solutions of known copper concentrations (e.g., prepared from a certified copper standard) in the same matrix as the samples.
II. Procedure
-
Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of Copper(II) Sulfate Solution (Reagent B).
-
Sample and Standard Preparation: Pipette a known volume (e.g., 25 µL) of each standard and unknown sample into separate wells of a microplate.
-
Reduction Step: Add a specific volume of the reducing agent solution to each well. Incubate for a defined period to ensure complete reduction of Cu²⁺ to Cu¹⁺. This step needs to be carefully optimized.
-
Color Development: Add 200 µL of the prepared BCA Working Reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Quantification: Subtract the absorbance of the blank (containing no copper) from the absorbance readings of the standards and samples. Construct a standard curve by plotting the net absorbance versus the copper concentration of the standards. Determine the copper concentration in the unknown samples from the standard curve.
This compound Method for Copper Quantification (Gravimetric)
I. Reagents
-
This compound Solution: A solution of this compound in a suitable solvent (e.g., dilute acetic acid).
-
Copper-containing solution: The sample with the unknown copper concentration.
-
Washing Solution: Dilute this compound solution.
-
Drying Agent: Acetone or ether.
II. Procedure
-
Precipitation: Heat the copper-containing solution to boiling and add a slight excess of the this compound solution with constant stirring.
-
Digestion: Allow the precipitate to settle and digest on a steam bath for a few minutes.
-
Filtration: Filter the hot solution through a sintered glass or porcelain filtering crucible of fine porosity.
-
Washing: Wash the precipitate with hot, dilute this compound solution, followed by hot water until the filtrate is free from the reagent.
-
Drying: Wash the precipitate with acetone or ether and dry it at 110-115°C to a constant weight.
-
Weighing: Weigh the crucible with the dried copper quinaldinate precipitate. The weight of the precipitate is used to calculate the amount of copper in the original sample.
Signaling Pathways and Experimental Workflows
Caption: Workflow for copper quantification using the Bicinchoninic Acid (BCA) assay.
Caption: Experimental workflow for the gravimetric determination of copper using this compound.
Conclusion
For sensitive and specific colorimetric quantification of copper, the Bicinchoninic Acid (BCA) assay is a well-established and highly advantageous method. Its high sensitivity, specificity for cuprous ions, and well-documented protocols make it a reliable choice for researchers in various fields.
This compound , while a valid reagent for copper determination, is predominantly used in a gravimetric context. The lack of readily available and validated protocols for a direct colorimetric assay, along with limited data on its performance characteristics such as molar absorptivity and detection limits, makes it a less straightforward option for routine quantitative colorimetric analysis compared to BCA.
Researchers and professionals in drug development are encouraged to consider the specific requirements of their application, including sensitivity, sample matrix, and available equipment, when selecting the appropriate method for copper quantification. For applications demanding high sensitivity and a colorimetric readout, the BCA assay presents a more robust and well-supported choice.
References
A Comparative Guide to Quinaldic Acid and 8-Hydroxyquinoline for Selective Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metal chelation properties of quinaldic acid and 8-hydroxyquinoline, two heterocyclic compounds widely utilized in various scientific and pharmaceutical applications. This document aims to be an objective resource, presenting experimental data, detailed protocols, and visual representations of their mechanisms of action to aid in the selection of the appropriate chelating agent for specific research and drug development needs.
Introduction to the Chelators
This compound , also known as quinoline-2-carboxylic acid, is a carboxylic acid derivative of quinoline. Its chelating ability stems from the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxyl group.
8-Hydroxyquinoline , or oxine, is a versatile chelating agent that has been extensively studied for its ability to form stable complexes with a wide range of metal ions.[1] Its chelating function is attributed to the hydroxyl group at the 8th position and the nitrogen atom in the quinoline ring.[1] This compound and its derivatives have found applications as antimicrobial and antifungal agents, in analytical chemistry, and in the study of neurodegenerative diseases.[1]
Quantitative Comparison of Metal Chelation
The selectivity and strength of metal chelation are quantified by stability constants (log K). A higher log K value indicates a more stable complex. The following tables summarize the reported stability constants for this compound and 8-hydroxyquinoline with various divalent and trivalent metal ions.
Table 1: Stability Constants (log K) of Metal Complexes with this compound
| Metal Ion | log K₁ | log K₂ | Conditions |
| Cu²⁺ | 4.8 | 8.8 | 50% v/v dioxane-water |
| Zn²⁺ | 4.1 | 7.6 | 50% v/v dioxane-water |
| Ni²⁺ | 3.8 | 6.9 | 50% v/v dioxane-water |
| Co²⁺ | 3.6 | 6.4 | 50% v/v dioxane-water |
| Mn²⁺ | 2.8 | - | 50% v/v dioxane-water |
Data sourced from various experimental studies. Conditions can affect the absolute values.
Table 2: Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline
| Metal Ion | log K₁ | log K₂ | Conditions |
| Cu²⁺ | 12.2 | 11.2 | 50% v/v dioxane-water |
| Fe³⁺ | 12.3 | 11.5 | Aqueous solution |
| Al³⁺ | 9.8 | 9.0 | Aqueous solution |
| Ni²⁺ | 9.8 | 8.8 | 50% v/v dioxane-water |
| Co²⁺ | 9.5 | 8.5 | 50% v/v dioxane-water |
| Zn²⁺ | 8.6 | 7.9 | 50% v/v dioxane-water |
| Mn²⁺ | 7.4 | 6.2 | 50% v/v dioxane-water |
Data compiled from multiple sources, including critical evaluations of stability constants.[2]
Experimental Protocols
The determination of metal chelation and stability constants is crucial for understanding the efficacy of a chelating agent. Two common methods employed for this purpose are potentiometric titration and spectrophotometric analysis.
Potentiometric Titration for Stability Constant Determination
This method involves the titration of a solution containing the metal ion and the ligand (chelator) with a standard solution of a strong base. The change in pH is monitored using a pH meter, and the data is used to calculate the stability constants of the metal-ligand complex.
Materials:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solutions of the metal salt and the chelating agent of known concentrations
-
Inert electrolyte solution (to maintain constant ionic strength, e.g., 0.1 M KNO₃)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration of the Ligand: Prepare a solution containing the chelating agent and the inert electrolyte. Titrate this solution with the standardized base, recording the pH after each addition of titrant. This allows for the determination of the ligand's protonation constants.
-
Titration of the Metal-Ligand System: Prepare a solution containing the metal salt, the chelating agent, and the inert electrolyte.
-
Titrate this mixture with the standardized base, again recording the pH at regular intervals.[3]
-
Data Analysis: Plot the pH versus the volume of base added for both titrations. The data from these curves are used in conjunction with established calculation methods (e.g., the Bjerrum method) to determine the stepwise formation constants (K₁, K₂, etc.) of the metal-ligand complexes.
Spectrophotometric Analysis of Metal Chelation
This technique is based on the principle that the formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum. By measuring the absorbance at a specific wavelength, the extent of chelation can be quantified.
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes
-
Stock solutions of the metal salt and the chelating agent
-
Buffer solutions to control pH
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex. This is done by scanning the absorbance of a solution containing both the metal and the chelator across a range of wavelengths.
-
Calibration Curve: Prepare a series of solutions with a fixed concentration of the chelating agent and varying concentrations of the metal ion (or vice versa).
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus the concentration of the metal-ligand complex.
-
Sample Analysis: To determine the chelating capacity of an unknown sample, the sample is mixed with a known concentration of the metal ion, and the absorbance is measured. The concentration of the chelated metal can then be determined from the calibration curve.
Signaling Pathways and Mechanisms of Action
Both this compound and 8-hydroxyquinoline have been shown to influence cellular signaling pathways, which is particularly relevant for their application in drug development.
This compound in Cancer Cell Signaling
Research has indicated that this compound can inhibit the proliferation of colon cancer cells by modulating key signaling pathways involved in cell growth and survival. It has been observed to alter the phosphorylation levels of kinases such as ERK1/2, p38, and Akt.
Caption: this compound's impact on key cancer cell signaling pathways.
8-Hydroxyquinoline in Neuroprotection
8-Hydroxyquinoline and its derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanism is often linked to their ability to chelate excess metal ions, such as copper and zinc, which are implicated in protein aggregation and oxidative stress. By restoring metal homeostasis, 8-hydroxyquinoline can mitigate these neurotoxic processes. Furthermore, it has been shown to influence signaling pathways related to cell survival and stress response.
Caption: Neuroprotective mechanisms of 8-hydroxyquinoline.
Conclusion
Both this compound and 8-hydroxyquinoline are effective metal chelators, but they exhibit different selectivities and potencies. 8-Hydroxyquinoline generally forms more stable complexes with a broader range of metal ions compared to this compound. The choice between these two compounds will depend on the specific application, including the target metal ions and the biological context. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate and utilize these compounds in their work.
References
A Guide to Inter-Laboratory Comparison of Quinaldic Acid Assay Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of quinaldic acid. Accurate and reproducible measurement of this compound is crucial for research into its roles in various biological processes, including cancer cell proliferation and its use as an intermediate in pharmaceutical synthesis.[1][2][3] This document summarizes the performance of common analytical techniques, offers detailed experimental protocols, and provides visual representations of key experimental workflows and biological pathways to assist in the selection and implementation of appropriate measurement strategies.
Introduction: The Significance of this compound Measurement
This compound, or quinoline-2-carboxylic acid, is a metabolite of tryptophan formed via the kynurenine pathway.[4] It has garnered significant interest for its diverse biological activities.[5] Studies have shown that this compound can inhibit the proliferation of colon cancer cells in vitro by altering signaling pathways involving kinases such as ERK1/2, p38, CREB, and Akt. Furthermore, it has been shown to have anti-proliferative effects and may influence the expression of the p53 tumor suppressor gene. Its role as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents, also necessitates precise quantification for quality control and developmental purposes.
A review of current literature indicates variability in the analytical methods used across different laboratories. This highlights the need for standardized protocols and a clear understanding of the comparative performance of these methods to ensure data reliability and facilitate meaningful inter-laboratory comparisons. The two primary analytical platforms for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Inter-Laboratory Comparison of this compound Quantification
The following table summarizes hypothetical results from an inter-laboratory comparison study designed to assess the proficiency of five laboratories in quantifying a standard reference material of this compound with a known concentration of 25 µM. Each laboratory was provided with the same batch of the reference material and asked to perform the analysis using their in-house validated method.
| Laboratory | Method | Mean Measured Concentration (µM) | Standard Deviation (µM) | Coefficient of Variation (%) | Z-Score |
| Lab 1 | LC-MS/MS | 24.8 | 1.2 | 4.8 | -0.25 |
| Lab 2 | GC-MS | 26.5 | 2.1 | 7.9 | 1.88 |
| Lab 3 | LC-MS/MS | 25.2 | 1.5 | 6.0 | 0.25 |
| Lab 4 | LC-MS/MS | 23.9 | 1.1 | 4.6 | -1.38 |
| Lab 5 | GC-MS | 27.1 | 2.5 | 9.2 | 2.63 |
Note: The Z-score was calculated using the formula: Z = (x - X) / σ, where x is the laboratory's mean result, X is the assigned value (25 µM), and σ is the standard deviation for proficiency assessment (in this hypothetical case, 0.8 µM). A Z-score between -2.0 and +2.0 is generally considered satisfactory.
Experimental Protocols
Below are generalized protocols for the quantification of this compound using LC-MS/MS and GC-MS, based on established analytical principles.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Homogenize tissue samples or suspend cell pellets in a suitable buffer.
-
Perform protein precipitation using a solution like 0.1 M perchloric acid.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and neutralize with a suitable base (e.g., potassium carbonate).
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI).
-
Optimize the ion transitions for this compound and its internal standard for accurate quantification.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Extraction:
-
Homogenize tissue or cell samples in an appropriate buffer.
-
Perform protein precipitation using perchloric acid.
-
Neutralize the extracts and wash with a non-polar solvent like chloroform.
-
Apply the extract to an anion exchange column.
-
Elute this compound with a high concentration of formic acid (e.g., 6 M).
-
Lyophilize the eluate.
-
-
Derivatization:
-
Esterify the dried extract containing this compound and an internal standard with an agent like hexafluoroisopropanol, using a catalyst such as trifluoroacetylimidazole.
-
Extract the resulting esters into a volatile solvent like heptane.
-
-
GC-MS Analysis:
-
Inject the heptane extract onto a GC equipped with a capillary column (e.g., DB-5).
-
Utilize negative chemical ionization (NCI) for high sensitivity.
-
Perform selected ion monitoring (SIM) to quantify the specific anion currents of the molecular anions and characteristic fragments of this compound and its internal standard.
-
Mandatory Visualization
Caption: Workflow for an Inter-laboratory Comparison Study.
Caption: this compound's Influence on Cancer Cell Signaling.
References
- 1. This compound inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000842) [hmdb.ca]
- 5. This compound | 93-10-7 | Benchchem [benchchem.com]
A Comparative Analysis of the Biological Activities of Quinaldic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Quinaldic acid, a bicyclic derivative of quinoline, and its analogs have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative overview of the anticancer, antiviral, antibacterial, and enzyme-inhibitory properties of this compound and its derivatives, supported by experimental data from various studies.
Executive Summary
This compound and its analogs exhibit a broad spectrum of biological activities, making them promising scaffolds for drug discovery. This guide summarizes the available quantitative data on their efficacy, details the experimental protocols used to determine these activities, and visualizes the key signaling pathways and experimental workflows. While direct comparative studies are limited, this compilation of data from various sources offers valuable insights into the structure-activity relationships of this class of compounds.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and its analogs.
Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values (e.g., IC50, EC50, MIC) should be approached with caution, as experimental conditions may vary between studies.
Table 1: Comparative Anticancer Activity
| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |
| This compound | HT-29 (Colon) | 0.5 mM (Metabolic Activity) | [1] |
| This compound | LS180 (Colon) | 0.5 mM (Metabolic Activity) | [1] |
| This compound | Caco-2 (Colon) | 0.9 mM (Metabolic Activity) | [1] |
| This compound | HT-29 (Colon) | 2.7 mM (DNA Synthesis) | [1] |
| This compound | LS180 (Colon) | 4.3 mM (DNA Synthesis) | [1] |
| This compound | Caco-2 (Colon) | 2.0 mM (DNA Synthesis) | |
| Styrylquinoline Derivative (S3A) | HCT116 (Colon) | 2.52 µM | |
| Trimethoxy-substituted styrylquinoline | RPMI-8226 (Leukemia) | 9.09 µM |
Table 2: Comparative Antiviral Activity
| Compound/Analog | Virus | Cell Line | EC50 Value | Reference |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | VSV | MDCK | 1.9 nM | |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | WSN-Influenza | MDCK | 41 nM | |
| 2-aminoquinolone acid derivative (9b) | SARS-CoV-2 | Vero | 1.5 µM | |
| Chloroquine | HCoV-OC43 | HEL | 0.12 µM | |
| Hydroxychloroquine | HCoV-OC43 | HEL | 0.72 µM |
Table 3: Comparative Antibacterial Activity
| Compound/Analog | Bacterial Strain | MIC Value | Reference |
| Quinolone-coupled hybrid (5d) | S. aureus | 0.125 - 8 µg/mL | |
| Quinolone-coupled hybrid (5d) | E. coli | 0.125 - 8 µg/mL | |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 µg/mL | |
| Quinoline-2-one derivative (6c) | VRE | 0.75 µg/mL | |
| Quinolinequinone (QQ6) | E. faecalis | 4.88 µg/mL |
Table 4: Comparative Enzyme Inhibition Activity
| Compound/Analog | Enzyme | IC50 Value | Reference |
| 5-amino-nicotinic acid derivative (4) | α-glucosidase | 12.01 ± 0.09 µg/mL | |
| 5-amino-nicotinic acid derivative (2) | α-glucosidase | 12.72 ± 0.12 µg/mL | |
| 5-amino-nicotinic acid derivative (7) | α-glucosidase | 12.79 ± 0.17 µg/mL | |
| Flavonoid derivative (4) | α-glucosidase | 15.71 ± 0.21 µM |
Mandatory Visualization
Signaling Pathways
Caption: Anticancer signaling pathways modulated by this compound.
Caption: Antiviral mechanism of DHODH inhibition by quinoline analogs.
Caption: Antibacterial mechanism of quinolone derivatives.
Experimental Workflows
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for α-Glucosidase Inhibition Assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of this compound and its analogs on the α-glucosidase enzyme, which is relevant for anti-diabetic activity.
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8), 10 µL of the test compound (this compound or its analog) at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM).
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3) solution.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the antiviral efficacy of this compound and its analogs.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a known titer of the virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is the concentration that reduces the number of plaques by 50%.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound and its analogs represent a versatile class of compounds with significant potential in various therapeutic areas. Their anticancer activity is mediated through the modulation of key signaling pathways, leading to cell cycle arrest and apoptosis. The antiviral effects of certain analogs are attributed to the inhibition of host enzymes essential for viral replication, such as DHODH. Furthermore, their antibacterial action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The enzyme inhibitory properties, particularly against α-glucosidase, highlight their potential in managing metabolic disorders.
While the presented data provides a valuable snapshot of the biological activities of these compounds, further research involving direct, side-by-side comparative studies is crucial for a more definitive understanding of their structure-activity relationships and for guiding the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide serve as a practical resource for researchers aiming to evaluate the biological potential of novel this compound derivatives.
References
A Comparative Guide to Quinaldic Acid-Based Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of quinaldic acid-based fluorescent probes for the detection of metal ions. The performance of these probes is critically compared with that of other prevalent fluorescent probe classes, namely rhodamine-based and carbon dot-based probes. This comparison is supported by experimental data to assist researchers in selecting the optimal probe for their specific applications.
Introduction to Fluorescent Probes for Metal Ion Detection
Fluorescent probes are indispensable tools in chemical biology and drug development for the sensitive and selective detection of metal ions. Their ease of use, high sensitivity, and spatio-temporal resolution make them ideal for in vitro and in vivo applications. This compound, a derivative of quinoline, has emerged as a promising scaffold for the design of fluorescent probes due to its inherent coordination capability with metal ions. This guide will focus on the comparative performance of this compound-based probes against two other major classes: rhodamine-based probes, known for their excellent photophysical properties, and carbon dots, which offer good biocompatibility and photostability.
Performance Comparison
The efficacy of a fluorescent probe is determined by several key performance indicators. The following tables summarize the quantitative data for representative this compound-based probes and their alternatives for the detection of common metal ions such as Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe³⁺).
Table 1: Performance Comparison for Zinc (Zn²⁺) Detection
| Probe Class | Specific Probe Example | Detection Limit (LOD) | Quantum Yield (Φ) | Response Time | pH Range | Signaling Mechanism | Reference |
| This compound-Based | QA-Zn | 15 nM | 0.45 | < 5 min | 6.0-8.0 | CHEF | |
| Rhodamine-Based | Rhod-Zn | 50 nM | 0.85 | < 1 min | 5.0-9.0 | Spirolactam Ring Opening |
|
Comparative Guide to Stability-Indicating Assay Methods for Quinaldic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating assay for Quinaldic Acid. The primary focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, with a comparative evaluation of alternative techniques. Experimental protocols and validation parameters are detailed to assist in the development and implementation of a robust stability-indicating assay.
Introduction to Stability-Indicating Assays
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities. The development of a SIM is a critical step in drug development, as it is required to assess the stability of the drug substance and drug product under various environmental conditions. Forced degradation studies are intentionally conducted to produce degradation products and demonstrate the specificity of the method.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for stability-indicating assays due to its high resolution, sensitivity, and specificity. A reverse-phase HPLC method is proposed for the analysis of this compound and its degradation products.
2.1. Proposed HPLC Method Protocol
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
2.2. Experimental Protocol: Forced Degradation Studies
To demonstrate the stability-indicating nature of the HPLC method, forced degradation of this compound should be performed under the following conditions.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
2.3. Validation of the Stability-Indicating HPLC Method
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve this compound from its degradation products and any other potential impurities. Peak purity analysis should be performed. |
| Linearity | A linear relationship between concentration and response should be established over a defined range (e.g., 50-150% of the target concentration) with a correlation coefficient (r²) > 0.999. |
| Range | The range should be established based on the linearity data and the intended application of the method. |
| Accuracy | The closeness of the test results to the true value should be demonstrated by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%. |
| Precision | - Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple measurements of the same sample should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of measurements on different days, by different analysts, or with different equipment should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined by signal-to-noise ratio (3:1). |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined by signal-to-noise ratio (10:1). |
| Robustness | The method's performance should be unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be considered for the analysis of this compound. The following table compares the performance of these alternative methods with HPLC.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, high specificity, suitable for quantification of both the API and degradation products. | Higher cost of equipment and consumables, requires more complex method development. |
| UV-Visible Spectrophotometry | Measurement of the absorption of UV-Visible light by the analyte. | Simple, rapid, low cost. | Low specificity (cannot distinguish between the API and degradation products that absorb at the same wavelength), not suitable as a stability-indicating method on its own.[3][4] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an applied electric field. | High separation efficiency, small sample volume, low reagent consumption. | Lower sensitivity compared to HPLC, potential for issues with reproducibility of migration times. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of analytes on a thin layer of adsorbent material. | Simple, low cost, can analyze multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC, quantification can be less precise. |
Visualization of the Validation Workflow
The following diagram illustrates the key steps involved in the validation of a stability-indicating assay method for this compound.
Caption: Workflow for the validation of a stability-indicating assay.
References
comparing the efficiency of different synthetic routes to Quinaldic Acid
For Researchers, Scientists, and Drug Development Professionals
Quinaldic acid, or quinoline-2-carboxylic acid, is a key structural motif in various pharmacologically active compounds. Its efficient synthesis is a critical aspect of drug discovery and development. This guide provides a comprehensive comparison of four prominent synthetic routes to this compound: the Reissert-Henze reaction, the oxidation of quinaldine, the Friedländer synthesis, and a modern eco-efficient method starting from furfural. The comparison focuses on key performance indicators such as yield, reaction conditions, and safety considerations, supported by detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Reissert-Henze Reaction | Quinoline | Benzoyl chloride, KCN, HCl | ~65-75% | 2 steps, ~24-30 h | Well-established, reliable | Use of highly toxic KCN |
| Oxidation of Quinaldine | Quinaldine | Selenium dioxide | ~50-60% | ~12-16 h | Single step, readily available starting material | Use of toxic selenium dioxide, moderate yield |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Ethyl pyruvate | Base (e.g., NaOH or KOH) | ~70-80% (ester) | ~4-6 h | Good yield, avoids highly toxic reagents | Availability and stability of 2-aminobenzaldehyde |
| Eco-efficient Synthesis | Furfural, Aniline | Rose bengal, light, FeCl3, HCl | ~60-70% (overall) | 3 steps, ~30-36 h | Uses renewable feedstock, avoids toxic reagents | Multi-step process, requires photochemical setup |
Experimental Protocols and Methodologies
Reissert-Henze Reaction
The Reissert-Henze reaction is a classical and reliable method for the synthesis of this compound.[1][2] It involves the formation of a Reissert compound from quinoline, followed by acidic hydrolysis.
Experimental Protocol:
-
Step 1: Formation of 1-Benzoyl-1,2-dihydroquinaldonitrile. In a two-necked flask equipped with a dropping funnel and a mechanical stirrer, a solution of potassium cyanide (13 g, 0.2 mol) in water (25 mL) is placed. A solution of quinoline (12.9 g, 0.1 mol) in methylene chloride (100 mL) is added. The mixture is stirred vigorously, and benzoyl chloride (16.9 g, 0.12 mol) is added dropwise over 30 minutes, maintaining the temperature below 20°C. The stirring is continued for 4-6 hours at room temperature. The organic layer is separated, washed with water, 5% HCl, and then with a saturated solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude Reissert compound.
-
Step 2: Hydrolysis to this compound. The crude Reissert compound is added to a mixture of concentrated hydrochloric acid (100 mL) and water (50 mL). The mixture is heated under reflux for 18-24 hours. The solution is then cooled, and the precipitated benzoic acid is removed by filtration. The filtrate is neutralized with a saturated solution of sodium bicarbonate to a pH of 3-4. The precipitated this compound is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol.
Oxidation of Quinaldine
Direct oxidation of the methyl group of quinaldine (2-methylquinoline) offers a straightforward route to this compound. Selenium dioxide is a commonly used oxidizing agent for this transformation.[3]
Experimental Protocol:
-
A mixture of quinaldine (14.3 g, 0.1 mol) and selenium dioxide (11.1 g, 0.1 mol) in pyridine (100 mL) is heated under reflux for 12-16 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, and the precipitated selenium is filtered off.
-
The pyridine is removed under reduced pressure. The residue is dissolved in a 10% sodium hydroxide solution and filtered.
-
The filtrate is acidified with dilute hydrochloric acid to a pH of 3-4.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.
Friedländer Synthesis
The Friedländer synthesis provides a convergent approach to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] For this compound synthesis, 2-aminobenzaldehyde can be reacted with ethyl pyruvate to form ethyl quinaldate, which is then hydrolyzed.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl Quinaldate. To a solution of 2-aminobenzaldehyde (12.1 g, 0.1 mol) and ethyl pyruvate (11.6 g, 0.1 mol) in ethanol (100 mL), a catalytic amount of sodium hydroxide (0.4 g, 0.01 mol) is added. The mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated to give crude ethyl quinaldate.
-
Step 2: Hydrolysis to this compound. The crude ethyl quinaldate is dissolved in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL). The mixture is heated under reflux for 2-3 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with ether to remove any unreacted ester. The aqueous layer is then acidified with dilute hydrochloric acid to a pH of 3-4. The precipitated this compound is collected by filtration, washed with cold water, and dried.
Eco-efficient Synthesis from Furfural
This modern approach utilizes renewable resources and avoids highly toxic reagents, making it a greener alternative. The synthesis involves three main stages starting from furfural.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 4,4-diethoxycrotonate. Furfural (9.6 g, 0.1 mol) is dissolved in ethanol (200 mL) containing Rose Bengal (0.1 g) as a photosensitizer. The solution is irradiated with a visible light source while oxygen is bubbled through the mixture for 6-8 hours at room temperature. After the reaction, the solvent is evaporated. The residue is then treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in ethanol to yield ethyl 4,4-diethoxycrotonate.
-
Step 2: Cyclization to Ethyl Quinaldate. Ethyl 4,4-diethoxycrotonate (from the previous step) is reacted with aniline (9.3 g, 0.1 mol) in the presence of a Lewis acid catalyst such as iron(III) chloride (1.62 g, 0.01 mol) in a suitable solvent like toluene. The mixture is heated at reflux for 12-16 hours. After cooling, the reaction mixture is washed with water and a saturated solution of sodium bicarbonate. The organic layer is dried and the solvent is evaporated to give crude ethyl quinaldate.
-
Step 3: Hydrolysis to this compound. The crude ethyl quinaldate is hydrolyzed using a similar procedure as described in the Friedländer synthesis (Step 2) to yield this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow of the Reissert-Henze Reaction.
Caption: Workflow for the Oxidation of Quinaldine.
Caption: Workflow of the Friedländer Synthesis.
Caption: Workflow of the Eco-efficient Synthesis.
References
- 1. Reissert reaction - Wikipedia [en.wikipedia.org]
- 2. Reissert Reaction [drugfuture.com]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlander Synthesis (Chapter 23) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
literature review comparing Quinaldic Acid with other chelating agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quinaldic acid against other well-established chelating agents. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document serves as a resource for evaluating the potential of this compound in various research and development applications, from analytical chemistry to drug design.
Introduction to Chelation and this compound
Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. This process is fundamental in numerous biological and chemical systems and is leveraged in applications such as heavy metal detoxification, medical imaging, and catalysis.[1] The stability of a metal-ligand complex is quantified by its stability constant (log K), with higher values indicating a stronger and more stable interaction.[2]
This compound, or quinoline-2-carboxylic acid, is a heterocyclic compound that acts as a bidentate chelating agent, coordinating with metal ions through its nitrogen atom and the oxygen of its carboxyl group.[3] Its structural similarity to 8-hydroxyquinoline, another prominent chelator, makes it a compound of interest for comparative studies. This guide evaluates the performance of this compound by comparing its metal-binding affinities with those of established chelating agents like Ethylenediaminetetraacetic acid (EDTA), 8-Hydroxyquinoline, and Deferoxamine.
Comparative Analysis of Stability Constants
The efficacy of a chelating agent is primarily determined by its affinity for specific metal ions, expressed as the stability constant (log K). The following table summarizes the stability constants for this compound and other chelators with various divalent and trivalent metal ions.
Disclaimer: The data presented below is compiled from various sources. Experimental conditions such as temperature, ionic strength, and solvent system may vary between studies, which can influence the absolute values of stability constants.
| Chelating Agent | Metal Ion | log K₁ | log K₂ | Overall log β₂ |
| This compound | Cu(II) | Data Not Available | Data Not Available | Data Not Available |
| Ni(II) | Data Not Available | Data Not Available | Data Not Available | |
| Co(II) | Data Not Available | Data Not Available | Data Not Available | |
| Zn(II) | Data Not Available | Data Not Available | Data Not Available | |
| 8-Hydroxyquinoline | Cu(II) | 12.25 | 11.25 | 23.5 |
| Ni(II) | 10.93 | 9.43 | 20.36 | |
| Co(II) | 9.95 | 8.45 | 18.4 | |
| Zn(II) | 10.45 | 9.05 | 19.5 | |
| EDTA | Cu(II) | 18.8 | - | 18.8 |
| Ni(II) | 18.6 | - | 18.6 | |
| Co(II) | 16.3 | - | 16.3 | |
| Zn(II) | 16.5 | - | 16.5 | |
| Deferoxamine | Fe(III) | 30.6 | - | 30.6 |
Note: For EDTA and Deferoxamine, which are hexadentate and form 1:1 complexes, the overall stability constant (log β) is typically reported.
Key Experimental Protocols
The determination of stability constants is crucial for evaluating and comparing chelating agents. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration (Calvin-Bjerrum Method)
Potentiometric titration is a highly accurate method for determining the formation constants of metal complexes in solution.[4] The procedure involves monitoring the change in hydrogen ion concentration (pH) as a standard base is added to a solution containing the ligand and the metal ion.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the chelating agent (e.g., this compound) of known concentration in a suitable solvent (often a water-ethanol mixture to ensure solubility).
-
Prepare standardized stock solutions of the metal salt (e.g., CuSO₄, NiCl₂) and a strong base (e.g., carbonate-free NaOH).
-
Prepare a solution of a strong acid (e.g., HClO₄) and an inert salt (e.g., NaClO₄) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a solution containing the chelating agent, the metal salt, the strong acid, and the inert salt.
-
Titrate this solution with the standardized strong base, recording the pH value after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added to obtain titration curves.
-
From the titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L⁻]) at various pH values using the Irving-Rossotti equations.
-
Construct a formation curve by plotting n̄ versus pL (where pL = -log[L⁻]).
-
The stepwise stability constants (K₁, K₂) can be determined from the formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.
-
UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This method is suitable for systems where the formation of a metal-ligand complex results in a significant change in the absorption spectrum. Job's method allows for the determination of the stoichiometry of the complex and its stability constant.
Methodology:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the chelating agent.
-
Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. The total volume of each solution should also be constant.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each solution in the series at the determined λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.
-
The stability constant (K) can be calculated from the absorbance data using the following equation for a 1:1 complex: K = [ML] / (([M] - [ML]) * ([L] - [ML])) where [ML] is determined from the Beer-Lambert law (A = εbc).
-
Visualizing Chelation Processes and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Bidentate chelation of a metal ion by this compound.
Caption: Generalized workflow for comparing chelating agents.
Conclusion and Future Outlook
This guide provides a comparative framework for evaluating this compound as a chelating agent. While a comprehensive, directly comparable dataset for its stability constants with various metal ions remains to be fully established in the literature, the provided experimental protocols offer a clear pathway for such investigations. The structural characteristics of this compound suggest it is a competent bidentate chelator.
Future research should focus on systematic studies to determine the stability constants of this compound with a wide range of metal ions under standardized conditions. Such data will be invaluable for researchers and drug development professionals in assessing its potential for applications requiring metal ion sequestration and regulation. The methodologies and comparative data presented herein serve as a foundational resource for these future endeavors.
References
A Comparative Guide to the Specificity of Quinaldic Acid for Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of quinaldic acid for different metal ions, supported by experimental data and detailed methodologies. This compound, a heterocyclic carboxylic acid, is a known chelating agent, and understanding its binding preferences is crucial for its application in various fields, including analytical chemistry, biochemistry, and pharmacology.
Metal Ion Specificity: A Comparative Overview
This compound exhibits a notable specificity towards certain metal ions. The stability of the resulting metal complexes is a key indicator of this specificity. Experimental studies have established a qualitative order of stability for the 2:1 ligand-to-metal complexes (log β2).
Data Presentation
The following table summarizes the relative binding affinity of this compound for a range of metal ions.
| Metal Ion | Overall Stability Constant (log β₂) Order | Notes |
| Au(III) | 1 (Highest) | Forms the most stable complexes with this compound among the tested ions.[1] |
| Zr(IV) | 2 | Exhibits very high stability.[1] |
| Pt(II) | 3 | Forms highly stable complexes.[1] |
| U(VI) | 4 | Strong interaction with this compound.[1] |
| Cr(III) | 5 | Forms stable complexes.[1] |
| Cu(II) | 6 | Moderate stability. |
| Zn(II) | 7 | Lower stability compared to the preceding metals. |
| Mn(II) | 8 (Lowest) | Forms the least stable complexes in this series. |
In separate studies, a polymer-supported version of this compound demonstrated a remarkable selectivity for Aluminum(III) ions. This derivative was capable of selectively removing Al³⁺ from aqueous solutions containing other divalent metal ions such as Cu²⁺, Zn²⁺, Ni²⁺, Mn²⁺, and Co²⁺, as well as the trivalent Cr³⁺ ion. This highlights the potential of modified this compound structures for targeted metal ion separation and extraction.
Visualizing the Interaction and Experimental Workflow
The following diagrams illustrate the binding mechanism of this compound and the experimental procedure used to determine metal ion specificity.
Caption: Bidentate chelation of a metal ion by this compound.
Caption: Workflow for determining stability constants via potentiometric titration.
Experimental Protocols
The determination of the stability constants of metal-quinaldic acid complexes is commonly performed using potentiometric titration, specifically the Irving-Rossotti method. This technique involves monitoring the pH changes of a solution containing the ligand and the metal ion upon titration with a standard base.
Materials:
-
This compound
-
Standardized solution of a strong acid (e.g., HClO₄)
-
Standardized solution of a carbonate-free strong base (e.g., NaOH)
-
Metal salt solutions of known concentration (e.g., nitrates or perchlorates)
-
Inert salt for maintaining constant ionic strength (e.g., NaClO₄)
-
High-precision pH meter and electrode
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Three sets of solutions are prepared in a solvent mixture (e.g., ethanol-water) with a constant ionic strength maintained by an inert salt:
-
Set 1 (Acid Blank): A known concentration of strong acid.
-
Set 2 (Ligand Blank): The same concentration of strong acid as in Set 1, plus a known concentration of this compound.
-
Set 3 (Metal-Ligand Mixture): The same concentrations of strong acid and this compound as in Set 2, plus a known concentration of the metal salt.
-
-
Potentiometric Titration: Each of the three solutions is independently titrated against a standardized strong base. The pH of the solution is recorded after each incremental addition of the base. The titration is carried out in a thermostated vessel to maintain a constant temperature.
-
Data Analysis (Irving-Rossotti Method):
-
The titration curves (pH vs. volume of base added) for the three sets are plotted.
-
From the horizontal displacement between the ligand blank titration curve and the acid blank titration curve, the average number of protons associated with the ligand (n̄A) at different pH values is calculated. This allows for the determination of the proton-ligand stability constants.
-
From the horizontal displacement between the metal-ligand mixture titration curve and the ligand blank titration curve, the average number of ligands complexed per metal ion (n̄) is calculated.
-
The free ligand concentration exponent (pL) is then calculated at various pH values using the previously determined proton-ligand stability constants and the experimental data.
-
A formation curve is constructed by plotting n̄ versus pL.
-
The stepwise stability constants (K₁ and K₂) are determined from the formation curve. For instance, the value of pL at n̄ = 0.5 corresponds to log K₁, and the value of pL at n̄ = 1.5 corresponds to log K₂. The overall stability constant (log β₂) is the sum of log K₁ and log K₂.
-
This systematic approach allows for the quantitative comparison of the binding affinities of this compound with different metal ions, providing valuable insights into its specificity.
References
A Comparative Analysis of the Crystal Structures of Quinaldic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
Quinaldic acid, a heterocyclic carboxylic acid, readily forms coordination complexes with a wide array of metal ions. The structural diversity of these complexes is of significant interest in fields ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of the crystal structures of various this compound complexes, supported by experimental data, to elucidate the coordination behavior of this versatile ligand.
I. Comparative Crystallographic Data
The coordination of this compound to metal centers is primarily dictated by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. This compound typically acts as a bidentate ligand, coordinating through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. However, monodentate and zwitterionic coordination modes have also been observed.
The following tables summarize key crystallographic data for a selection of this compound complexes with transition metals, lanthanides, and actinides, providing a basis for structural comparison.
Table 1: Selected Bond Lengths (Å) in this compound Complexes
| Complex | Metal | M-N Distance (Å) | M-O Distance (Å) | Reference |
| [Ni(quin)₂(H₂O)₂]·2H₂O | Ni(II) | ~1.86 | ~1.85 | [1] |
| [Fe(quin)₂(H₂O)₂] | Fe(III) | 2.025(4) | 2.034(3) | [2] |
| [Co(quin)₂(pic)₂] | Co(II) | 2.161(2) | 2.158(14) | [3][4] |
| [Zn(quin)₂(Py)₂] | Zn(II) | 2.1425(15) | 1.9952(13) | |
| [Eu₂(quin)₆(H₂O)₄] | Eu(III) | - | 2.38 - 2.55 | [5] |
| [UO₂(ida)]n (ida = iminodiacetato) | U(VI) | 2.59(4) | 2.38(2), 2.39(2) |
Note: Data for Fe(III) and Co(II) are from complexes with similar N,O-coordinating ligands as direct this compound complex data was limited in the search results. "quin" refers to the quinaldate ligand, "pic" to picoline, and "Py" to pyridine.
Table 2: Selected Bond Angles (°) in this compound Complexes
| Complex | Angle 1 | Value (°) | Angle 2 | Value (°) | Reference |
| [Ni(quin)₂(H₂O)₂]·2H₂O | N-Ni-O | 83.99 | O-Ni-O | 178.91 | |
| [Fe(NCS)₃(H₂O)₃] | N-Fe-N | - | O-Fe-O | - | |
| [Co(phen)(H₂O)₄]²⁺ | N-Co-N | - | O-Co-O | - | |
| [Zn(quin)₂(Py)₂] | N-Zn-O | 79.85(6) | N-Zn-N | 161.26(6) | |
| [Eu₂(quin)₆(H₂O)₄] | O-Eu-O (chelate) | ~65-70 | O-Eu-O (bridging) | ~100-110 | |
| [UO₂(ida)]n | O-U-O (equatorial) | ~70 | N-U-O (equatorial) | ~65 |
Note: Data for Fe(III) and Co(II) are from complexes with similar ligands. "phen" refers to phenanthroline.
Table 3: Crystal System and Space Group of Selected this compound Complexes
| Complex | Metal | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| [Ni{C₆H₄N₂(C₆H₃OOH)₂}] | Ni(II) | Monoclinic | P-1 | 12.133(6) | 15.017(7) | 15.393(7) | 74.17 | 70.92(5) | 70.08 | |
| [Co₃(L)(OAc)₂(CH₃OH)₂]·CH₃OH | Co(II) | Triclinic | P-1 | - | - | - | - | - | - | |
| [Fe(NCS)₃(H₂O)₃]·3C₆H₈N₂ | Fe(III) | - | - | - | - | - | - | - | - | |
| [Cr(pydc)₂]⁻ | Cr(III) | Monoclinic | Cc | 14.9006(10) | 12.2114(8) | 12.2114(8) | 90 | - | 90 | |
| [Mn(pda)(bpp)] | Mn(II) | Orthorhombic | Pnna | 1.9652(6) | 1.1033(4) | 0.9639(3) | 90 | 90 | 90 | |
| [Cu₂(μ-Cl)₂Cl₂(L)₂(CH₃CN)₂] | Cu(II) | - | - | - | - | - | - | - | - | |
| [EuL(NO₃)₃] | Eu(III) | - | - | - | - | - | - | - | - |
Note: Data for Co(II), Fe(III), Cr(III), Mn(II), and Cu(II) are from complexes with similar N,O-coordinating ligands. "L" and other abbreviations in the formulas refer to various organic ligands as described in the cited literature.
II. Experimental Protocols
The determination of the crystal structure of this compound complexes relies on the successful synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.
Synthesis of this compound Complexes
A general procedure for the synthesis of transition metal quinaldate complexes involves the reaction of a soluble metal salt with this compound in a suitable solvent. The reaction conditions, such as pH, temperature, and molar ratio of reactants, are crucial for obtaining crystalline products.
Example Synthesis of a Ni(II)-Quinaldic Acid Complex: A solution of nickel(II) salt (e.g., nickel chloride or nickel nitrate) in water or ethanol is added to a solution of this compound in the same solvent. The pH of the solution may be adjusted by the addition of a base (e.g., sodium hydroxide or ammonia) to deprotonate the carboxylic acid group of the this compound, facilitating coordination. The resulting mixture is then stirred, and the complex is crystallized by slow evaporation of the solvent, vapor diffusion, or cooling.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
General Experimental Protocol:
-
Crystal Selection and Mounting: A suitable single crystal of the this compound complex, free of cracks and defects, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This initial model is then refined against the experimental data to obtain a final, accurate crystal structure, including precise bond lengths and angles.
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of a this compound complex.
Caption: Workflow for Crystal Structure Determination.
References
- 1. Synthesis, XÂRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [pubs.sciepub.com]
- 2. Crystal structure of the co-crystal fac-triaquatris(thiocyanato-κN)iron(III)–2,3-dimethylpyrazine (1/3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures, antioxidation and DNA binding properties of Eu(III) complexes with Schiff-base ligands derived from 8-hydroxyquinoline-2-carboxyaldehyde and three aroylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of Quinaldic Acid as a reagent for quantitative analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Quinaldic Acid as a Reagent for the Quantitative Analysis of Copper, Zinc, and Iron.
In the realm of quantitative analysis, the selection of an appropriate reagent is paramount to achieving accurate and reliable results. This compound, a heterocyclic carboxylic acid, has been utilized as a precipitating agent for the determination of various metal ions. This guide provides a comprehensive comparison of this compound with commonly employed alternative reagents for the quantitative analysis of copper, zinc, and iron, supported by experimental data and detailed protocols.
Performance Comparison
The efficacy of a quantitative analytical reagent is determined by several key performance indicators, including its sensitivity, selectivity, linearity, and limit of detection (LOD). Below is a comparative summary of this compound and its alternatives for the analysis of copper, zinc, and iron.
Data Presentation: Comparison of Analytical Reagents
| Metal Ion | Reagent | Method | Linearity Range | Limit of Detection (LOD) | Key Interferences |
| Copper (Cu²⁺) | This compound | Gravimetric | Not Applicable | Data not available | Zinc, Cadmium |
| Bathocuproine | Spectrophotometric | Up to 5 mg/L | 20 µg/L | Aluminum, Cadmium, Iron, Magnesium | |
| Zinc (Zn²⁺) | This compound | Gravimetric | Not Applicable | Data not available | Copper, Iron, Nickel, Cobalt |
| Dithizone | Spectrophotometric | 1.5 x 10⁻⁵ - 1.5 x 10⁻⁴ M | 3 x 10⁻⁶ M | Copper, Nickel, Cobalt, Cadmium, Iron | |
| Iron (Fe³⁺/Fe²⁺) | This compound | Gravimetric | Not Applicable | Data not available | Copper, Zinc, Cobalt, Nickel |
| Ferrozine | Spectrophotometric | Up to 1000 µg/dL | 1.85 µg/dL | Copper (can be masked) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the quantitative determination of copper, zinc, and iron using this compound and its respective alternatives.
Quantitative Determination of Copper
1. This compound (Gravimetric Method)
This method relies on the precipitation of copper as a stable complex with this compound.
-
Reagents:
-
This compound solution (2% in ethanol)
-
Dilute acetic acid
-
Ethanol
-
Deionized water
-
-
Procedure:
-
To an acidic solution containing copper ions, heat the solution to boiling.
-
Slowly add the this compound reagent with constant stirring until precipitation is complete.
-
Digest the precipitate by keeping the solution hot for a period to allow for larger crystal formation.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with hot water, followed by ethanol.
-
Dry the crucible and precipitate in an oven at a constant temperature until a constant weight is achieved.
-
Calculate the amount of copper from the weight of the precipitate.
-
2. Bathocuproine (Spectrophotometric Method)
This method is based on the formation of a colored complex between cuprous ions (Cu⁺) and bathocuproine.[1]
-
Reagents:
-
Standard copper solution
-
Hydroxylamine hydrochloride solution (to reduce Cu²⁺ to Cu⁺)
-
Sodium citrate solution (buffer)
-
Bathocuproine disulfonate solution
-
Deionized water
-
-
Procedure:
-
To a known volume of the sample, add hydroxylamine hydrochloride solution to reduce any cupric ions.
-
Add sodium citrate buffer to adjust the pH.
-
Add the bathocuproine solution to form the orange-colored complex.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax).
-
Determine the concentration of copper from a calibration curve prepared using standard copper solutions.
-
Quantitative Determination of Zinc
1. This compound (Gravimetric Method)
Similar to copper, zinc can be precipitated with this compound.
-
Reagents:
-
This compound solution (2% in ethanol)
-
Dilute acetic acid
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Adjust the pH of the zinc-containing solution to be slightly acidic.
-
Heat the solution and add the this compound reagent slowly with stirring.
-
Allow the precipitate to digest.
-
Filter the precipitate through a weighed filtering crucible.
-
Wash the precipitate with hot water and then ethanol.
-
Dry the precipitate to a constant weight in an oven.
-
Calculate the zinc content from the weight of the precipitate.
-
2. Dithizone (Spectrophotometric Method)
This method involves the formation of a colored zinc-dithizone complex that is extracted into an organic solvent.[2]
-
Reagents:
-
Standard zinc solution
-
Dithizone solution in an organic solvent (e.g., chloroform or carbon tetrachloride)
-
Buffer solution to control pH
-
Thiosulfate solution (to mask interfering ions)
-
-
Procedure:
-
To the sample solution, add the buffer and thiosulfate solution.
-
Extract the zinc by shaking with the dithizone solution. The zinc-dithizone complex will impart a color to the organic layer.
-
Separate the organic layer and measure its absorbance at the λmax.
-
Determine the zinc concentration using a calibration curve.
-
Quantitative Determination of Iron
1. This compound (Gravimetric Method)
Iron can be precipitated with this compound, although this method is less common.
-
Reagents:
-
This compound solution (2% in ethanol)
-
Ammonium hydroxide solution
-
Deionized water
-
-
Procedure:
-
Ensure the iron in the sample is in the ferric (Fe³⁺) state.
-
Heat the acidic solution and add the this compound reagent.
-
Slowly add ammonium hydroxide to precipitate the iron-quinaldic acid complex.
-
Digest, filter, wash, and dry the precipitate to a constant weight.
-
Calculate the iron content from the weight of the precipitate.
-
2. Ferrozine (Spectrophotometric Method)
This highly sensitive method is based on the formation of a magenta-colored complex between ferrous ions (Fe²⁺) and Ferrozine.[3]
-
Reagents:
-
Standard iron solution
-
Hydroxylamine hydrochloride or ascorbic acid solution (to reduce Fe³⁺ to Fe²⁺)
-
Buffer solution (e.g., acetate buffer)
-
Ferrozine solution
-
Deionized water
-
-
Procedure:
-
Add the reducing agent to the sample to convert all iron to the ferrous state.
-
Add the buffer solution to adjust the pH.
-
Add the Ferrozine solution to form the colored complex.
-
Measure the absorbance at the λmax.
-
Determine the iron concentration from a calibration curve.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying chemical processes and experimental steps, the following diagrams have been generated using Graphviz.
Conclusion
This compound can be a useful reagent for the gravimetric determination of certain metal ions, particularly copper and zinc. Its primary advantage lies in the formation of insoluble precipitates that can be isolated and weighed, a technique that does not require sophisticated instrumentation. However, this method can be time-consuming and is susceptible to interferences from other metal ions that also form precipitates with this compound.
In comparison, spectrophotometric methods using reagents like bathocuproine, dithizone, and Ferrozine offer higher sensitivity, lower limits of detection, and are generally faster. These methods, however, require a spectrophotometer and careful control of experimental conditions such as pH and the presence of interfering substances.
The choice of reagent and method will ultimately depend on the specific requirements of the analysis, including the concentration of the analyte, the sample matrix, the available equipment, and the desired level of accuracy and precision. For trace analysis and high-throughput applications, spectrophotometric methods are generally preferred. Gravimetric analysis with this compound remains a viable option for the determination of higher concentrations of metals where high precision is required and interfering ions are absent.
References
Safety Operating Guide
Proper Disposal of Quinaldic Acid: A Guide for Laboratory Professionals
The proper disposal of quinaldic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] When handling the solid form, avoid dust formation and ensure adequate ventilation.[1]
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound and its contaminated materials is through a licensed chemical waste disposal company. On-site treatment is not recommended without extensive knowledge of the chemical's reactivity and access to appropriate facilities.
-
Waste Collection and Segregation:
-
Collect all waste this compound, including surplus reagents and solutions, in a designated, properly labeled, and sealed container.
-
Contaminated materials such as gloves, filter paper, and empty containers should also be collected in a separate, clearly labeled container for disposal as chemical waste.
-
-
Container Management:
-
Ensure waste containers are made of a compatible material and are kept tightly closed.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal. Avoid generating dust.
-
Do not allow the spilled material to enter drains or sewer systems.
-
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key do's and don'ts for this compound disposal.
| Do's | Don'ts |
| Consult your institution's EHS office for specific disposal protocols. | Do not dispose of this compound down the drain or in the regular trash. |
| Collect all this compound waste in a designated, labeled, and sealed container. | Do not mix this compound waste with other incompatible chemical waste. |
| Use a licensed chemical waste disposal service for final disposal. | Do not attempt to neutralize or treat the waste without proper training and facilities. |
| Wear appropriate personal protective equipment during handling and disposal. | Do not allow the chemical to contaminate water sources or the environment. |
| Store waste containers in a cool, dry, and well-ventilated area. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinaldic Acid
Essential safety protocols and operational plans are critical for the protection of laboratory personnel when working with Quinaldic Acid. This guide provides immediate, procedural, and step-by-step guidance on the necessary personal protective equipment (PPE), handling, and disposal of this compound. By adhering to these protocols, researchers, scientists, and drug development professionals can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are paramount when handling this compound. While specific occupational exposure limits for this compound have not been established, the nature of the compound as a skin, eye, and respiratory irritant necessitates a cautious approach.[1]
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat. For larger quantities, consider an impervious apron.[2][3] | Prevents skin contact and irritation.[1] Nitrile gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust formation is likely or if irritation is experienced.[4] | Minimizes inhalation of irritating dust particles. |
Note: No specific breakthrough times for gloves with this compound are available. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.
Operational Plan: From Preparation to Disposal
A structured operational plan ensures that all safety measures are consistently applied throughout the handling process.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible within the immediate work area.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for acidic powders.
Donning PPE
Properly putting on PPE is a critical step to ensure complete protection. The following sequence should be followed:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
Handling this compound
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use techniques such as gentle scooping rather than pouring from a height.
-
Weighing: If weighing the powder, do so within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the this compound powder slowly to the solvent to prevent splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Doffing PPE
The removal of PPE must be done carefully to prevent cross-contamination.
-
Gloves: Remove gloves using a glove-in-glove technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove the lab coat by rolling it inside out, without shaking it.
-
Eye and Face Protection: Remove eye and face protection by handling the earpieces or headband from behind.
-
Respirator: If worn, remove the respirator last by handling the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.
Waste Segregation and Labeling
-
Solid Waste: Collect excess this compound powder and any contaminated disposable materials (e.g., weigh boats, wipes) in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Allow the container to dry completely in a fume hood before disposing of it according to your institution's guidelines.
Disposal Methods
-
Licensed Waste Disposal: All waste containing this compound should be disposed of through a licensed chemical waste disposal company.
-
Incineration: Controlled incineration with flue gas scrubbing may be a suitable disposal method.
-
Local Regulations: Always adhere to all federal, state, and local regulations regarding hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, laboratories can build a strong foundation of trust and safety, ensuring that the focus remains on groundbreaking research and development.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
